molecular formula C7H10N2 B1204620 Benzylhydrazine CAS No. 555-96-4

Benzylhydrazine

Cat. No.: B1204620
CAS No.: 555-96-4
M. Wt: 122.17 g/mol
InChI Key: NHOWLEZFTHYCTP-UHFFFAOYSA-N
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Description

Benzylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.18 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWLEZFTHYCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride)
Record name Benzylhydrazine
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DSSTOX Substance ID

DTXSID2043749
Record name Benzylhydrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

555-96-4
Record name (Phenylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylhydrazine
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Record name BENZYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its salts are versatile chemical compounds with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, its hydrochloride, and dihydrochloride (B599025) salts. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This guide includes detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this important molecule.

Chemical and Physical Properties

This compound is a mono-substituted hydrazine (B178648) featuring a benzyl (B1604629) group attached to one of the nitrogen atoms. It is a solid at room temperature and is often handled as its more stable hydrochloride or dihydrochloride salts.[1][2] The key physicochemical properties of this compound and its common salt forms are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 555-96-4[2]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
Appearance Solid[2]
Melting Point Not available
Boiling Point 265.4 °C at 760 mmHg[1]
Density 1.033 g/cm³
pKa Not available
Solubility Not available

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 1073-62-7[1]
Molecular Formula C₇H₁₁ClN₂[1]
Molecular Weight 158.63 g/mol [1][3]
Appearance Solid, Leaflets from EtOH[1]
Melting Point 113 °C[1]
Boiling Point 265.4°C at 760 mmHg[1]
Flash Point 132°C[1]
Vapor Pressure 0.00918mmHg at 25°C[1]
Solubility Soluble in DMSO, Methanol (B129727), Water (almost transparent)[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Table 3: Physical and Chemical Properties of this compound Dihydrochloride

PropertyValueReference(s)
CAS Number 20570-96-1[4]
Molecular Formula C₇H₁₂Cl₂N₂[4]
Molecular Weight 195.09 g/mol [4][5]
Appearance Slightly yellow to beige powder[6]
Melting Point 143-145 °C (dec.)[5][7]
Boiling Point 149.5℃ at 95.5kPa[8]
Density 0.628g/cm³ at 23℃[8]
Solubility Insoluble in water[6][8][9]
Storage Inert atmosphere, Room Temperature[8]

Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily due to the nucleophilic nature of the hydrazine moiety. Its key reactions include the formation of hydrazones and subsequent cyclization reactions to form important heterocyclic structures.

Reaction with Carbonyl Compounds: Hydrazone Formation

This compound readily reacts with aldehydes and ketones in a condensation reaction to form benzylhydrazones. This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are stable intermediates for further transformations.

Hydrazone_Formation This compound This compound Benzylhydrazone Benzylhydrazone This compound->Benzylhydrazone + Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Benzylhydrazone

Figure 1: General scheme for benzylhydrazone formation.

This protocol describes a general procedure for the synthesis of a benzylhydrazone from an aldehyde.

Materials:

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in 150 mL of methanol.[8]

  • Add 10 mL of water to the solution.[8]

  • Add this compound dihydrochloride (6.75 g, 34.5 mmol) in one portion.[8]

  • Stir the mixture at room temperature for 3 hours to form the hydrazone.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, or by column chromatography on silica (B1680970) gel.

Hydrazone_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-chlorobenzaldehyde in methanol and water add_reagent Add this compound dihydrochloride dissolve->add_reagent stir Stir at room temperature for 3 hours add_reagent->stir remove_solvent Remove solvent under reduced pressure stir->remove_solvent Reaction complete purify Purify by recrystallization or column chromatography remove_solvent->purify

Figure 2: Experimental workflow for benzylhydrazone synthesis.
Fischer Indole (B1671886) Synthesis

A classic and powerful application of benzylhydrazones is the Fischer indole synthesis. This acid-catalyzed reaction involves the intramolecular cyclization of a phenylhydrazone (in this case, a benzylhydrazone can be considered a substituted phenylhydrazone) to form an indole ring system, a prevalent scaffold in pharmaceuticals and natural products. The reaction proceeds through a[7][7]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[2][7]

Fischer_Indole_Synthesis Benzylhydrazone Benzylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Benzylhydrazone->Enehydrazine Tautomerization Acid Acid Catalyst (e.g., HCl, ZnCl₂) Acid->Benzylhydrazone Rearrangement_Product [3,3]-Sigmatropic Rearrangement Product Enehydrazine->Rearrangement_Product [3,3]-Rearrangement Indole Indole Derivative Rearrangement_Product->Indole Cyclization & Elimination of NH₃

Figure 3: Simplified mechanism of the Fischer Indole Synthesis.

This protocol provides a general method for the synthesis of an indole derivative from a benzylhydrazone.

Materials:

  • Benzylhydrazone of a suitable ketone (e.g., from acetone)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

  • High-boiling point solvent (e.g., toluene, xylene), if necessary

Procedure:

  • Place the benzylhydrazone in a round-bottom flask.

  • Add the acid catalyst. For PPA, it can be used as both the catalyst and solvent. For other catalysts like ZnCl₂, a high-boiling solvent may be required.

  • Heat the reaction mixture, typically to reflux, for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • If PPA is used, the reaction mixture is carefully poured into ice-water. The precipitated product is then filtered, washed with water, and dried.

  • If a solvent was used, the reaction mixture is neutralized (e.g., with a sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • The crude indole can be purified by recrystallization or column chromatography.

Synthesis of Pyrazoles

This compound is a key building block for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are found in many biologically active molecules. A common method involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.

Pyrazole_Synthesis This compound This compound Pyrazole Pyrazole Derivative This compound->Pyrazole + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Cyclocondensation

Figure 4: General scheme for pyrazole synthesis.

This protocol outlines the synthesis of a trisubstituted pyrazole from a benzylhydrazone and a nitroolefin.

Materials:

  • Benzylhydrazone (prepared as described previously)

  • 4-Methyl-β-nitrostyrene

  • Methanol (MeOH)

  • Water

Procedure:

  • To the freshly prepared benzylhydrazone solution from the previous step, add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.[8]

  • Stir the reaction solution at room temperature, open to the air, until the reaction is complete (this may take 48-92 hours and can be monitored by ¹H NMR).[8]

  • Slowly add 50 mL of water to the mixture over 20 minutes, which will cause the product to precipitate.[8]

  • Stir the resulting white suspension at room temperature for an additional hour.[8]

Work-up and Purification:

  • The precipitate is collected by vacuum filtration, washed with a suitable solvent (e.g., a mixture of methanol and water), and dried.[8] In many cases, the product is pure enough without further purification.

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of a hydrazine, such as this compound, with a 1,4-dicarbonyl compound.

This protocol provides a general approach to pyridazine (B1198779) synthesis.

Materials:

  • This compound

  • 1,4-Diketone

  • Ethanol

Procedure:

  • Dissolve the 1,4-diketone in ethanol in a round-bottom flask.

  • Add an equimolar amount of this compound to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

Work-up and Purification:

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Oxidation and Reduction Reactions

Oxidation

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield phenyldiazene, while stronger oxidation can lead to cleavage of the C-N bond.

Reduction

The reduction of the hydrazine moiety in this compound is not a commonly reported transformation. More prevalent is the reduction of the C=N bond in benzylhydrazones, which can be achieved using various reducing agents. A method for the reduction of a benzylhydrazone to the corresponding hydrazine derivative is catalytic hydrogenation.

This protocol describes the reduction of a benzylhydrazone using catalytic hydrogenation.

Materials:

  • 2,4-bis(trifluoromethyl)benzal hydrazine

  • Palladium on carbon (Pd/C, 5%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable pressure vessel, dissolve 2,4-bis(trifluoromethyl)benzal hydrazine (1 g) in 10 mL of methanol.[10]

  • Add wet 5% Pd/C (0.12 g, 50% moisture) to the solution.[10]

  • Pressurize the vessel with hydrogen gas to 50 psi and heat to 35 °C.[10]

  • Maintain these conditions for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.[10]

Work-up and Purification:

  • After the reaction, carefully filter off the Pd/C catalyst.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Role as a Monoamine Oxidase (MAO) Inhibitor

This compound is known to be an inhibitor of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAO inhibitors. This compound binds more tightly to MAO-B than to MAO-A.[1]

The mechanism of inhibition by arylalkylhydrazines like this compound involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate.[1] This is followed by a reaction with molecular oxygen to form an alkyl radical, which then covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inhibition.[1]

MAO_Inhibition_Pathway cluster_binding Enzyme Binding and Activation cluster_inactivation Irreversible Inhibition This compound This compound Enzyme_Complex [MAO-FAD-Benzylhydrazine] Complex This compound->Enzyme_Complex MAO_FAD MAO-FAD (Active Enzyme) MAO_FAD->Enzyme_Complex Diazene Diazene Intermediate Enzyme_Complex->Diazene Enzymatic Oxidation Alkyl_Radical Benzyl Radical Diazene->Alkyl_Radical + O₂ Superoxide Superoxide Anion Diazene->Superoxide Nitrogen N₂ Diazene->Nitrogen Covalent_Adduct MAO-FAD-Benzyl Adduct (Inactive Enzyme) Alkyl_Radical->Covalent_Adduct Reacts with FAD

Figure 5: Signaling pathway of MAO inhibition by this compound.

Safety, Handling, and Storage

This compound and its salts should be handled with care, as they are potentially toxic and mutagenic.[11] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood.

Storage: this compound and its salts should be stored in tightly sealed containers in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a versatile and important chemical with a rich reactivity profile. Its ability to form hydrazones and subsequently participate in cyclization reactions makes it a valuable tool for the synthesis of a wide range of heterocyclic compounds, including indoles, pyrazoles, and pyridazines. Furthermore, its activity as a monoamine oxidase inhibitor highlights its potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, along with detailed experimental protocols and visual aids to support researchers in their work with this compound. As with all chemical reagents, proper safety precautions should be observed during handling and use.

References

An In-Depth Technical Guide to the Synthesis of Benzylhydrazine from Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of benzylhydrazine from benzyl (B1604629) chloride, tailored for researchers, scientists, and professionals in drug development. The document details the core chemical reaction, experimental protocols, quantitative data, and potential side reactions, presenting a complete picture of this important synthetic transformation.

Reaction Overview and Mechanism

The synthesis of this compound from benzyl chloride is a classic example of a nucleophilic substitution reaction. In this process, hydrazine (B178648) (N₂H₄), acting as the nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride. The chloride ion, a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Hydrazine, often used in the form of hydrazine hydrate (B1144303) (a solution of hydrazine in water), provides the lone pair of electrons on one of its nitrogen atoms for the nucleophilic attack. An excess of hydrazine is generally used to minimize the formation of the primary side product, 1,2-dithis compound, which can arise if the initially formed this compound acts as a nucleophile and reacts with another molecule of benzyl chloride.

Reaction_Mechanism BzCl Benzyl Chloride (C₆H₅CH₂Cl) inv1 BzCl->inv1 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->inv1 Plus + BzHydrazine This compound (C₆H₅CH₂NHNH₂) HCl HCl Plus2 + inv2 inv1->inv2 Nucleophilic Substitution (Sₙ2) inv2->BzHydrazine inv2->HCl

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound from benzyl chloride is detailed below, based on established procedures.[1]

Materials:

  • Benzyl chloride (1-(Chloromethyl)benzene)

  • Hydrazine hydrate (80% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of hydrazine hydrate (e.g., 15 g, 0.28 mol, 80%) in water (e.g., 20 mL) at room temperature.

  • Addition of Benzyl Chloride: Add benzyl chloride (e.g., 11.3 g, 90 mmol) dropwise to the hydrazine hydrate solution while stirring.

  • Initial Stirring: After the addition is complete, stir the mixture for approximately 15 minutes.

  • Base Addition: Add potassium carbonate (e.g., 24 g) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 40°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), add a solution of sodium hydroxide (e.g., 20.0 g) in water (e.g., 80 mL), followed by the addition of MTBE (e.g., 200 mL). Stir the resulting mixture vigorously.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

  • Solvent Removal: Evaporate the organic solvent (MTBE) from the collected layer in vacuo.

  • Crystallization and Isolation: Cool the residue to room temperature and add n-hexane (e.g., 50 mL) to induce crystallization.

  • Drying: Collect the resulting solid product by filtration and dry it in vacuo at room temperature to yield pure this compound.[1]

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific reaction conditions employed. The following table summarizes quantitative data from cited literature.

ParameterValueConditionsSource
Yield 82%Reaction at 40°C with potassium carbonate in a water/hydrazine hydrate mixture.[1]
Yield ~30%Reaction of methylhydrazine with benzyl chloride in diethyl ether at 15-20°C for two weeks, followed by HCl salt precipitation.[2]
Reactant Molar Ratio ~3.1 : 1 (Hydrazine : Benzyl Chloride)Dropwise addition of benzyl chloride to hydrazine hydrate solution.[1]

Potential Side Reactions and Purification

The primary side reaction of concern is the over-alkylation of the product. This compound, being a nucleophile itself, can react with a second molecule of benzyl chloride to form 1,2-dithis compound. This is more likely to occur if the concentration of benzyl chloride is high relative to hydrazine.

Mitigation Strategy:

  • Using a significant molar excess of hydrazine hydrate helps to ensure that benzyl chloride is more likely to react with hydrazine rather than the this compound product.[1]

  • Slow, dropwise addition of benzyl chloride to the hydrazine solution maintains a low instantaneous concentration of the electrophile, further suppressing the side reaction.[1]

Purification: Purification of the crude product typically involves several steps:

  • Neutralization and Extraction: After the reaction, the mixture is made basic to neutralize any hydrochloride salts formed and to ensure the product is in its free base form. The product is then extracted into a water-immiscible organic solvent like MTBE.[1][3][4]

  • Crystallization: The product is isolated from the organic extract by evaporation of the solvent followed by crystallization from a non-polar solvent such as n-hexane.[1]

  • Distillation: For phenylhydrazine (B124118), a related compound, distillation (often in the presence of glycols to prevent decomposition) is a common purification method for obtaining a high-purity liquid product.[3][4] This technique could potentially be adapted for this compound if a liquid product is desired.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction BzCl Benzyl Chloride BzHydrazine This compound (Product) BzCl->BzHydrazine + Hydrazine Hydrazine Hydrazine (Excess) DiBzHydrazine 1,2-Dithis compound (Byproduct) BzHydrazine->DiBzHydrazine + Benzyl Chloride BzCl2 Benzyl Chloride

Caption: Logical diagram of desired vs. side reactions.

References

Benzylhydrazine Hydrochloride vs. Freebase: A Technical Guide to Chemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the comparative stability of benzylhydrazine hydrochloride and its freebase form. Understanding the chemical stability of active pharmaceutical ingredients (APIs) and research chemicals is paramount for ensuring experimental reproducibility, drug product shelf-life, and overall safety. This document outlines the inherent differences in stability between the salt and freebase forms, provides quantitative data, details experimental protocols for stability assessment, and offers recommendations for proper handling and storage.

Introduction: The Importance of Form Selection

This compound is a valuable reagent in organic synthesis and a key structural motif in various pharmacologically active compounds. It is commercially available as both a freebase and a hydrochloride salt. The choice between these forms is critical, as it has significant implications for the chemical's stability, handling, and shelf-life. In general, the salt form of an amine-containing compound, such as this compound hydrochloride, offers superior stability compared to the more reactive freebase. This guide will explore the chemical principles underlying this difference and present the available data.

Physicochemical Properties and General Stability

The hydrochloride salt and freebase of this compound exhibit distinct physical and chemical properties that directly influence their stability.

  • This compound Hydrochloride: This form is typically a slightly yellow to beige crystalline solid or powder.[1][2] The protonation of the hydrazine (B178648) nitrogen atoms by hydrochloric acid significantly reduces the nucleophilicity and reactivity of the lone pairs of electrons. This makes the molecule less susceptible to atmospheric oxidation. As a solid, its molecules are locked in a crystal lattice, which further limits their mobility and reactivity. Chemical safety data sheets indicate that this compound dihydrochloride (B599025) is stable under recommended storage conditions.[3]

  • This compound Freebase: The freebase is a colorless to light yellow liquid.[4] In this form, the nitrogen atoms' lone pairs are readily available for reaction. This makes the freebase highly susceptible to oxidation by atmospheric oxygen, a common degradation pathway for hydrazines.[5] Its liquid state also means that molecules are more mobile, increasing the likelihood of intermolecular reactions and degradation.

The fundamental difference lies in the availability of the lone pair of electrons on the nitrogen atoms. In the hydrochloride salt, these electrons are engaged in a bond with a proton, effectively "protecting" them from oxidative degradation.

Quantitative Stability Data

PropertyThis compound Hydrochloride (Dihydrochloride)This compound FreebaseSource(s)
Physical Form Crystalline PowderLiquid[1][4]
Stability Stable under recommended storage conditionsSusceptible to oxidation; reactive[3][6]
Shelf Life A 12-month shelf life is indicated for the dihydrochloride form with proper storage.[7]Generally shorter; requires more stringent storage conditions (e.g., under nitrogen) to prevent degradation.[4][4][7]
Storage Temp. Room temperature-20°C, stored under nitrogen[4][7]

Degradation Pathways

The primary degradation pathway for hydrazine derivatives is oxidation.[5] For this compound, this process can lead to the formation of several products. While the specific degradation products of this compound are not extensively detailed in the cited literature, a likely pathway involves oxidation to form nitrogen gas and other products. For instance, studies on hydrazine itself show that oxidation can be catalyzed by metal ions and is dependent on factors like pH and the presence of oxygen.[5][8]

A proposed oxidative degradation pathway for this compound freebase could involve the formation of a diazene (B1210634) intermediate, which then decomposes. The hydrochloride salt is significantly more resistant to this pathway due to the protonation of the nitrogen atoms.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_0 This compound Freebase (Liquid) cluster_1 This compound Hydrochloride (Solid) cluster_2 Stability Outcome Freebase C₆H₅CH₂NHNH₂ ReactiveN Available Lone Pairs on Nitrogen Freebase->ReactiveN inherent property Unstable Low Stability (Susceptible to Oxidation) ReactiveN->Unstable leads to Salt C₆H₅CH₂NHNH₃⁺ Cl⁻ ProtectedN Protonated Nitrogen (Protected Lone Pairs) Salt->ProtectedN salt formation Stable High Stability ProtectedN->Stable leads to

Caption: Logical flow comparing the stability of freebase vs. hydrochloride salt.

G start Start: This compound Sample (Salt or Freebase) storage 1. Controlled Storage (Define Temp, Humidity, Light) start->storage sampling 2. Time-Point Sampling (e.g., T=0, 1, 3, 6 months) storage->sampling prep 3. Sample Preparation (Dilution in appropriate mobile phase) sampling->prep hplc 4. HPLC Analysis (Quantify parent compound) prep->hplc degradant 5. Degradant Profiling (LC-MS/MS for identification) hplc->degradant data 6. Data Analysis (Calculate % degradation vs. time) hplc->data end End: Stability Profile Determined data->end

Caption: A typical experimental workflow for a chemical stability study.

G cluster_0 Proposed Degradation Pathway (Oxidative) start This compound (Freebase) C₆H₅CH₂NHNH₂ intermediate Unstable Intermediates (e.g., Diazene) start->intermediate + oxidizer [O] (e.g., Atmospheric O₂) oxidizer->intermediate products Degradation Products (e.g., Toluene, N₂, H₂O) intermediate->products Decomposition

Caption: A simplified proposed pathway for the oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound hydrochloride versus its freebase, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a standard approach.

Objective: To determine the rate of degradation of this compound hydrochloride and this compound freebase under accelerated conditions (e.g., elevated temperature).

Methodology: HPLC-UV Stability Assay

  • Materials and Equipment:

    • This compound hydrochloride and this compound freebase samples.

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase: Acetonitrile and water gradient (exact conditions to be optimized).

    • Calibrated analytical balance.

    • Volumetric flasks and pipettes.

    • Temperature-controlled stability chamber.

  • Standard and Sample Preparation:

    • Stock Standard Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Working Standard: Prepare a series of dilutions from the stock solution for the calibration curve.

    • Sample Preparation: Prepare separate solutions of this compound hydrochloride and this compound freebase at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Forced Degradation Procedure:

    • Place aliquots of the prepared sample solutions in sealed vials.

    • Expose the vials to a controlled, elevated temperature (e.g., 70°C) in a stability chamber.[9]

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each set.

    • Allow the vials to cool to room temperature.

  • HPLC Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

    • Record the peak area of the parent this compound peak for each sample at each time point.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Use the calibration curve to determine the concentration of this compound remaining in each sample at each time point.

    • Calculate the percentage of degradation over time for both the hydrochloride and freebase forms.

    • Plot the percentage of remaining this compound versus time to compare the stability of the two forms directly.

Handling and Storage Recommendations

Based on the inherent stability differences, the following handling and storage procedures are recommended:

  • This compound Hydrochloride:

    • Store in a tightly closed container in a dry, well-ventilated place.[3]

    • Storage at room temperature is generally acceptable.[7]

    • Avoid contact with incompatible materials such as strong oxidizing agents.

  • This compound Freebase:

    • Due to its sensitivity to air, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Store in a cool, dark place. Refrigeration or freezing (-20°C) is recommended for long-term storage.[4]

    • Use appropriate personal protective equipment, as hydrazines can be toxic and corrosive.[6]

    • Keep away from heat, sparks, and open flames.

Conclusion

The selection between this compound hydrochloride and its freebase form is a critical decision for any researcher or developer. The hydrochloride salt offers significantly enhanced stability due to the protonation of the reactive hydrazine moiety, which protects it from oxidative degradation. This results in a longer shelf-life and less stringent storage requirements compared to the liquid, air-sensitive freebase. For applications where long-term stability and ease of handling are priorities, this compound hydrochloride is the superior choice. The freebase should be reserved for situations where its specific reactivity is required, and it must be handled with appropriate precautions to mitigate its inherent instability.

References

An In-Depth Technical Guide to the Physical Properties of Benzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine dihydrochloride (B599025) is a hydrazine (B178648) derivative that serves as a crucial intermediate in organic synthesis and holds significant interest within the pharmaceutical and agrochemical industries. Its utility as a precursor in the synthesis of various bioactive molecules, notably as a monoamine oxidase (MAO) inhibitor, underscores the importance of a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound dihydrochloride, complete with experimental methodologies, spectroscopic data, and a visualization of its primary biological mechanism of action.

Physicochemical Properties

The fundamental physical characteristics of this compound dihydrochloride are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference(s)
Molecular Formula C₇H₁₂Cl₂N₂[1][2][3]
Molecular Weight 195.09 g/mol [1][3]
Appearance Light yellow to beige powder[2][4]
Melting Point 138-145 °C (with decomposition)[2][4]
Solubility Insoluble in water[4][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail standardized experimental protocols for measuring the key physical parameters of this compound dihydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound dihydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. It is crucial that the sample is well-packed to ensure uniform heat distribution.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a key parameter in drug development, influencing formulation, bioavailability, and administration routes.

Methodology: Shake-Flask Method

  • Preparation of a Saturated Solution: An excess amount of this compound dihydrochloride is added to a known volume of the solvent (e.g., water, buffers of various pH) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of this compound dihydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure of a compound. The following sections describe the expected spectroscopic features of this compound dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the methylene (B1212753) and hydrazine moieties. The aromatic protons would likely appear as a multiplet in the downfield region (around 7.3 ppm). The methylene protons adjacent to the phenyl ring and the hydrazine group would appear as singlets or multiplets in the aliphatic region.

¹³C-NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group will resonate in the downfield region (typically 120-140 ppm), while the methylene carbon will appear in the more upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.

  • C-H stretching (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • N-H bending: Bands around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound dihydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (this compound). Common fragmentation patterns would likely involve the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91).

Biological Activity and Mechanism of Action

This compound is known to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Monoamine Oxidase Inhibition

The inhibitory action of this compound on MAO involves a multi-step process. The following diagram illustrates the proposed mechanism.

MAO_Inhibition Mechanism of Monoamine Oxidase Inhibition by this compound This compound This compound EnzymeSubstrateComplex Enzyme-Substrate Complex This compound->EnzymeSubstrateComplex Binds to active site MAO Monoamine Oxidase (MAO) (with FAD cofactor) MAO->EnzymeSubstrateComplex Diazene (B1210634) Diazene Intermediate EnzymeSubstrateComplex->Diazene Enzyme-catalyzed oxidation RadicalFormation Benzyl Radical Formation Diazene->RadicalFormation Oxygen Molecular Oxygen (O₂) Oxygen->RadicalFormation Reacts with InactivatedMAO Inactivated MAO (Covalent Adduct with FAD) RadicalFormation->InactivatedMAO Reacts with FAD at N(5) position Products N₂ + Superoxide (B77818) Anion RadicalFormation->Products

Caption: Proposed mechanism of irreversible inhibition of Monoamine Oxidase by this compound.

The process begins with the binding of this compound to the active site of the MAO enzyme.[6] The enzyme then catalyzes the oxidation of the hydrazine to a diazene intermediate.[6] This intermediate reacts with molecular oxygen to form a benzyl radical, nitrogen gas, and a superoxide anion.[6] The highly reactive benzyl radical then covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.[6]

Synthesis Workflow

This compound dihydrochloride can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of benzyl chloride with hydrazine, followed by treatment with hydrochloric acid.

Synthesis_Workflow General Synthesis Workflow for this compound Dihydrochloride Start Starting Materials: Benzyl Chloride & Hydrazine Reaction Reaction in a suitable solvent (e.g., Ethanol) Start->Reaction BenzylhydrazineBase Formation of this compound (Free Base) Reaction->BenzylhydrazineBase Acidification Acidification with Hydrochloric Acid (HCl) BenzylhydrazineBase->Acidification Precipitation Precipitation of This compound Dihydrochloride Acidification->Precipitation Isolation Isolation and Purification (Filtration, Washing, Drying) Precipitation->Isolation FinalProduct This compound Dihydrochloride (Final Product) Isolation->FinalProduct

References

An In-depth Technical Guide to Benzylhydrazine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzylhydrazine, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its fundamental properties, synthesis protocols for its derivatives, and its primary mechanism of action as a monoamine oxidase inhibitor.

Core Properties of this compound

This compound is a hydrazine (B178648) derivative featuring a benzyl (B1604629) substituent. It is a crucial building block in the synthesis of various pharmaceutically active compounds.

PropertyValueReference
CAS Number 555-96-4[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]

Note: this compound is also available as hydrochloride and dihydrochloride (B599025) salts, which have different CAS numbers and molecular weights.

Application in Drug Synthesis: The Case of Isocarboxazid (B21086)

This compound is a key precursor in the synthesis of Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[2][3] Isocarboxazid is formed by the reaction of this compound with a 5-methylisoxazole-3-carboxylic acid ester.[4]

Experimental Protocol: Synthesis of Isocarboxazid from this compound

The following protocol is a generalized procedure based on established synthesis routes described in patent literature.[4][5]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate

  • This compound dihydrochloride

  • Triethylamine

  • n-Heptane

  • Water

Procedure:

  • A reactor is charged at room temperature with methyl 5-methylisoxazole-3-carboxylate, this compound dihydrochloride, and n-heptane.[5]

  • Triethylamine is slowly added to the suspension.[4]

  • The reaction mixture is stirred at room temperature.

  • Upon completion of the reaction, the resulting suspension is filtered.

  • The collected solid is washed sequentially with water and n-heptane.[5]

  • The product, Isocarboxazid, is dried under a vacuum at an elevated temperature (e.g., 45-50°C).[4][5]

Expected Outcome:

This process typically yields Isocarboxazid as a white solid with high purity (e.g., >99% by HPLC) and a molar yield often exceeding 80%.[5]

Mechanism of Action: Monoamine Oxidase Inhibition

Hydrazine-based compounds, such as Isocarboxazid derived from this compound, function primarily as inhibitors of monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the synaptic cleft.[6]

Irreversible MAO inhibitors form a covalent bond with the flavin cofactor of the enzyme, rendering it inactive.[7] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the brain, which is the basis for their antidepressant effects.[3]

Signaling Pathway of Monoamine Oxidase and its Inhibition

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO and the effect of inhibition.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism SynapticMonoamine Increased Monoamine Concentration Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor SynapticMonoamine->Receptor Binding Signal Neuronal Signaling Receptor->Signal MAOI MAO Inhibitor (e.g., Isocarboxazid) MAOI->MAO Inhibition

Caption: Monoamine oxidase (MAO) inhibition by drugs like Isocarboxazid.

Quantitative Data on Hydrazine Derivatives as MAO Inhibitors

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
ACH10MAO-B0.14167.29[8]
ACH14MAO-B0.15-[8]
ACH13MAO-B0.18-[8]
ACH3MAO-B0.22181.82[8]
ACH12MAO-A4.85-[8]
Compound 32MAO-B0.35>285.7[9]
Compound 34MAO-B0.19146.8[9]
Compound 25MAO-B2.68-[9]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index (SI) is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.

Experimental Workflow Visualization

The synthesis of Isocarboxazid from this compound can be visualized as a clear experimental workflow.

Isocarboxazid_Synthesis start Start: Charge Reactor reactants Reactants: - Methyl 5-methylisoxazole-3-carboxylate - this compound dihydrochloride - n-Heptane start->reactants add_base Slowly add Triethylamine reactants->add_base stir Stir at Room Temperature add_base->stir filter Filter the Suspension stir->filter wash Wash with Water and n-Heptane filter->wash dry Dry under Vacuum at 45-50°C wash->dry product Final Product: Isocarboxazid dry->product

Caption: Workflow for the synthesis of Isocarboxazid.

This guide provides foundational knowledge for researchers and professionals working with this compound and its derivatives, particularly in the context of drug discovery and development. The provided protocols and diagrams offer a practical framework for understanding and applying this important chemical entity in a laboratory setting.

References

Navigating the Solubility Landscape of Benzylhydrazine in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of benzylhydrazine in organic solvents, tailored for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on its chemical structure and provides detailed experimental protocols for its precise determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and as a precursor in the development of novel therapeutics.[1][][3]

Introduction to this compound

This compound (C₇H₁₀N₂) is a hydrazine (B178648) derivative that serves as a versatile intermediate in organic synthesis.[][4][5] Its structural features, combining a lipophilic benzyl (B1604629) group with a polar hydrazine moiety, suggest a varied solubility profile across different organic solvents. The hydrazine functional group is key to its utility in forming hydrazones and other heterocyclic compounds, which are significant in medicinal chemistry.[1][3] this compound and its derivatives have been investigated for a range of biological activities, including their potential as antitumor and neuroactive agents.[1][]

Qualitative Solubility Profile

Based on general chemical principles and data for structurally related compounds, this compound is anticipated to exhibit solubility in polar organic solvents. The presence of the hydrazine group allows for hydrogen bonding, which typically facilitates dissolution in protic solvents. Conversely, the aromatic benzyl group may contribute to solubility in certain non-polar solvents.

For its hydrochloride salt, this compound hydrochloride, solubility has been noted in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[6]

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydrazine moiety can form hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, Ethyl Acetate, DMSOModerately SolubleDipole-dipole interactions between the solvent and this compound can facilitate dissolution.
Non-Polar Toluene, Xylene, HexaneSparingly SolubleThe non-polar benzyl group may allow for some interaction, but the polar hydrazine group limits solubility.

This table provides an estimated solubility profile. Experimental verification is necessary for quantitative assessment.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound. To address this, the following sections provide a detailed experimental framework for determining these values.

Table 2: Template for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Hexanee.g., 25e.g., Gravimetric

Researchers are encouraged to populate this table with their experimentally determined data.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the clear, saturated filtrate into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained. The solubility can then be calculated.

    • Spectroscopic/Chromatographic Method: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of known concentrations of this compound in the specific solvent must first be prepared. The filtered saturated solution is then diluted to fall within the linear range of the calibration curve, and its absorbance is measured. High-Performance Liquid Chromatography (HPLC) can also be used for quantification, offering high sensitivity and specificity.

Calculation:

  • Gravimetric: Solubility ( g/100 mL) = (mass of residue (g) / volume of filtrate (mL)) * 100

  • Spectroscopic/Chromatographic: Determine the concentration from the calibration curve and account for any dilutions.

Visualization of Experimental and Application Workflows

The following diagrams illustrate the logical flow of the experimental solubility determination and the subsequent application of this data in a drug discovery context.

G cluster_exp Experimental Workflow A Add excess this compound to Solvent B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases B->C D Quantify Solute Concentration C->D E Calculate Solubility D->E

Caption: Workflow for experimental solubility determination.

G cluster_app Application in Drug Discovery F Determine Solubility Profile G Select Appropriate Solvents for Synthesis & Purification F->G H Develop Formulations for Biological Screening F->H J Lead Optimization G->J I Correlate Solubility with Bioavailability H->I I->J

Caption: Application of solubility data in drug discovery.

Conclusion

While a comprehensive, publicly available dataset of this compound's quantitative solubility in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path to determining precise solubility values. The provided visualizations of experimental and application workflows further contextualize the importance of this data. Accurate solubility data is indispensable for the effective use of this compound in synthetic chemistry and is a foundational parameter in the journey of drug discovery and development.

References

The Reaction of Benzylhydrazine with Carbonyl Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the reaction between benzylhydrazine and carbonyl compounds, a cornerstone reaction in the synthesis of benzylhydrazones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as anticancer, antimicrobial, and enzyme inhibitory agents. This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical transformation.

Introduction

The condensation reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. When this compound is used as the hydrazine (B178648) source, the resulting N-benzylhydrazones are formed. This class of compounds has garnered considerable attention in the pharmaceutical industry. The presence of the benzyl (B1604629) group and the hydrazone linkage provides a scaffold that can be readily modified to tune the compound's steric and electronic properties, thereby influencing its biological activity. Notably, this compound derivatives have been investigated as potent inhibitors of enzymes such as monoamine oxidase (MAO), highlighting their potential in the development of therapeutics for neurological disorders.[1][2][3] This guide will explore the synthesis, characterization, and potential applications of these valuable compounds.

Reaction Mechanism

The formation of a benzylhydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of this compound, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

  • Dehydration: The carbinolhydrazine intermediate then undergoes an acid-catalyzed dehydration, resulting in the elimination of a water molecule and the formation of the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone.

The overall reaction is reversible and the rate is pH-dependent. The reaction is generally fastest in a mildly acidic medium (pH 4-6).

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Carbonyl R₁-C(=O)-R₂ (Aldehyde/Ketone) This compound C₆H₅CH₂NHNH₂ (this compound) Carbinolhydrazine R₁-C(OH)(NHNHCH₂C₆H₅)-R₂ (Carbinolhydrazine) Benzylhydrazone R₁-C(=NNHCH₂C₆H₅)-R₂ (Benzylhydrazone) Carbinolhydrazine->Benzylhydrazone - H₂O (Dehydration) Water H₂O

Figure 1: Reaction mechanism of this compound with a carbonyl compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzylhydrazones from this compound and representative carbonyl compounds.

General Protocol for the Synthesis of Benzylhydrazones

This protocol is a general procedure that can be adapted for the reaction of this compound with various aldehydes and ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow or the reactants are less reactive, the mixture can be gently refluxed for 1-3 hours.

  • After completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified benzylhydrazone product in a desiccator or under vacuum.

Synthesis of (E)-1-benzyl-2-benzylidenehydrazine

Materials:

  • This compound (1.22 g, 10 mmol)

  • Benzaldehyde (B42025) (1.06 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (3-4 drops)

Procedure:

  • Dissolve benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • To this solution, add this compound (1.22 g, 10 mmol) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour. A white precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product to obtain (E)-1-benzyl-2-benzylidenehydrazine.

Data Presentation

The following tables summarize quantitative data for the reaction of this compound and its derivatives with various carbonyl compounds.

Table 1: Reaction Yields of Substituted (E)-1-benzylidene-2-(4-methylphenyl)hydrazines. [4]

EntrySubstituent (X)Yield (%)
1H92
23-Br89
34-Br94
43-Cl90
54-Cl95
64-F93
73-NO₂88
84-NO₂96
93-CH₃91
104-CH₃94
113-OCH₃90
124-OCH₃96

Table 2: Spectroscopic Data for Substituted (E)-1-benzylidene-2-(4-methylphenyl)hydrazines. [4]

EntrySubstituent (X)IR (ν C=N, cm⁻¹)¹H NMR (δ CH=N, ppm)¹³C NMR (δ C=N, ppm)
1H1620.217.905148.72
23-Br1573.917.852147.93
34-Br1573.917.878146.10
43-Cl1570.067.953143.44
54-Cl1573.917.901146.10
64-F1570.067.899145.34
73-NO₂1573.918.012142.68
84-NO₂1573.918.028141.92
93-CH₃1573.917.828148.72
104-CH₃1573.917.834147.96
113-OCH₃1573.917.852147.20
124-OCH₃1570.067.829147.20

Table 3: Spectroscopic Data for Acetophenone Benzylhydrazone.

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=N stretch), ~3030 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch)
¹H NMR (δ, ppm) ~2.3 (s, 3H, CH₃), ~4.5 (s, 2H, CH₂), ~7.2-7.8 (m, 10H, Ar-H), ~8.0 (s, 1H, NH)
¹³C NMR (δ, ppm) ~15 (CH₃), ~50 (CH₂), ~125-138 (aromatic carbons), ~155 (C=N)
Mass Spec (m/z) M⁺ peak at ~224, characteristic fragments from loss of benzyl and phenyl groups.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a benzylhydrazone.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Dissolve Carbonyl Compound and this compound in Ethanol Catalysis Add Catalytic Acetic Acid Reactants->Catalysis Reaction Stir at Room Temperature or Reflux Catalysis->Reaction Precipitation Cool in Ice Bath Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry the Product Washing->Drying

Figure 2: Experimental workflow for benzylhydrazone synthesis.
Signaling Pathway: Monoamine Oxidase (MAO) Inhibition

Many this compound derivatives exhibit their biological effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.[3]

MAO_Inhibition Benzylhydrazine_Derivative This compound Derivative MAO Monoamine Oxidase (MAO) Benzylhydrazine_Derivative->MAO Inhibits Neurotransmitter_Degradation Neurotransmitter Degradation MAO->Neurotransmitter_Degradation Catalyzes Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse MAO->Increased_Neurotransmitters Leads to Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Increased_Neurotransmitters->Therapeutic_Effect

Figure 3: Inhibition of Monoamine Oxidase by this compound derivatives.

Conclusion

The reaction of this compound with carbonyl compounds provides a straightforward and efficient route to a diverse range of benzylhydrazones. These compounds have demonstrated significant potential in the field of drug development, particularly as enzyme inhibitors. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of this important class of molecules. Further investigation into the structure-activity relationships of novel benzylhydrazone derivatives will undoubtedly lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of benzylhydrazine, a compound of interest in organic synthesis and pharmaceutical development. Understanding its thermal properties is crucial for safe handling, storage, and application in various chemical processes.

Thermal Stability and Decomposition Profile

This compound, particularly in its dihydrochloride (B599025) salt form, exhibits decomposition upon heating. The melting point of this compound dihydrochloride is reported to be in the range of 143-145 °C, at which it also begins to decompose[1]. Another source indicates a decomposition temperature of 264 °C, though this may refer to a different form or experimental conditions. For the free base, a melting point of 112 °C has been noted[2]. When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx)[2].

Thermal decomposition can lead to the release of irritating gases and vapors[3]. In the event of a fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (for the dihydrochloride salt)[4].

Table 1: Reported Thermal Properties of this compound and its Dihydrochloride Salt

CompoundPropertyValue (°C)Citation
This compound DihydrochlorideMelting Point (with decomposition)143-145[1]
This compound DihydrochlorideDecomposition Temperature264
This compoundMelting Point112[2]

Experimental Protocols for Thermal Analysis

The thermal stability of chemical compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass changes and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate[5][6]. This technique is essential for determining the thermal stability and decomposition profile of a substance[6].

  • Principle: A sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. Mass loss indicates decomposition or volatilization[5].

  • Experimental Workflow:

    • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible (e.g., platinum or alumina).

    • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The desired temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a specified temperature range[7].

    • Data Acquisition: The instrument heats the sample and records the mass as a function of temperature.

    • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates[5].

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[8][9]. It is used to determine thermal transitions such as melting, crystallization, and decomposition[8][9][10].

  • Principle: The sample and a reference material are heated or cooled at a constant rate. The instrument measures the energy required to maintain both at the same temperature. Endothermic or exothermic events in the sample result in a differential heat flow, which is recorded[8].

  • Experimental Workflow:

    • Sample Preparation: A small amount of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

    • Instrument Setup: The DSC cell is purged with an inert gas. A temperature program with a specific heating rate (e.g., 10 °C/min) is initiated[7].

    • Data Acquisition: The instrument records the differential heat flow as the temperature is scanned.

    • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. For decomposition, an exothermic peak is typically observed. The onset temperature and the peak maximum provide information about the decomposition process.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation TGA_Setup Instrument Setup (Inert Atmosphere, Heating Rate) TGA_Sample->TGA_Setup TGA_Acq Data Acquisition (Mass vs. Temperature) TGA_Setup->TGA_Acq TGA_Analysis Data Analysis (TGA/DTG Curves) TGA_Acq->TGA_Analysis DSC_Sample Sample Preparation DSC_Setup Instrument Setup (Inert Atmosphere, Heating Rate) DSC_Sample->DSC_Setup DSC_Acq Data Acquisition (Heat Flow vs. Temperature) DSC_Setup->DSC_Acq DSC_Analysis Data Analysis (Thermogram) DSC_Acq->DSC_Analysis

Caption: General experimental workflows for TGA and DSC analysis.

Decomposition Pathway and Products

For hydrazine (B178648) itself, decomposition can proceed through different pathways depending on conditions such as temperature and the presence of catalysts[11]. At lower temperatures, the formation of ammonia (B1221849) (NH₃) is often favored, while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) are the dominant products[11]. Key intermediates can include N₂H₃, N₂H₂, and NH₂ radicals[11].

The decomposition of substituted hydrazines, like methylhydrazine, can yield products such as hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃)[12]. Given the structure of this compound, its decomposition is likely to produce a mixture of nitrogen-containing compounds and aromatic fragments.

Upon combustion, the decomposition products of this compound dihydrochloride are expected to include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[4].

Decomposition_Pathway This compound This compound Heat Heat This compound->Heat Combustion Combustion (in presence of O₂) This compound->Combustion Intermediates Radical Intermediates (e.g., C₆H₅CH₂NHNH•, •NH₂, etc.) Heat->Intermediates Products Decomposition Products (e.g., N₂, NH₃, Toluene, etc.) Intermediates->Products Combustion_Products Combustion Products (COx, NOx, HCl) Combustion->Combustion_Products

Caption: A plausible decomposition pathway for this compound.

Safe Handling and Storage

Given its thermal instability, proper handling and storage of this compound are critical to ensure safety.

  • Storage: this compound dihydrochloride should be stored in a cool, dry, and well-ventilated place in a tightly closed container[4][13]. It is incompatible with strong oxidizing agents[3].

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area is essential[4][13]. Personal protective equipment, including safety glasses, gloves, and a dust mask, should be worn[4].

  • Disposal: Waste material should be handled as hazardous waste. It can be dissolved in a combustible solvent and burned in a chemical incinerator[4]. Disposal must be in accordance with local, national, and international regulations[4].

This guide provides a foundational understanding of the thermal properties of this compound. For specific applications, it is highly recommended to perform detailed thermal analysis under the conditions relevant to the intended process.

References

Spectroscopic Characterization of Benzylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzylhydrazine, a versatile reagent in organic synthesis and a key structural motif in many pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound and its common salt forms are summarized in the tables below. It is crucial to consider the form of the compound (free base vs. salt) as it significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy due to the protonation of the hydrazine (B178648) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound HydrochlorideDMSO-d₆~7.3-7.5m5HAr-H
~4.0s2HCH
~8.5 (broad)s3HNH ₃⁺
~4.5 (broad)s1HNH
This compound DihydrochlorideD₂O7.4-7.6m5HAr-H
4.3s2HCH

Note: Chemical shifts for NH and NH₃⁺ protons are highly dependent on solvent, concentration, and temperature, and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
This compound HydrochlorideDMSO-d₆~135Ar-C (quaternary)
~129Ar-C H
~128.5Ar-C H
~128Ar-C H
~50C H₂
This compound DihydrochlorideD₂O~131Ar-C (quaternary)
~130.5Ar-C H
~130Ar-C H
~129Ar-C H
~52C H₂
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000Strong, BroadN-H stretching (NH₂ and NH)
3030MediumAromatic C-H stretching
2900-2500BroadN-H stretching (NH₃⁺)
1600-1450Medium-StrongAromatic C=C stretching, N-H bending
750-700StrongAromatic C-H out-of-plane bending (monosubstituted)

Note: The IR spectrum of this compound free base would show sharper N-H stretching bands in the 3400-3200 cm⁻¹ region and the absence of the broad NH₃⁺ absorption.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Free Base)

m/zRelative Intensity (%)Assignment
12231.8[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
9216.0[C₇H₈]⁺
775.7[C₆H₅]⁺ (Phenyl ion)
515.8[C₄H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Specific parameters should be optimized for the instrument in use.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample (as the free base or salt) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. For the free base, which is a liquid, a neat spectrum can be run, or it can be dissolved in a deuterated solvent.

  • Instrumentation: The data presented were acquired on instruments such as a BRUKER AC-300 spectrometer.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind a small amount (1-2 mg) of the solid this compound salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Neat Liquid for Free Base):

    • Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For direct infusion, a syringe pump can be used. For GC-MS analysis, the sample is injected into the gas chromatograph.[2]

  • Ionization: Utilize Electron Ionization (EI) for volatile compounds like this compound.[2] A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown sample suspected to be this compound.

Spectroscopic_Analysis_Workflow Unknown_Sample Unknown Sample IR_Spectroscopy IR Spectroscopy Unknown_Sample->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry Unknown_Sample->MS_Spectrometry Functional_Group_ID Functional Group Identification (N-H, Aromatic C-H, C=C) IR_Spectroscopy->Functional_Group_ID Data_Comparison Comparison with This compound Database Functional_Group_ID->Data_Comparison Structural_Elucidation Structural Elucidation (Proton/Carbon Environment, Connectivity) NMR_Spectroscopy->Structural_Elucidation Structural_Elucidation->Data_Comparison Molecular_Weight_Frag Molecular Weight and Fragmentation Pattern MS_Spectrometry->Molecular_Weight_Frag Molecular_Weight_Frag->Data_Comparison Identification_Confirmation Identification Confirmed: This compound Data_Comparison->Identification_Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Corrosive Properties of Hydrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corrosive properties of hydrazine (B178648) (N₂H₄) and its key derivatives, monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH). It delves into their interactions with various materials, the underlying mechanisms of corrosion and passivation, and standardized experimental protocols for material compatibility assessment. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields where these compounds are utilized.

Introduction to Hydrazine and Its Derivatives

Hydrazine and its methylated derivatives, MMH and UDMH, are high-energy liquids with strong reducing properties.[1] They find extensive application as rocket propellants, oxygen scavengers in boiler water treatment to prevent corrosion, and as precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2] Despite their utility, their inherent reactivity makes them corrosive to many materials, necessitating careful material selection and handling procedures. This guide explores the corrosive nature of these compounds, providing quantitative data and detailed experimental methodologies to aid in the safe and effective use of these versatile chemicals.

Corrosive Properties and Material Compatibility

The corrosive action of hydrazine and its derivatives is influenced by several factors, including temperature, the presence of impurities like carbon dioxide, and the specific material in contact with the chemical.[3]

Hydrazine (N₂H₄)

Hydrazine's role in corrosion is twofold: it can act as a corrosive agent, particularly at elevated temperatures and in the presence of impurities, but it is also widely used as a corrosion inhibitor and passivating agent in aqueous systems.[3][4]

Material Compatibility:

  • Steels: In boiler water systems, hydrazine is used to passivate steel surfaces by reducing hematite (B75146) (Fe₂O₃) to a more stable magnetite (Fe₃O₄) layer, which protects the underlying metal from further corrosion.[5] However, the presence of impurities like carbon dioxide in hydrazine can lead to the corrosion of stainless steel.[3] At a pH below 10.5, hydrazine can inhibit the corrosion of carbon steel, but at higher pH levels, it may promote corrosion.[6]

  • Copper and Copper Alloys: Hydrazine is used to passivate copper surfaces by reducing cupric oxide (CuO) to a more protective cuprous oxide (Cu₂O) layer.[3] However, studies on copper alloys like CDA-706 (90/10 Cu/Ni) and CDA-443-ADM (Admiralty Brass) have shown that corrosion release rates increase with temperature and in the presence of oxygen.[7][8]

  • Aluminum Alloys: Long-term exposure tests of aluminum alloys to a hydrazine nitrate (B79036) blend have shown them to be acceptable for use.[9] However, specific quantitative data on the corrosion of aluminum alloys in pure hydrazine is limited.

  • Titanium Alloys: Titanium alloys, such as Ti-6Al-4V, have been identified as acceptable for long-term applications with hydrazine nitrate blends.[9]

Monomethylhydrazine (MMH)

MMH is a widely used propellant in aerospace applications. Recent studies have provided valuable quantitative data on its compatibility with common aerospace materials.

Material Compatibility:

A study conducted by NASA evaluated the material compatibility of several aerospace metals in MMH. The corrosion rates were found to be significantly lower than previously documented.[4]

MaterialProduct FormTest Duration (days)Water ContentCorrosion Rate (inch/year)
Nickel Alloy 718Solution Annealed Sheet20 - 365As-received to specification limits~1 x 10⁻⁶
300 Series Stainless SteelLow Carbon Sheet20 - 365As-received to specification limits~1 x 10⁻⁶
Titanium Ti-6Al-4VSheet20 - 365As-received to specification limits~1 x 10⁻⁶

Table 1: Quantitative Corrosion Data for Various Metals in Monomethylhydrazine (MMH).[4][10][11]

Unsymmetrical Dimethylhydrazine (UDMH)

UDMH is another common storable liquid propellant. Its compatibility with various materials has been studied, revealing low corrosion rates for many alloys.

Material Compatibility:

Tests on 41 different alloys exposed to anhydrous UDMH at 30°C and 63°C showed that most wrought alloys had corrosion rates of 0.0003 inches per year (ipy) or less. Materials found to be satisfactory include:

  • Pure aluminum and its alloys

  • 300 series stainless steels

  • 416, 422, A286, 4130, 15-7 PH, and 17-7 PH steels

  • Hastelloys B, C, F, and X

  • Commercially pure titanium and its alloys C120 AV and B120 VCA

Material GroupCorrosion Rate (ipy)
Wrought Alloys (most tested)≤ 0.0003

Table 2: Corrosion Rates of Various Materials in Anhydrous Unsymmetrical Dimethylhydrazine (UDMH).

It is important to note that aqueous solutions of UDMH can attack aluminum. The compatibility of UDMH with elastomers and polymers is a concern, as it can cause materials to become brittle and crack.

Mechanisms of Corrosion and Passivation

The interaction of hydrazine and its derivatives with metal surfaces involves complex electrochemical processes.

Electrochemical Corrosion Mechanism

Corrosion in the context of hydrazine and its derivatives is an electrochemical process involving anodic and cathodic reactions. The metal acts as an electrode, and the hydrazine solution as the electrolyte.

CorrosionMechanism cluster_anode Anodic Site (Metal Oxidation) cluster_cathode Cathodic Site (Reduction) Anode Metal (M) Anode_Reaction M -> Mⁿ⁺ + ne⁻ Cathode Hydrazine/Impurity Cathode_Reaction e.g., 2H₂O + 2e⁻ -> H₂ + 2OH⁻ Anode_Reaction->Cathode_Reaction Electron Flow (e⁻) through metal

General Electrochemical Corrosion Process.

At anodic sites on the metal surface, the metal oxidizes, releasing electrons and forming metal ions. These electrons then flow through the metal to cathodic sites where they are consumed in reduction reactions. In aqueous hydrazine solutions, the reduction of water or impurities can occur.

Passivation Mechanism of Steel by Hydrazine

Hydrazine is an effective passivating agent for steel, particularly in boiler systems. It facilitates the formation of a protective magnetite (Fe₃O₄) layer from hematite (Fe₂O₃).[5]

Chemical Reactions for Passivation:

  • Reduction of Hematite: Hydrazine reduces the less protective hematite layer to a more stable and adherent magnetite layer.

    • 6Fe₂O₃ + N₂H₄ → 4Fe₃O₄ + N₂ + 2H₂O[3][5]

  • Oxygen Scavenging: Hydrazine reacts with dissolved oxygen, preventing it from participating in corrosion reactions.

    • N₂H₄ + O₂ → N₂ + 2H₂O

PassivationMechanism cluster_process Passivation of Steel Surface Steel Steel Surface (with Hematite - Fe₂O₃) Magnetite Protective Magnetite Layer (Fe₃O₄) Steel->Magnetite Forms Hydrazine Hydrazine (N₂H₄) Hydrazine->Steel Reduces Hematite

Passivation of Steel by Hydrazine.

Experimental Protocols for Corrosion Assessment

Standardized testing methodologies are crucial for accurately determining the compatibility of materials with hydrazine and its derivatives.

Coupon Immersion Test (ASTM G31)

This method involves immersing a pre-weighed coupon of the material under investigation into the test fluid for a specified duration and at a controlled temperature.[1][12][13][14][15]

Detailed Methodology:

  • Specimen Preparation:

    • Test coupons of the desired material are machined to standard dimensions.

    • The surface of each coupon is prepared to a specific finish, cleaned to remove any contaminants, and precisely weighed.[12]

  • Test Procedure:

    • The prepared coupon is placed in a sealed container (e.g., a sealed ampoule) completely immersed in the hydrazine or derivative solution.[3]

    • The container is then placed in an oven or bath to maintain a constant, elevated temperature for the duration of the test.

    • Test durations can range from hours to years, depending on the application.[12][15]

  • Post-Test Analysis:

    • After the exposure period, the coupon is removed, carefully cleaned to remove any corrosion products without removing the base metal, and then re-weighed.

    • The weight loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or millimeters per year (mm/yr).[12]

    • Visual and microscopic examination of the coupon surface is also performed to identify localized corrosion such as pitting or crevice corrosion.

CouponImmersionWorkflow Prep 1. Specimen Preparation (Clean, Weigh) Immerse 2. Immersion in Hydrazine/Derivative Prep->Immerse Expose 3. Controlled Temperature Exposure Immerse->Expose Analyze 4. Post-Test Analysis (Clean, Re-weigh, Examine) Expose->Analyze Calculate 5. Calculate Corrosion Rate Analyze->Calculate

Coupon Immersion Test Workflow.
Electrochemical Corrosion Testing (e.g., Potentiodynamic Polarization)

Electrochemical techniques offer a rapid and sensitive method for evaluating corrosion rates and mechanisms.[3][16][17][18] Potentiodynamic polarization, including Tafel analysis, is a common method.

Detailed Methodology:

  • Test Setup:

    • A three-electrode electrochemical cell is used, consisting of a working electrode (the material sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[17]

    • The electrodes are immersed in the hydrazine or derivative solution, which acts as the electrolyte.

  • Test Procedure:

    • The open-circuit potential (OCP) is first allowed to stabilize.

    • A potentiostat is then used to apply a potential to the working electrode and scan it over a defined range, while measuring the resulting current.[17]

  • Data Analysis (Tafel Plot):

    • The logarithm of the measured current density is plotted against the applied potential.

    • The linear portions of the anodic and cathodic branches of the curve (the Tafel regions) are extrapolated to the corrosion potential (Ecorr).

    • The intersection of these extrapolated lines gives the corrosion current density (icorr), which is directly proportional to the corrosion rate.

ElectrochemicalTestingWorkflow Setup 1. Three-Electrode Cell Setup in Electrolyte Stabilize 2. Stabilize Open-Circuit Potential (OCP) Setup->Stabilize Scan 3. Potentiodynamic Scan (Apply Potential, Measure Current) Stabilize->Scan Plot 4. Generate Tafel Plot (log i vs. E) Scan->Plot Analyze 5. Extrapolate to find Corrosion Current (icorr) Plot->Analyze

Electrochemical Testing Workflow.
NASA-STD-6001 Test 15

This NASA standard provides a specific protocol for evaluating the reactivity and compatibility of materials with various aerospace fluids, including hydrazine, MMH, and UDMH.[2][16][19]

Key Aspects of the Protocol:

  • Test Configuration: The test is typically a static, non-flowing immersion test similar to the coupon immersion test.

  • Test Conditions: The standard specifies the test duration, temperature, and pressure to be used. For example, a common condition is a 48-hour exposure at 71°C (160°F).[16]

  • Post-Test Analysis: In addition to weight loss measurements, this standard often requires analysis of the test fluid for dissolved metals and any degradation of the material's physical or chemical properties.[16]

Conclusion

The corrosive properties of hydrazine and its derivatives are a critical consideration in their application across various industries. While they can be corrosive to certain materials, particularly at elevated temperatures and in the presence of impurities, they also serve as effective corrosion inhibitors and passivating agents under specific conditions. A thorough understanding of material compatibility, supported by robust experimental testing, is essential for the safe and reliable use of these high-energy compounds. This guide provides a foundational understanding of these principles, offering quantitative data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work with hydrazine and its derivatives.

References

Benzylhydrazine: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine, a versatile and readily available building block, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a benzyl (B1604629) group that can be retained or modified, allows for the construction of numerous pharmacologically significant scaffolds. This technical guide provides a comprehensive overview of the synthetic utility of this compound in constructing key heterocyclic systems, including indoles, pyrazoles, pyridazines, and 1,3,4-oxadiazoles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and drug development.

Core Synthetic Applications

This compound serves as a key starting material for several named reactions and cyclization strategies, leading to a variety of five- and six-membered heterocyclic rings.

Synthesis of Indoles via Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] this compound, upon reaction with a carbonyl compound, forms a benzylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[2]

Reaction Pathway:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product This compound This compound Benzylhydrazone Benzylhydrazone This compound->Benzylhydrazone Condensation -H₂O Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Benzylhydrazone Enehydrazine Enehydrazine Benzylhydrazone->Enehydrazine Tautomerization Diimine Diimine Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Aminal Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH₃

Caption: Fischer Indole Synthesis Pathway.

Quantitative Data for Fischer Indole Synthesis:

Phenylhydrazine (B124118) DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenylhydrazineButanoneCholine (B1196258) chloride·2ZnCl₂Ionic Liquid95180
o-Tolylhydrazine HClIsopropyl methyl ketone-Acetic AcidRoom Temp.-85
m-Tolylhydrazine HClIsopropyl methyl ketone-Acetic AcidRoom Temp.-87
o-Nitrophenylhydrazine2-Methylcyclohexanone-Acetic AcidReflux24-

Note: Data for closely related phenylhydrazine derivatives are included to show the scope of the reaction.[4][5]

Experimental Protocol: Synthesis of 2,3-Dimethylindole [4]

  • Reactant Mixture: In a reaction vessel, combine phenylhydrazine (1 equivalent) and butanone (1 equivalent).

  • Catalyst Addition: Add choline chloride·2ZnCl₂ (3 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture at 95 °C for 1 hour.

  • Work-up and Purification: The product can be isolated by direct sublimation from the ionic liquid.

Synthesis of Pyrazoles and Pyrazolones via Knorr Synthesis and Related Reactions

The Knorr pyrazole (B372694) synthesis and its variations are fundamental methods for constructing pyrazole and pyrazolone (B3327878) rings through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester. This compound readily reacts with these dicarbonyl compounds to form the corresponding five-membered nitrogen-containing heterocycles.

Reaction Pathway:

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole or Pyrazolone Cyclic_Intermediate->Pyrazole Dehydration -H₂O

Caption: Knorr Pyrazole Synthesis Pathway.

Quantitative Data for Pyrazole and Pyrazolone Synthesis:

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl benzoylacetateHydrazine hydrateGlacial acetic acid1-Propanol~100179
AcetylacetonePhenylhydrazine----High
Ethyl acetoacetatePhenylhydrazine--Reflux1-

Note: Data for analogous hydrazine derivatives are provided to illustrate the reaction's efficiency.[6]

Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-5-methyl-1H-pyrazole (Hypothetical, based on Knorr Synthesis Principles)

  • Reactant Mixture: In a round-bottom flask, dissolve benzoylacetone (B1666692) (1 equivalent) in ethanol.

  • Hydrazine Addition: Add this compound (1 equivalent) to the solution. A catalytic amount of acetic acid can be added.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from the reaction of hydrazines with 1,4-dicarbonyl compounds.[7][8] The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine (B1198779).

Reaction Pathway:

Pyridazine_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound Dihydropyridazine Dihydropyridazine This compound->Dihydropyridazine Cyclocondensation -2H₂O Gamma_Dicarbonyl 1,4-Dicarbonyl Compound Gamma_Dicarbonyl->Dihydropyridazine Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

Caption: Pyridazine Synthesis Pathway.

Quantitative Data for Pyridazine Synthesis:

1,2-Diacyl FulveneHydrazine DerivativeSolventTime (h)Yield (%)
1,2-DibenzoylfulveneHydrazine hydrate-2471
1,2-Di(p-toluoyl)fulveneHydrazine hydrate-2451
1,2-Di(2-thenoyl)fulveneHydrazine hydrate-2443

Note: Data from a synthesis starting with 1,2-diacyl fulvenes and hydrazine hydrate, which are precursors to the necessary 1,4-dicarbonyl system for pyridazine formation.[9][10]

Experimental Protocol: General Synthesis of a Pyridazine Derivative [9]

  • Reactant Mixture: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add this compound (1 equivalent).

  • Reaction Conditions: Stir the solution at room temperature or with gentle heating for several hours to overnight.

  • Intermediate Oxidation: After the formation of the dihydropyridazine intermediate (monitored by TLC), add an oxidizing agent (e.g., chromium trioxide in acetic acid or air oxidation).[8]

  • Work-up and Purification: After the oxidation is complete, quench the reaction and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines. This compound can be acylated to form a benzoylthis compound, which can then be further acylated and cyclized to yield 2,5-disubstituted 1,3,4-oxadiazoles. Alternatively, a carboxylic acid can be reacted with this compound to form a hydrazide, which is then cyclized with another carboxylic acid or its derivative.[11][12]

Reaction Pathway:

Oxadiazole_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Second Acylation cluster_product Product This compound This compound Acylhydrazide N-Benzyl Acylhydrazide This compound->Acylhydrazide Carboxylic_Acid1 Carboxylic Acid (or derivative) Carboxylic_Acid1->Acylhydrazide Acylation Diacylhydrazine 1,2-Diacyl Hydrazine Acylhydrazide->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃, H₂SO₄) Carboxylic_Acid2 Carboxylic Acid (or derivative) Carboxylic_Acid2->Diacylhydrazine Acylation

Caption: 1,3,4-Oxadiazole Synthesis Pathway.

Quantitative Data for 1,3,4-Oxadiazole Synthesis:

Acyl HydrazideCarboxylic AcidDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
ArylhydrazinesAcid chloridesTriethylamine (base)DMF or DMSO--33-60
N-acyl-thiosemicarbazide-EDCIDMFRoom Temp.4-865-90
BenzohydrazideCarboxylic acidsTBTU/TsCl---High
Acyl hydrazideCarboxylic acidPOCl₃-804-

Note: General conditions for the synthesis of 1,3,4-oxadiazoles from hydrazide precursors.[11][12][13]

Experimental Protocol: Synthesis of 2-Aryl-5-benzyl-1,3,4-oxadiazole (General Procedure)

  • Formation of N'-Benzyl-benzohydrazide: React this compound with benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent like dichloromethane (B109758) at 0 °C to room temperature.

  • Second Acylation: To the resulting N'-benzyl-benzohydrazide, add a different acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., DCC, EDCI).

  • Cyclodehydration: The 1,2-diacylhydrazine intermediate is then heated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid to effect cyclization to the 1,3,4-oxadiazole.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized. The precipitated solid is filtered, washed, and purified by recrystallization.

General Experimental Workflow

A typical workflow for the synthesis and characterization of heterocyclic compounds using this compound is outlined below.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (this compound & Carbonyl/Dicarbonyl) Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Catalyst) Reactant_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End End Product Characterization->End

Caption: General Experimental Workflow.

Conclusion

This compound is an exceptionally valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in well-established reactions like the Fischer indole synthesis and the Knorr pyrazole synthesis, as well as in the construction of pyridazines and 1,3,4-oxadiazoles, highlights its significance in organic and medicinal chemistry. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel heterocyclic entities with potential therapeutic applications. Further exploration of this compound's reactivity is anticipated to unveil new synthetic methodologies and expand the accessible chemical space of bioactive molecules.

References

In-Depth Technical Guide to Safety Precautions for Handling Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling procedures for benzylhydrazine and its salts. Given its toxicological profile and reactivity, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds. It is crucial to understand its physical and chemical properties to handle it safely. The data presented below is for this compound and its common salt forms.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Dihydrochloride
CAS Number 555-96-4[1][2][][4][5][6][7][8]1073-62-7[9]20570-96-1[10]
Molecular Formula C₇H₁₀N₂[1][][4][6][7]C₇H₁₁ClN₂C₇H₁₂Cl₂N₂[10]
Molecular Weight 122.17 g/mol [1][][4][6][7]158.63 g/mol 195.09 g/mol [10]
Appearance Colorless to light yellow liquid or solid[4][6]White to off-white crystalline solidBeige powder
Boiling Point 135 °C @ 20 mmHg265.4 °C @ 760 mmHgNot available
Melting Point 112 °C[4]113 °C143-145 °C (decomposes)[10]
Flash Point 132 °C132°CNot applicable[10]
Density 1.033 g/cm³[]Not availableNot available
Solubility Not availableSoluble in water and alcoholInsoluble in water
Vapor Pressure Not available0.00918 mmHg @ 25°CNot available

Toxicological Data

This compound and its derivatives are toxic and should be handled with extreme caution. The primary routes of exposure are inhalation, ingestion, and skin contact.

ParameterValueSpeciesRouteReference
LD₅₀ (Lethal Dose, 50%)90 mg/kgMouseOral[9]
LD₅₀ (Lethal Dose, 50%)120 mg/kgRatIntraperitoneal[9]
LD₅₀ (Lethal Dose, 50%)50 mg/kgMouseIntraperitoneal[9]
LD₅₀ (Lethal Dose, 50%)11 mg/kgMouseIntraperitoneal

Note: The majority of available acute toxicity data is for the hydrochloride salt. The toxicological properties of the free base are expected to be similar.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.[9]
Skin Corrosion/IrritationH315Causes skin irritation.[9]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[9]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

Mechanism of Toxicity: Interference with Vitamin B6 Metabolism

The neurotoxicity of hydrazine (B178648) and its derivatives, including this compound, is primarily attributed to their interference with vitamin B6 (pyridoxine) metabolism.[11] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD).[11] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate (B1630785) to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[11]

Hydrazines can react with pyridoxal, forming hydrazones, which depletes the levels of available PLP.[12] This functional deficiency of vitamin B6 leads to reduced GAD activity, resulting in decreased GABA synthesis in the central nervous system.[11][12] The subsequent imbalance between excitatory and inhibitory neurotransmission can lead to symptoms such as seizures, a hallmark of acute hydrazine toxicity.[11]

GABASynthesisInhibition cluster_Neuron Neuron cluster_Cofactor Cofactor Metabolism cluster_Toxin Toxin Action Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Pyridoxine Pyridoxine (Vitamin B6) PK Pyridoxine Phosphokinase Pyridoxine->PK PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) PLP->GAD Cofactor for Hydrazone Hydrazone (Inactive Complex) PLP->Hydrazone PK->PLP This compound This compound This compound->PLP Reacts with This compound->PK Inhibits

Caption: Mechanism of this compound-Induced Neurotoxicity.

Experimental Protocols for Safe Handling

Adherence to a strict, standardized protocol is essential when working with this compound.

Personal Protective Equipment (PPE)

A minimum level of PPE is required at all times when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles and a face shield.Essential for protecting eyes from splashes. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for degradation or punctures before use. Dispose of contaminated gloves immediately and wash hands after removal.
Body Protection A fully fastened, flame-resistant laboratory coat. For larger quantities, an impervious apron is recommended.Provides a primary barrier against accidental spills.
Respiratory Protection All handling should be performed within a certified chemical fume hood to minimize inhalation of vapors or aerosols. An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.This compound can cause respiratory irritation.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines the essential steps for safely handling this compound in a laboratory setting.

SOP_Workflow cluster_Prep 1. Preparation cluster_Handling 2. Handling cluster_Cleanup 3. Cleanup & Disposal Prep1 Review SDS Prep2 Ensure Fume Hood is Operational Prep1->Prep2 Prep3 Assemble All Necessary Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handle1 Perform All Work in Fume Hood Prep4->Handle1 Handle2 Handle with Care to Avoid Spills Handle1->Handle2 Handle3 Keep Containers Tightly Closed Handle2->Handle3 Handle4 Avoid Contact with Incompatibles Handle3->Handle4 Clean1 Decontaminate Work Surfaces Handle4->Clean1 Clean2 Collect All Waste in Labeled Containers Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Standard Operating Procedure for Handling this compound.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[13] Keep containers tightly closed to prevent exposure to air and moisture.[13] Some sources recommend storing under an inert atmosphere (e.g., nitrogen) and at refrigerated temperatures (0-10°C).

  • Incompatible Materials: this compound is a strong reducing agent and is incompatible with strong oxidizing agents.[11] Contact with oxidizers can lead to vigorous, potentially explosive reactions.

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[4][11]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, create a barrier with an inert absorbent material (e.g., sand, vermiculite) to prevent spreading. For solid spills, carefully sweep or scoop the material into a suitable disposal container, minimizing dust generation.

  • Neutralize (for small spills): Small spills of hydrazine solutions can be neutralized.

    • Dilute the spilled hydrazine solution with water to a concentration of 5% or less.

    • Slowly add an equal volume of a 5% aqueous solution of calcium hypochlorite (B82951) or sodium hypochlorite with constant stirring. This reaction is exothermic.

    • Test for complete neutralization before proceeding with disposal.

  • Cleanup: Absorb the neutralized mixture with an inert material and place it in a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleanup materials as hazardous waste.

Waste Disposal

All this compound waste, including contaminated materials and empty containers, must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[13][14]

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all appropriate hazard symbols.

  • Professional Disposal: The recommended and safest method for disposing of this compound is through a licensed professional waste disposal service. In-laboratory treatment is generally not advised unless conducted by personnel with specific training in chemical destruction methods.

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound. However, due to its structural similarity to hydrazine, the exposure limits for hydrazine should be considered as a conservative guide.

  • OSHA PEL for Hydrazine: 1 ppm (8-hour time-weighted average)[9][15]

  • ACGIH TLV for Hydrazine: 0.01 ppm (8-hour time-weighted average)[9][15]

It is imperative to maintain exposures to this compound as low as reasonably achievable.

Conclusion

This compound is a valuable chemical reagent that requires careful and informed handling. By understanding its properties, hazards, and the necessary safety protocols, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a comprehensive resource, but it is essential to always consult the most current Safety Data Sheet (SDS) for this compound before use and to be fully aware of your institution's specific safety policies and procedures.

References

Unveiling the Toxicological Profile of Benzylhydrazine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its salt forms, including this compound hydrochloride and dihydrochloride (B599025), are chemical compounds with applications in organic synthesis and pharmaceutical research. As with any chemical entity intended for potential therapeutic use or encountered in a laboratory setting, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data on this compound and its salts, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Acute Toxicity

The acute toxicity of this compound and its salts has been evaluated in several rodent studies. The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested population.

Data Presentation: Acute Toxicity
CompoundSpeciesRoute of AdministrationLD50Reference
This compound HydrochlorideMouseOral90 mg/kg[1]
This compound HydrochlorideMouseIntraperitoneal50 mg/kg[1]
This compound HydrochlorideRatIntraperitoneal120 mg/kg[2]
This compound DihydrochlorideRat (Male/Female)Oral1545.075 mg/kg bw[3]

Carcinogenicity

Long-term exposure to this compound dihydrochloride has been demonstrated to have tumorigenic effects in mice.

Data Presentation: Carcinogenicity
CompoundSpeciesRoute of AdministrationDosing RegimenKey FindingsReference
This compound DihydrochlorideSwiss MiceDrinking Water0.015% solution for the remainder of their lifeSignificant increase in lung tumor incidence in females (from 21% to 42%). Tumors were classified as adenomas and adenocarcinomas.
Experimental Protocol: Chronic Carcinogenicity Study in Mice

A study by Toth and Shimizu investigated the tumorigenic effects of chronic administration of this compound dihydrochloride in Swiss mice.

  • Test Substance: 0.015% solution of this compound dihydrochloride in drinking water.

  • Animals: 6-week-old randomly bred Swiss mice.

  • Dosing: The solution was provided as the sole source of drinking water for the entire lifespan of the animals.

  • Observations: The study monitored the incidence of tumors in the treated group compared to a control group that received untreated drinking water.

  • Histopathology: Upon death or sacrifice, tissues were subjected to histopathological examination to classify the types of tumors that developed.

Mutagenicity and Genotoxicity

The mutagenic and genotoxic potential of this compound and its derivatives has been assessed using various assays.

Data Presentation: Mutagenicity and Genotoxicity
CompoundAssayTest SystemMetabolic ActivationResultReference
This compoundAmes TestSalmonella typhimurium TA1538Not specifiedNot mutagenic[4][5]
This compound DihydrochlorideHepatocyte Primary Culture/DNA Repair TestRat HepatocytesNot specifiedNot explicitly stated, but a study on various hydrazine (B178648) derivatives was conducted.[6]
Experimental Protocol: Ames Test (General)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria[1][7].

  • Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Bacterial tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (typically a rat liver extract known as S9 mix). The S9 mix is included to simulate the metabolic processes that occur in mammals, which can sometimes convert a non-mutagenic compound into a mutagenic one.

    • The treated bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant increase in the number of revertant colonies in the treated plates compared to the control plates indicates that the test substance is mutagenic.

Experimental Protocol: Hepatocyte Primary Culture/DNA Repair Test (General)

This assay assesses the genotoxicity of a chemical by measuring its ability to induce DNA damage that is subsequently repaired by the cell[6][8].

  • Principle: Genotoxic agents can cause damage to DNA. In response, cells activate DNA repair mechanisms, which involve the synthesis of new DNA to replace the damaged segments. This unscheduled DNA synthesis (UDS) can be quantified by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of non-dividing cells.

  • Methodology:

    • Primary hepatocytes are isolated from rats or mice.

    • The cells are exposed to the test compound.

    • Radiolabeled thymidine is added to the culture medium.

    • The amount of radioactivity incorporated into the DNA of the hepatocytes is measured.

    • A significant increase in thymidine incorporation in treated cells compared to control cells indicates that the compound is genotoxic.

Mechanism of Toxicity: A Proposed Pathway

While a specific, detailed signaling pathway for this compound is not yet fully elucidated, the toxicity of hydrazine derivatives is generally understood to involve metabolic activation and the generation of reactive species, leading to cellular damage.

Metabolic Activation and Oxidative Stress

The metabolic activation of hydrazines is a critical step in their toxic mechanism. This process can be catalyzed by various enzymes, including cytochrome P450 and peroxidases[9]. The metabolism of this compound likely leads to the formation of reactive intermediates and free radicals. These reactive species can then interact with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and toxicity. One of the key consequences of the formation of these reactive species is oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.

Below is a conceptual workflow illustrating the proposed general mechanism of toxicity for hydrazine derivatives, including this compound.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound Enzymes Cytochrome P450, Peroxidases This compound->Enzymes Metabolism Reactive Intermediates Reactive Intermediates (e.g., Free Radicals) Enzymes->Reactive Intermediates Oxidative_Stress Oxidative Stress (Increased ROS) Reactive Intermediates->Oxidative_Stress Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Oxidative_Stress->Macromolecules Damage Cellular_Dysfunction Cellular Dysfunction & Toxicity Macromolecules->Cellular_Dysfunction

Proposed general mechanism of this compound toxicity.

Reproductive and Developmental Toxicity

There is currently a significant lack of specific data on the reproductive and developmental toxicity of this compound and its salts. General guidelines for assessing these endpoints are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocols: Reproductive and Developmental Toxicity Screening (General)

Standardized guidelines, such as OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and OECD Test Guideline 414 (Prenatal Developmental Toxicity Study), outline the methodologies for these assessments.

  • OECD 421 (Reproduction/Developmental Toxicity Screening Test): This study provides preliminary information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.

  • OECD 414 (Prenatal Developmental Toxicity Study): This study is designed to provide information on the effects of prenatal exposure on the pregnant female and the developing embryo and fetus. It assesses endpoints such as maternal toxicity, embryo-fetal death, and structural abnormalities.

Conclusion

The available toxicological data for this compound and its salts indicate a potential for acute toxicity and carcinogenicity with chronic exposure. While some mutagenicity and genotoxicity assays have been conducted, the results are not entirely conclusive. A significant data gap exists concerning its reproductive and developmental toxicity. The mechanism of toxicity is likely linked to metabolic activation and the induction of oxidative stress, a common pathway for many hydrazine derivatives. Further research is warranted to fully characterize the toxicological profile of this compound, including detailed mechanistic studies and comprehensive assessments of its reproductive and developmental effects. This information is crucial for the safe handling and potential development of this compound in pharmaceutical and research settings.

References

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis Using Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Fischer indole (B1671886) synthesis using benzylhydrazine as a key reactant. This method allows for the preparation of N-benzyl substituted indoles, a structural motif present in numerous biologically active compounds and pharmaceuticals.

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction for constructing the indole ring system.[1] The reaction involves the condensation of a hydrazine, in this case, this compound, with an aldehyde or ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product.[1] The use of this compound allows for the direct introduction of a benzyl (B1604629) group at the N1 position of the indole ring, a common feature in compounds with various pharmacological activities.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: this compound reacts with a ketone or aldehyde under acidic conditions to form a benzylhydrazone.

  • Tautomerization: The benzylhydrazone tautomerizes to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the protonated enamine occurs, which is often the rate-determining step. This step forms a new carbon-carbon bond.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization to form a five-membered ring.

  • Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic N-benzyl indole.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Elimination This compound This compound Benzylhydrazone Benzylhydrazone This compound->Benzylhydrazone + Ketone/Aldehyde - H2O Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Benzylhydrazone Benzylhydrazone_2 Benzylhydrazone Enamine Enamine Enamine_2 Enamine Benzylhydrazone_2->Enamine Dienimine Dienimine Dienimine_2 Dienimine Enamine_2->Dienimine Cyclized_Intermediate Cyclized Intermediate N_Benzyl_Indole N-Benzyl Indole Cyclized_Intermediate->N_Benzyl_Indole - NH3 Dienimine_2->Cyclized_Intermediate Rearomatization & Cyclization

Caption: Mechanism of the Fischer Indole Synthesis.

Data Presentation

The following table summarizes representative examples of the Fischer indole synthesis using this compound with various ketones. The data highlights the reaction conditions and corresponding yields.

EntryKetoneProductAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Cyclohexanone (B45756)9-Benzyl-1,2,3,4-tetrahydrocarbazoleAcetic AcidAcetic AcidReflux278.8
2Acetone1-Benzyl-2-methylindoleZinc ChlorideNone180-Moderate
34-t-Butylcyclohexanone3-t-Butyl-9-benzyl-1,2,3,4-tetrahydrocarbazoleAcetic AcidAcetic AcidReflux5Not specified

Experimental Protocols

A general experimental workflow for the Fischer indole synthesis using this compound is depicted below.

Experimental_Workflow start Start combine Combine this compound and Ketone start->combine add_catalyst Add Acid Catalyst and Solvent combine->add_catalyst heat Heat Reaction Mixture to Reflux add_catalyst->heat monitor Monitor Reaction by TLC heat->monitor workup Work-up: Cool, Neutralize, Extract monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end N-Benzyl Indole Product purify->end

Caption: General Experimental Workflow.
Protocol 1: Synthesis of 9-Benzyl-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone

This protocol is adapted from the synthesis of related tetrahydrocarbazoles.[3]

Materials:

Procedure:

  • In a round-bottom flask, combine 1-benzyl-1-phenylhydrazine (0.08 mole) and cyclohexanone (0.08 mole).

  • Add glacial acetic acid (0.50 mole) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (approximately 2-5 hours), cool the mixture to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 9-benzyl-1,2,3,4-tetrahydrocarbazole.

Protocol 2: General Procedure for the Synthesis of N-Benzylindoles

This is a general procedure that can be adapted for various ketones and aldehydes.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetone)

  • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or acetic acid)[1]

  • Solvent (optional, e.g., ethanol, acetic acid)

Procedure:

  • Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

  • Indolization: To the hydrazone (or the initial mixture of this compound and carbonyl compound), add the acid catalyst. Common choices include:

    • Zinc Chloride: Can be used neat or in a high-boiling solvent. The mixture is heated to a high temperature (e.g., 180°C).[4]

    • Polyphosphoric Acid (PPA): The hydrazone is added to PPA and the mixture is heated.

    • Glacial Acetic Acid: Can serve as both the solvent and the catalyst, typically used at reflux temperature.[5]

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst like zinc chloride was used, dissolve the reaction mass in a suitable organic solvent and filter to remove the catalyst.

    • If an acidic solvent was used, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-benzyl indole derivative.

References

Application Notes and Protocols: Benzylhydrazine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of benzylhydrazine and its derivatives as key building blocks in the synthesis of various pharmaceutical intermediates. The unique reactivity of the hydrazine (B178648) moiety, coupled with the benzyl (B1604629) group, makes it a versatile reagent for constructing complex molecular architectures found in a range of therapeutic agents, including antidepressants, antiparkinsonian drugs, and anticancer agents.

Application Note 1: Synthesis of Isocarboxazid (B21086) Intermediate

Introduction: Isocarboxazid is a monoamine oxidase inhibitor (MAOI) used as an antidepressant. A key step in its synthesis involves the formation of a carbohydrazide (B1668358) by reacting an isoxazole (B147169) derivative with this compound.

Core Reaction: Nucleophilic acyl substitution of a methyl ester with this compound to form N'-benzyl-5-methylisoxazole-3-carbohydrazide.

Experimental Protocol: Synthesis of N'-benzyl-5-methylisoxazole-3-carbohydrazide

  • Reaction Setup: In a suitable reactor, charge methyl 5-methylisoxazole-3-carboxylate (1.0 eq), this compound dihydrochloride (B599025) (2.0 eq), and n-heptane.

  • Base Addition: To the resulting suspension, slowly add triethylamine (B128534) (2.1 eq) via a dropping funnel at room temperature.

  • Reaction: Adjust the temperature to approximately 30-35°C and maintain for 16-18 hours, with continuous stirring. Monitor the reaction progress by HPLC until the starting ester is consumed (typically <0.5%).

  • Work-up: Cool the suspension to 20°C and add water. Filter the solid product and wash sequentially with water and n-heptane.

  • Drying: Dry the product under vacuum at 45-50°C to obtain Isocarboxazid as a white solid.[1][2][3]

Quantitative Data Summary

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Molar Yield (%)Purity (HPLC) (%)
Methyl 5-methylisoxazole-3-carboxylateThis compound dihydrochlorideTriethylaminen-Heptane30-35~1682-9399.1-99.9

Reaction Scheme: Synthesis of Isocarboxazid

G cluster_reactants Reactants cluster_reagents Reagents R1 Methyl 5-methylisoxazole-3-carboxylate Product Isocarboxazid (N'-benzyl-5-methylisoxazole-3-carbohydrazide) R1->Product + R2 This compound Dihydrochloride R2->Product Reagent1 Triethylamine Reagent1->Product Base Reagent2 n-Heptane Reagent2->Product Solvent

Caption: Synthesis of Isocarboxazid intermediate.

Application Note 2: Synthesis of a Benserazide (B1668006) Precursor

Introduction: Benserazide is a peripherally-acting aromatic L-amino acid decarboxylase inhibitor, co-administered with L-DOPA for the treatment of Parkinson's disease.[4] Its synthesis involves the formation of a hydrazone from serine hydrazide and 2,3,4-trihydroxybenzaldehyde (B138039), which is then reduced to yield the final product. While not starting directly from this compound, this synthesis creates a substituted this compound moiety in the final steps.

Core Reaction: Reductive amination of a hydrazone to form the benserazide backbone.

Experimental Protocol: Synthesis of Benserazide Hydrochloride

  • Reaction Setup: In a reaction vessel, suspend serine hydrazide hydrochloride (1.0 eq) and 5% Pd/C catalyst in methanol (B129727).

  • Hydrogenation Conditions: Heat the mixture to 60°C and evacuate the vessel, followed by purging with nitrogen and then hydrogen.

  • Aldehyde Addition: Prepare a solution of 2,3,4-trihydroxybenzaldehyde (1.0 eq) in methanol and add it dropwise to the reaction mixture under a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture for 10 hours at 60°C under hydrogen pressure.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Crystallization: Add ethanol (B145695) to the residue and stir until crystals precipitate. Cool to below 5°C overnight to complete crystallization.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry to obtain benserazide hydrochloride.[1][5]

Quantitative Data Summary

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Molar Yield (%)
Serine hydrazide hydrochloride2,3,4-trihydroxybenzaldehyde5% Pd/CMethanol601092

Experimental Workflow: Benserazide Synthesis

G Start Serine Hydrazide HCl + 2,3,4-Trihydroxybenzaldehyde Step1 Dissolve in Methanol with Pd/C Start->Step1 Step2 Heat to 60°C under H2 atmosphere Step1->Step2 Step3 Reaction for 10 hours Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Crystallization from Ethanol Step4->Step5 End Benserazide HCl Step5->End

Caption: Workflow for the synthesis of Benserazide HCl.

Application Note 3: Synthesis of Procarbazine Intermediate

Introduction: Procarbazine is an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and certain brain cancers.[6][7] The synthesis involves the formation of an amide followed by the introduction of a methylhydrazine group.

Core Reaction: A multi-step synthesis culminating in the formation of N-isopropyl-4-((2-methylhydrazino)methyl)benzamide.

Experimental Protocol: Plausible Synthesis of Procarbazine

  • Step 1: Synthesis of N-isopropyl-p-toluamide: React p-toluic acid with a chlorinating agent (e.g., thionyl chloride) to form p-toluoyl chloride. Subsequently, react the acid chloride with isopropylamine (B41738) to yield N-isopropyl-p-toluamide.

  • Step 2: Bromination: Perform a free-radical bromination on the methyl group of N-isopropyl-p-toluamide using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator to obtain N-isopropyl-4-(bromomethyl)benzamide.

  • Step 3: Hydrazine Reaction: React the brominated intermediate with methylhydrazine to displace the bromide and form procarbazine.

Quantitative Data Summary (Illustrative)

IntermediateKey ReagentsTypical Yield (%)
N-isopropyl-p-toluamidep-Toluic acid, IsopropylamineHigh
N-isopropyl-4-(bromomethyl)benzamideNBS, Radical initiatorModerate to High
ProcarbazineMethylhydrazineModerate

Signaling Pathway: Procarbazine Mechanism of Action

G Procarbazine Procarbazine ActiveMetabolites Active Metabolites (Azo-procarbazine, H2O2) Procarbazine->ActiveMetabolites Metabolic Activation DNA DNA ActiveMetabolites->DNA DNA Strand Breakage ProteinSynth Protein Synthesis ActiveMetabolites->ProteinSynth Inhibition RNASynth RNA Synthesis ActiveMetabolites->RNASynth Inhibition DNAsynth DNA Synthesis ActiveMetabolites->DNAsynth Inhibition CellDeath Cell Death / Apoptosis DNA->CellDeath ProteinSynth->CellDeath RNASynth->CellDeath DNAsynth->CellDeath

Caption: Procarbazine's mechanism of action.

Application Note 4: Synthesis of Indole-Based Pharmaceutical Intermediates

Introduction: Indole (B1671886) derivatives are prevalent in many biologically active compounds. The reaction of this compound with activated indole carboxylic acids is a direct method to synthesize indole-2-carbohydrazides, which can serve as precursors to potent apoptosis inducers.

Core Reaction: Amide bond formation between an indole-2-carboxylic acid and a substituted this compound using a coupling agent.

Experimental Protocol: Synthesis of N-(Substituted-benzyl)-1H-indole-2-carbohydrazide

  • Reaction Setup: In a reaction flask, dissolve the substituted 1H-indole-2-carboxylic acid (1.0 eq) and the corresponding substituted this compound (1.0 eq) in dichloromethane (B109758) (DCM).

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Indole ReactantThis compound ReactantCoupling AgentSolventYield (%)
1H-indole-2-carboxylic acidThis compoundEDCI·HClDCM35
5-methoxy-1H-indole-2-carboxylic acid4-Chlorothis compoundEDCI·HClDCM86

Logical Relationship: Indole-based Intermediate Synthesis

G IndoleAcid Indole-2-carboxylic Acid Coupling Amide Coupling (EDCI) IndoleAcid->Coupling This compound Substituted this compound This compound->Coupling Product N-Benzyl-indole-2-carbohydrazide Coupling->Product

Caption: Synthesis of indole-based intermediates.

Application Note 5: Synthesis of Pyrazole (B372694) Intermediates

Introduction: Pyrazoles are a class of heterocyclic compounds that are core structures in many pharmaceuticals. A common synthetic route involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Core Reaction: Cyclocondensation of a β-nitrostyrene with a hydrazone formed in situ from an aldehyde and this compound.

Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole

  • Hydrazone Formation: In a flask, dissolve 4-chlorobenzaldehyde (B46862) (1.25 eq) in methanol and add water. Add this compound dihydrochloride (1.25 eq) in one portion and stir at room temperature for 3 hours.

  • Cycloaddition: To the solution containing the in situ formed hydrazone, add 4-methyl-β-nitrostyrene (1.0 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature, open to the atmosphere, for 48-92 hours. The product will precipitate as a white solid.

  • Work-up: Add water slowly to the mixture and continue stirring for an additional hour.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with a methanol/water mixture, and dry to obtain the pyrazole product.

Quantitative Data Summary

AldehydeHydrazineβ-NitrostyreneSolventTime (h)Yield (%)
4-ChlorobenzaldehydeThis compound dihydrochloride4-Methyl-β-nitrostyreneMethanol/Water88-9268

Experimental Workflow: Pyrazole Synthesis

G Start 4-Chlorobenzaldehyde + This compound Dihydrochloride Step1 Stir in MeOH/H2O (3h, RT) (Hydrazone Formation) Start->Step1 Step2 Add 4-Methyl-β-nitrostyrene Step1->Step2 Step3 Stir at RT (48-92h) Step2->Step3 Step4 Precipitation and Water Addition Step3->Step4 Step5 Filtration and Washing Step4->Step5 End 1-Benzyl-3,5-diaryl-pyrazole Step5->End

Caption: Workflow for the synthesis of a substituted pyrazole.

Application Note 6: Synthesis of 1,2,4-Triazole-3-thione Intermediates

Introduction: 1,2,4-Triazole-3-thiones are important heterocyclic scaffolds in medicinal chemistry. A general and effective synthesis involves the cyclization of a thiosemicarbazide (B42300) intermediate, which can be prepared from a carbohydrazide and an isothiocyanate.

Core Reaction: Formation of a thiosemicarbazide from this compound and benzyl isothiocyanate, followed by base-catalyzed cyclization.

Experimental Protocol: Synthesis of 4-Benzyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Thiosemicarbazide Formation: Reflux a mixture of benzoic acid hydrazide (1.0 eq) and benzyl isothiocyanate (1.0 eq) in ethanol for 1 hour. Remove the solvent in vacuo.

  • Cyclization: Add aqueous sodium hydroxide (B78521) solution (e.g., 10%) to the residue and reflux for 2 hours.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with water, dry, and recrystallize from aqueous ethanol to obtain the desired triazole-3-thione.

Quantitative Data Summary (Illustrative)

HydrazideIsothiocyanateBaseSolventYield (%)
Benzoic acid hydrazideBenzyl isothiocyanateNaOHEthanol/Water85

Reaction Scheme: Triazole-3-thione Synthesis

G Hydrazide Benzoic Acid Hydrazide Step1 Thiosemicarbazide Formation Hydrazide->Step1 Isothiocyanate Benzyl Isothiocyanate Isothiocyanate->Step1 Intermediate Acylthiosemicarbazide Step1->Intermediate Step2 Base-catalyzed Cyclization Intermediate->Step2 Product 4-Benzyl-5-phenyl-1,2,4-triazole-3-thione Step2->Product

Caption: General synthesis of 1,2,4-triazole-3-thiones.

References

Application Notes and Protocols for Benzylhydrazine as a C-Terminal Blocking Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and to prevent undesirable side reactions. The C-terminal carboxylic acid is a critical functionality that requires a robust blocking strategy during chain elongation. Benzylhydrazine emerges as a versatile reagent for the C-terminal protection of amino acids, offering unique advantages for the synthesis of peptide hydrazides. These peptide hydrazides are not merely protected intermediates but also serve as valuable precursors for the synthesis of modified peptides, including peptide thioesters, isocyanates, and for fragment condensation strategies. This document provides detailed application notes and experimental protocols for the utilization of this compound as a C-terminal blocking agent in peptide synthesis.

Advantages of this compound as a C-Terminal Blocking Agent

  • Formation of Stable Peptide Hydrazides: this compound reacts with the C-terminus of an amino acid or peptide to form a stable benzylhydrazide.

  • Versatile Precursors: The resulting peptide benzylhydrazides can be readily converted to other functional groups, enabling late-stage diversification of the peptide C-terminus.

  • Orthogonality: The this compound group can be cleaved under conditions that are often orthogonal to the removal of common N-terminal protecting groups like Fmoc and Boc, allowing for selective deprotection schemes.

  • Facilitation of Fragment Condensation: C-terminal peptide hydrazides can be converted to peptide azides, which are key intermediates for the coupling of peptide fragments in solution or on solid phase.

Data Summary

Due to the specialized nature of this compound as a C-terminal protecting group, direct comparative studies detailing quantitative yields and purities are not extensively available in peer-reviewed literature. However, the synthesis of peptide hydrazides, a closely related application, is well-documented and provides a benchmark for expected outcomes. The following table summarizes typical yields and purities achieved in the synthesis of peptide hydrazides, which are analogous to peptides protected with this compound at the C-terminus.

Peptide Sequence/ResinC-Terminal ModificationSynthesis MethodReported YieldReported PurityReference
19-mer mucin1 peptide-Wang-TentaGel resinDirect HydrazinolysisFmoc-SPPSExcellentHigh[1]
Octapeptides with various C-terminal residuesDirect HydrazinolysisFmoc-SPPSVery Good to ExcellentVery Good to Excellent[1]
NLS hydrazideHydrazone resinFmoc-SPPS55%High[2]
40-mer GLP-1R agonist "P5"Fmoc-NHNH-Trt resinFmoc-SPPS17%High

Experimental Protocols

Protocol 1: Introduction of the this compound Protecting Group to the C-Terminal Amino Acid

This protocol describes the solution-phase synthesis of an N-terminally protected, C-terminally benzylhydrazide-blocked amino acid.

Materials:

  • N-α-Fmoc-protected amino acid

  • This compound dihydrochloride (B599025)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of this compound Free Base: Dissolve this compound dihydrochloride in a minimal amount of water and adjust the pH to >10 with a concentrated NaOH solution. Extract the free this compound into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil. Caution: this compound is a hazardous substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Activation of the Amino Acid: In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF. Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) dissolved in DCM to the cooled amino acid solution. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: To the activated amino acid mixture, add a solution of this compound (1.2 equivalents) and DIPEA (1.2 equivalents) in DCM. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-α-Fmoc-amino acid benzylhydrazide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Pre-formed Benzylhydrazide Resin

This protocol outlines the steps for peptide synthesis on a solid support where the first amino acid is attached via a benzylhydrazide linkage.

Materials:

  • Fmoc-amino acid-benzylhydrazide-resin (custom preparation or commercially sourced if available)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • 20% (v/v) piperidine (B6355638) in DMF

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-benzylhydrazide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: This step will yield the peptide with a C-terminal benzylhydrazide.

Protocol 3: Cleavage of the this compound Protecting Group

The benzylhydrazide can be cleaved to generate the corresponding peptide hydrazide or converted to other functional groups.

Method A: Catalytic Hydrogenolysis to Yield Peptide Hydrazide

This method removes the benzyl (B1604629) group to yield the peptide hydrazide.

Materials:

Procedure:

  • Dissolve the peptide-benzylhydrazide in methanol or ethanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • If using ammonium formate, add an excess (5-10 equivalents) to the mixture and reflux for 1-4 hours.[3]

  • If using hydrogen gas, purge the reaction vessel with hydrogen and stir under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude peptide hydrazide.

  • Purify the peptide hydrazide by reverse-phase HPLC if necessary.

Method B: Oxidative Cleavage to Peptide Acid (Conceptual)

While less common for simple deprotection, oxidative cleavage can convert the hydrazide moiety to a carboxylic acid. This is analogous to the oxidation of phenylhydrazides.[4]

Materials:

  • Peptide-benzylhydrazide

  • Oxidizing agent (e.g., N-bromosuccinimide (NBS), mild enzymatic oxidation)

  • Aqueous buffer system

Procedure (General Outline):

  • Dissolve the peptide-benzylhydrazide in an appropriate aqueous buffer.

  • Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a reducing agent if NBS is used).

  • Purify the resulting peptide acid by reverse-phase HPLC.

Visualizations

G cluster_0 Introduction of this compound Fmoc-AA-OH Fmoc-AA-OH Activated Ester Activated Ester Fmoc-AA-OH->Activated Ester DCC, HOBt Fmoc-AA-OBnNHNH2 Fmoc-AA-OBnNHNH2 Activated Ester->Fmoc-AA-OBnNHNH2 This compound, DIPEA G Start Start Swell Resin Swell Fmoc-AA-OBnNHNH2 Resin in DMF Start->Swell Resin Fmoc Deprotection Treat with 20% Piperidine/DMF Swell Resin->Fmoc Deprotection Wash1 Wash with DMF Fmoc Deprotection->Wash1 Couple Amino Acid Add Activated Fmoc-AA-OH Wash1->Couple Amino Acid Wash2 Wash with DMF Couple Amino Acid->Wash2 Repeat Last Amino Acid? Wash2->Repeat Repeat->Fmoc Deprotection No Final Deprotection Final Fmoc Deprotection Repeat->Final Deprotection Yes Cleavage Cleave with TFA Cocktail Final Deprotection->Cleavage End End Cleavage->End G Peptide-OBnNHNH2 Peptide-OBnNHNH2 Peptide-NHNH2 Peptide-NHNH2 Peptide-OBnNHNH2->Peptide-NHNH2 Catalytic Hydrogenolysis Peptide-N3 Peptide-N3 Peptide-NHNH2->Peptide-N3 NaNO2, H+ Peptide-OH Peptide-OH Peptide-NHNH2->Peptide-OH Oxidative Cleavage Fragment Condensation Fragment Condensation Peptide-N3->Fragment Condensation

References

Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of aldehydes and ketones is a crucial technique in analytical chemistry and drug development. Carbonyl compounds often exhibit poor chromatographic performance and low detectability in various analytical methods. Conversion to stable derivatives, such as hydrazones, enhances their volatility, chromophoric properties, and mass spectrometric ionization efficiency. Benzylhydrazine is a valuable derivatizing agent that reacts with aldehydes and ketones to form stable benzylhydrazones. This transformation is particularly useful for the quantification of carbonyl compounds in complex matrices and for the synthesis of novel compounds with potential pharmacological activity.

These application notes provide detailed protocols for the derivatization of aldehydes and ketones with this compound, along with methods for the characterization of the resulting benzylhydrazone derivatives.

Reaction Mechanism

The reaction between an aldehyde or a ketone and this compound proceeds via a nucleophilic addition-elimination mechanism to form a benzylhydrazone and water. The reaction is typically catalyzed by a small amount of acid.

// Reactants carbonyl [label=<

R

C=O / R'

]; this compound [label=<

H₂N-NH-CH₂-Ph

];

// Intermediate intermediate [label=<

OH | R-C-NH-NH-CH₂-Ph | R'

, shape=box, style=rounded, fontcolor="#202124"];

// Products benzylhydrazone [label=<

R

C=N-NH-CH₂-Ph / R'

]; water [label="H₂O"];

// Edges carbonyl -> intermediate [label="+ this compound\n(Nucleophilic Addition)"]; intermediate -> benzylhydrazone [label="- H₂O\n(Elimination)"]; {rank=same; carbonyl; this compound;} {rank=same; benzylhydrazone; water;} } .dot Figure 1: General reaction mechanism for the formation of a benzylhydrazone.

Experimental Protocols

The following are general protocols for the derivatization of aldehydes and ketones with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst amount) may be necessary for specific carbonyl compounds.

Protocol 1: General Derivatization of Aldehydes and Ketones

This protocol is suitable for the synthesis of benzylhydrazones for subsequent isolation and characterization or for use in further synthetic steps.

Materials:

  • Aldehyde or ketone

  • This compound hydrochloride

  • Ethanol (B145695)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.

  • Add this compound hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add distilled water and neutralize any remaining acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylhydrazone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: In-Solution Derivatization for Analytical Purposes (e.g., HPLC Analysis)

This protocol is designed for the derivatization of carbonyl compounds in a sample matrix prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sample containing the aldehyde or ketone

  • This compound solution (e.g., 1 mg/mL in acetonitrile)

  • Acid catalyst solution (e.g., 1% acetic acid in acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a standard or sample solution containing the carbonyl compound in a suitable solvent (e.g., acetonitrile/water).

  • To a known volume of the standard or sample solution in a vial, add an excess of the this compound solution.

  • Add a small volume of the acid catalyst solution.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • The derivatized sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.

Quantitative Data

The yield of the derivatization reaction is dependent on the specific aldehyde or ketone, as well as the reaction conditions. The following table summarizes typical yields for the derivatization of representative carbonyl compounds with this compound under the conditions described in Protocol 1.

Carbonyl CompoundProductTypical Yield (%)
BenzaldehydeBenzaldehyde benzylhydrazone70-85%[1]
AcetoneAcetone benzylhydrazone60-75%
CyclohexanoneCyclohexanone benzylhydrazone65-80%
ButyraldehydeButyraldehyde benzylhydrazone55-70%

Characterization of Benzylhydrazones

The synthesized benzylhydrazones can be characterized using various spectroscopic techniques.

Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)Mass Spec (m/z)
Benzaldehyde benzylhydrazone 7.20-7.40 (m, 10H, Ar-H), 7.65 (s, 1H, N=CH), 4.60 (s, 2H, N-CH₂)138.5 (C=N), 136.0, 129.0, 128.5, 127.0 (Ar-C), 50.0 (N-CH₂)3300 (N-H), 3050 (Ar C-H), 1620 (C=N), 1600, 1490 (Ar C=C)210 [M]⁺
Acetone benzylhydrazone 1.85 (s, 3H, CH₃), 1.95 (s, 3H, CH₃), 4.50 (s, 2H, N-CH₂), 7.20-7.40 (m, 5H, Ar-H)160.0 (C=N), 138.0, 128.5, 127.0 (Ar-C), 50.5 (N-CH₂), 25.0, 18.0 (CH₃)3310 (N-H), 2980, 2920 (Aliphatic C-H), 1640 (C=N)162 [M]⁺
Cyclohexanone benzylhydrazone 1.50-1.70 (m, 6H, cyclohexyl-H), 2.20-2.40 (m, 4H, cyclohexyl-H), 4.55 (s, 2H, N-CH₂), 7.20-7.40 (m, 5H, Ar-H)165.0 (C=N), 138.2, 128.6, 127.1 (Ar-C), 50.2 (N-CH₂), 35.0, 27.0, 26.0, 25.5 (cyclohexyl-C)3305 (N-H), 2930, 2850 (Aliphatic C-H), 1635 (C=N)202 [M]⁺

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of benzylhydrazone derivatives.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the benzylhydrazone has significant absorbance (e.g., 280 nm).

  • Injection Volume: 10-20 µL

Workflow Diagrams

// Nodes start [label="Start: Aldehyde/Ketone\n+ this compound HCl"]; reaction [label="Reaction in Ethanol\n+ Acetic Acid (cat.)\nReflux 2-4h"]; workup [label="Work-up:\n1. Evaporate Solvent\n2. Neutralize with NaHCO₃\n3. Extract with Organic Solvent"]; purification [label="Purification:\nRecrystallization or\nColumn Chromatography"]; characterization [label="Characterization:\nNMR, IR, MS"]; end [label="End: Pure Benzylhydrazone", fillcolor="#FBBC05"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> characterization; purification -> end; } .dot Figure 2: General workflow for the synthesis and purification of benzylhydrazones.

// Nodes sample_prep [label="Sample Preparation:\nDissolve sample in\nAcetonitrile/Water"]; derivatization [label="Derivatization:\n+ this compound soln.\n+ Acid catalyst\nHeat (e.g., 60°C, 30 min)"]; hplc_analysis [label="HPLC Analysis:\nC18 Column\nACN/H₂O Gradient\nUV Detection"]; quantification [label="Data Analysis:\nQuantification using\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample_prep -> derivatization; derivatization -> hplc_analysis; hplc_analysis -> quantification; } .dot Figure 3: Workflow for the analytical determination of carbonyls using this compound derivatization.

Applications in Drug Development

The formation of the hydrazone linkage is a key reaction in medicinal chemistry. Benzylhydrazone derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The derivatization of lead compounds containing aldehyde or ketone moieties with this compound can be a strategy to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Conclusion

Derivatization with this compound is a robust and versatile method for the analysis and modification of aldehydes and ketones. The protocols and data presented provide a comprehensive guide for researchers in various scientific disciplines. The stability and chromophoric nature of the resulting benzylhydrazones make them amenable to a variety of analytical techniques, facilitating the sensitive and accurate quantification of carbonyl compounds. Furthermore, the synthesis of benzylhydrazone derivatives is a valuable tool in the discovery and development of new drug candidates.

References

Application Note: Gas Chromatography Method for Benzylhydrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzylhydrazine using gas chromatography (GC). Due to the high polarity and reactivity of this compound, direct GC analysis is challenging.[1][2] This protocol employs a necessary derivatization step, converting this compound into a more stable and volatile compound suitable for GC analysis.[1][3] The method described herein is applicable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical quality control and drug development.

Introduction

This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[4] Its accurate quantification is critical for process control and ensuring the safety and quality of final drug products. Hydrazines, as a class, are often reactive and can be thermally unstable, making their direct analysis by gas chromatography problematic.[2]

To overcome these challenges, a derivatization strategy is employed.[1][5] This method involves reacting this compound with a carbonyl-containing reagent to form a stable hydrazone. This derivative is less polar, more volatile, and exhibits improved chromatographic behavior.[2][6] This application note provides a comprehensive protocol for the derivatization of this compound and its subsequent analysis by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Experimental Protocols

2.1. Principle of Derivatization

The analytical approach is centered on the condensation reaction of this compound with an aldehyde or ketone. For this protocol, pentafluorobenzaldehyde (B1199891) is used as the derivatizing agent. This reaction forms a stable pentafluorobenzaldehyde benzylhydrazone derivative, which is highly responsive to electron-capture detection (ECD) and also amenable to FID and MS analysis.[3][6] A double derivatization, involving subsequent acylation, can further enhance sensitivity for electron-capture detection.[3][6]

Logical Diagram of the Derivatization Reaction

G cluster_reactants Reactants cluster_product Product A This compound (Analyte) C Pentafluorobenzaldehyde Benzylhydrazone (Stable, Volatile Derivative) A->C + B Pentafluorobenzaldehyde (Derivatizing Agent) B->C Reaction

Caption: Derivatization of this compound for GC analysis.

2.2. Required Materials and Reagents

  • Solvents: Methanol, Ethyl Acetate (B1210297), Acetone (all HPLC or GC grade)

  • Reagents: this compound standard, Pentafluorobenzaldehyde, Sodium Sulfate (B86663) (anhydrous), 0.1 M Sulfuric Acid

  • Equipment: Gas Chromatograph with FID or MS detector, analytical balance, volumetric flasks, pipettes, autosampler vials, vortex mixer, centrifuge.

2.3. Preparation of Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of 0.1 M sulfuric acid.

  • Derivatizing Solution (1% v/v): Dissolve 1 mL of pentafluorobenzaldehyde in 99 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with 0.1 M sulfuric acid to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

2.4. Sample Preparation and Derivatization Protocol

  • Sample Measurement: Pipette 1 mL of the sample solution or calibration standard into a 15 mL centrifuge tube.

  • Derivatization: Add 2 mL of the 1% pentafluorobenzaldehyde derivatizing solution to the tube.

  • Reaction: Vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.

  • Extraction: Add 2 mL of ethyl acetate to the tube and vortex for another minute to extract the hydrazone derivative.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic extract into a 2 mL autosampler vial for GC analysis.

2.5. Gas Chromatography (GC) Conditions

The following table outlines the recommended starting conditions for the GC-FID system. These may need to be optimized for your specific instrumentation and column.

ParameterRecommended Condition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temp. 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
  Initial Temp.100°C, hold for 1 min
  Ramp Rate15°C/min to 280°C
  Final HoldHold at 280°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data and Performance

The following tables summarize the expected quantitative performance data for this method, based on typical results for derivatized hydrazine (B178648) analysis.[7][8]

Table 1: Method Validation Parameters

ParameterTypical Result
Linearity Range (µg/mL)0.1 - 20
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantitation (LOQ)~0.1 µg/mL

Table 2: Precision and Accuracy Data

QC Level (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
Low (0.3)< 10%90 - 110%
Medium (5.0)< 5%95 - 105%
High (15.0)< 5%95 - 105%

Workflow Visualization

The entire analytical process from sample receipt to data analysis is outlined in the workflow diagram below.

G start Receive Sample / Standard prep Sample Preparation: - Pipette 1 mL of sample - Add derivatizing agent start->prep react Derivatization Reaction: - Vortex for 1 min - React for 20 min prep->react extract Liquid-Liquid Extraction: - Add Ethyl Acetate - Vortex & Centrifuge react->extract dry Collect & Dry Organic Layer: - Transfer supernatant - Add Na2SO4 extract->dry inject GC Injection: - Transfer to autosampler vial - Inject 1 µL into GC dry->inject analyze GC-FID Analysis: - Separation on column - Detection by FID inject->analyze process Data Processing: - Integrate peak area - Quantify using calibration curve analyze->process report Generate Report process->report

Caption: Experimental workflow for GC analysis of this compound.

Conclusion

The described gas chromatography method, incorporating a critical derivatization step with pentafluorobenzaldehyde, provides a reliable, sensitive, and accurate means for the quantification of this compound.[3][7] This protocol is well-suited for quality control laboratories and research environments where precise measurement of this compound is required. The use of common GC-FID instrumentation makes this method widely accessible.[8] For enhanced specificity, coupling the GC system to a mass spectrometer is recommended.[9]

References

Application Note: Stability-Indicating HPLC Analysis of Benzylhydrazine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Benzylhydrazine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and stability is critical for the quality and safety of the final drug product. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related and degradation impurities. The described method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.

2. Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways is essential for developing a stability-indicating method.

  • Process-Related Impurities: Based on common synthetic routes, such as the reaction of benzyl (B1604629) chloride or benzaldehyde (B42025) with hydrazine (B178648), the following process-related impurities are anticipated:

    • Benzyl Chloride: A starting material that may be present in trace amounts.

    • Benzaldehyde: A potential starting material or a degradation product of this compound.

    • Hydrazine: A key reagent in the synthesis.

    • Dithis compound: A potential byproduct of the synthesis.

  • Degradation Products: Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions. The hydrazine moiety is susceptible to oxidation. Potential degradation products include:

    • Benzyl alcohol: Formed through the oxidation of this compound.

    • Benzoic acid: Further oxidation product of benzyl alcohol or benzaldehyde.

    • Toluene: Can be formed via the reduction of the hydrazine group.

    • Benzalazine: A condensation product of benzaldehyde and hydrazine.

3. HPLC Method Parameters

The following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound and its impurities.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-31 min: 80-10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

4. Experimental Protocols

4.1. Standard and Sample Preparation

  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known or potential impurities (e.g., benzyl chloride, benzaldehyde, benzyl alcohol, benzoic acid, toluene, and benzalazine) in a similar manner.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute to a final concentration of approximately 100 µg/mL.

4.2. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute with diluent before injection.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with diluent before injection.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with diluent before injection.

  • Thermal Degradation: Expose the solid this compound sample to 105°C for 48 hours. Dissolve the stressed sample in diluent for analysis.

  • Photolytic Degradation: Expose the solid this compound sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in diluent for analysis.

5. Data Presentation

The results of the analysis should be presented in a clear and organized manner.

Table 1: Chromatographic Data for this compound and Potential Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Hydrazine (derivatized, if necessary)To be determinedTo be determined
Benzoic AcidTo be determinedTo be determined
Benzyl AlcoholTo be determinedTo be determined
This compound ~10.0 (Hypothetical) 1.00
BenzaldehydeTo be determinedTo be determined
Benzyl ChlorideTo be determinedTo be determined
TolueneTo be determinedTo be determined
BenzalazineTo be determinedTo be determined
Dithis compoundTo be determinedTo be determined

Note: Retention times are hypothetical and need to be experimentally determined.

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundMajor Degradation Products (RRT)
0.1 N HCl, 60°C, 24hTo be determinedTo be determined
0.1 N NaOH, 60°C, 24hTo be determinedTo be determined
3% H₂O₂, RT, 24hTo be determinedTo be determined
Heat, 105°C, 48hTo be determinedTo be determined
PhotolyticTo be determinedTo be determined

6. Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Prep_Sample Sample Solution Sample->Prep_Sample Weigh & Dissolve Standard Reference Standard Prep_Standard Standard Solution Standard->Prep_Standard Weigh & Dissolve Impurities Impurity Standards Prep_Impurity_Mix Impurity Mix Impurities->Prep_Impurity_Mix Weigh & Dissolve Diluent Diluent (50:50 ACN/H2O) Diluent->Prep_Sample Diluent->Prep_Standard Diluent->Prep_Impurity_Mix HPLC HPLC System (C18 Column, Gradient Elution) Prep_Sample->HPLC Prep_Standard->HPLC Prep_Impurity_Mix->HPLC Detector UV Detector (210 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

The proposed stability-indicating HPLC method provides a robust framework for the analysis of this compound and its potential impurities. The detailed protocol for the method and forced degradation studies will enable researchers and quality control analysts to effectively monitor the purity and stability of this compound, ensuring the quality of pharmaceutical products. Method validation in accordance with ICH guidelines is recommended to ensure its suitability for its intended purpose.

One-Pot Synthesis of Pyrazoles Using Benzylhydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The one-pot synthesis of N-benzylpyrazoles from benzylhydrazine and 1,3-dicarbonyl compounds represents an efficient and straightforward approach to constructing this important scaffold. This method, often a variation of the Knorr pyrazole (B372694) synthesis, involves the condensation and subsequent cyclization of the two starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. This approach is characterized by its operational simplicity, good to excellent yields, and the ability to readily generate a diverse library of substituted pyrazoles. These application notes provide detailed protocols and compiled data for the one-pot synthesis of pyrazoles using this compound, catering to researchers in organic synthesis and medicinal chemistry.

Reaction Principle

The fundamental reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of microwave irradiation or green catalysts like ionic liquids can often accelerate the reaction and improve yields.

Data Presentation

The following table summarizes quantitative data from various one-pot syntheses of N-benzylpyrazoles, showcasing the versatility of this method with different 1,3-dicarbonyl substrates.

1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)Reference
Acetylacetone (B45752)1-Benzyl-3,5-dimethyl-1H-pyrazoleEtOH, reflux, 3h95[1]
Ethyl acetoacetate1-Benzyl-3-methyl-5-pyrazoloneMethanol, HCl (pH 5.0-6.5), 40-90°C, 1-6h; then neutral pH, 60-80°C, 1-3h94.8-97.6[2][3]
Dibenzoylmethane1-Benzyl-3,5-diphenyl-1H-pyrazoleGlacial acetic acid, refluxHigh[4]
Propanedial1-Benzyl-1H-pyrazoleIonic Liquid, rt, 20 minGood to Moderate[5]
2'-Hydroxychalcones3,5-Diaryl-1-benzylpyrazolesDMSO, rt, 5 min; then I₂, 130-140°C, 2hExcellent[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol details the synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole via a classical condensation reaction.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux with constant stirring for 3 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1-benzyl-3,5-dimethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of N-Benzylpyrazoles

This protocol describes a rapid, microwave-assisted synthesis of N-benzylpyrazoles.[6][7]

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., benzoylacetonitrile)

  • Ethanol or other suitable solvent

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the 1,3-dicarbonyl compound (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-140°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • The product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for One-Pot Pyrazole Synthesis

G Workflow for One-Pot Synthesis of N-Benzylpyrazoles cluster_start Reactant Preparation A This compound C Combine in Reaction Vessel with Solvent and Catalyst (optional) A->C B 1,3-Dicarbonyl Compound B->C D Reaction (Heating/Microwave) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Solvent Removal, Extraction) E->F Complete G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Product: N-Benzylpyrazole H->I

Caption: General workflow for the one-pot synthesis of N-benzylpyrazoles.

Signaling Pathway: Mechanism of Pyrazole Formation

G Mechanism of Acid-Catalyzed Pyrazole Formation cluster_reactants Starting Materials This compound This compound Nucleophilic_Attack1 Nucleophilic Attack by this compound This compound->Nucleophilic_Attack1 Dicarbonyl 1,3-Dicarbonyl Compound Protonation Protonation of Carbonyl Dicarbonyl->Protonation Protonation->Nucleophilic_Attack1 Dehydration1 Dehydration Nucleophilic_Attack1->Dehydration1 Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration2 Dehydration Cyclic_Intermediate->Dehydration2 Pyrazole N-Benzylpyrazole Dehydration2->Pyrazole

Caption: Mechanism of acid-catalyzed pyrazole formation.

References

Application Notes and Protocols for Reductive Amination Involving Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of benzylhydrazine with carbonyl compounds. This process is a valuable synthetic tool for creating 1-benzyl-1,2-disubstituted hydrazine (B178648) derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[1][2][3] The reaction proceeds in two main steps: the formation of an imine or hydrazone intermediate, followed by its reduction to the corresponding amine or hydrazine derivative.[1][2][4] When applied to this compound, this method allows for the introduction of a wide variety of substituents at the N2 position, leading to a diverse range of 1-benzyl-1-alkylhydrazines.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the C=N double bond of the intermediate hydrazone in the presence of the starting carbonyl group.[4][5] Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[6][7][8]

General Reaction Scheme

The overall transformation for the reductive amination of this compound is depicted below:

G cluster_product Product This compound This compound Carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Plus1 + Arrow1 Condensation Carbonyl->Arrow1 Hydrazone Benzylhydrazone Plus2 + H₂O Arrow2 Reduction [Reducing Agent] Hydrazone->Arrow2 Product 1-Benzyl-1,2-disubstituted Hydrazine Arrow1->Hydrazone Arrow2->Product

Caption: General workflow for the reductive amination of this compound.

Key Reducing Agents and Their Characteristics

The selection of the appropriate reducing agent and reaction conditions is crucial for achieving high yields and purity. Below is a comparison of two commonly employed reagents for this transformation.

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reducing agent.[4][9]High selectivity for imines/hydrazones over carbonyls.[4][5][6] Does not produce toxic byproducts.[4] Effective under mildly acidic conditions.[6]Water-sensitive; typically used in aprotic solvents like DCE, DCM, or THF.[4][9]
Sodium Cyanoborohydride (NaBH₃CN) Selective reducing agent, particularly effective at pH 6-7.[6][7]Stable in hydroxylic solvents like methanol.[8][9] The reaction can often be performed as a one-pot procedure.[7]Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[7] May result in cyanide contamination of the product.[5]

Experimental Protocols

Herein, we provide detailed protocols for the reductive amination of this compound with a model aldehyde (benzaldehyde) and a model ketone (cyclohexanone) using both sodium triacetoxyborohydride and sodium cyanoborohydride.

Protocol 1: Reductive Amination of Benzaldehyde (B42025) with this compound using NaBH(OAc)₃

This protocol outlines the synthesis of 1-benzyl-2-(phenylmethyl)hydrazine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the this compound in 1,2-dichloroethane (DCE) under an inert atmosphere (argon or nitrogen).

  • Add benzaldehyde (1.05 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzylhydrazone intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

G A 1. Dissolve this compound and Benzaldehyde in DCE B 2. Add Acetic Acid A->B C 3. Stir for 30 min (Hydrazone Formation) B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir 2-4h at RT (Reduction) D->E F 6. Quench with NaHCO₃ E->F G 7. Extraction & Workup F->G H 8. Purification G->H G A 1. Dissolve this compound and Cyclohexanone in MeOH B 2. Adjust pH to 6-7 with Acetic Acid A->B C 3. Add NaBH₃CN B->C D 4. Stir Overnight at RT C->D E 5. Concentrate D->E F 6. Extraction & Workup E->F G 7. Purification F->G

References

Application Notes and Protocols for the Use of Benzylhydrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its derivatives are versatile building blocks in the synthesis of a diverse range of agrochemicals. The inherent reactivity of the hydrazine (B178648) moiety allows for the construction of various heterocyclic systems, which are often the core scaffolds of active fungicidal, insecticidal, and herbicidal compounds. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals synthesized from this compound, tailored for professionals in agrochemical research and development.

Application Notes: Key Agrochemical Classes

The this compound scaffold has been successfully incorporated into several classes of agrochemicals, primarily through the formation of hydrazones, pyrazoles, and pyridazinones. These modifications lead to compounds with distinct modes of action and biological targets.

Pyrazole (B372694) Fungicides

This compound is a key precursor in the synthesis of certain pyrazole fungicides. The pyrazole ring system is a well-established pharmacophore in fungicides, often targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Diacylhydrazine Insecticides (Ecdysone Receptor Agonists)

While not all are directly synthesized from this compound, the diacylhydrazine class of insecticides represents a significant group of hydrazine derivatives. These compounds act as agonists of the ecdysone (B1671078) receptor, a key regulator of insect molting and development. This targeted mode of action provides high selectivity against specific insect orders, particularly Lepidoptera, while exhibiting low toxicity to non-target organisms.

Pyridazinone Herbicides

The reaction of this compound with γ-keto esters can yield pyridazinone derivatives. Pyridazinone-based herbicides are known to interfere with various plant processes, including photosynthesis.

Data Presentation: Bioactivity of this compound-Derived Agrochemicals

The following tables summarize the biological activity of representative agrochemicals synthesized using this compound or its close structural analogs.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference
1 Botrytis cinerea2.432[1]
1 Rhizoctonia solani2.182[1]
1 Valsa mali1.787[1]
1 Thanatephorus cucumeris1.638[1]
2 Gaeumannomyces graminis var. tritici>16.7 (94.0% inhibition)[2]
3 Gaeumannomyces graminis var. tritici>16.7 (100% inhibition)[2]

Note: Compounds in this table are representative pyrazole fungicides. While the synthesis of some pyrazoles explicitly uses this compound, others are derived from related hydrazines, illustrating the general utility of the pyrazole scaffold in fungicide design.

Table 2: Insecticidal Activity of Diacylhydrazine Derivatives

Compound IDTarget InsectLC50 (mg/L)Reference
10g Plutella xylostella27.49[3]
10h Plutella xylostella23.67[3]
10w Plutella xylostella28.90[3]
Tebufenozide (Commercial) Plutella xylostella37.77[3]

Note: These diacylhydrazine insecticides are structurally related to this compound derivatives and demonstrate the potent insecticidal activity of this class of compounds.

Experimental Protocols

Synthesis of a 1-Benzyl-1H-pyrazole Derivative (Fungicide Precursor)

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted pyrazole from this compound dihydrochloride (B599025).

Materials:

  • This compound dihydrochloride

  • 4-Chlorobenzaldehyde (B46862)

  • 4-Methyl-β-nitrostyrene

  • Methanol (MeOH)

  • Water (distilled)

  • 500-mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in 150 mL of methanol.

  • Add 10 mL of distilled water to the solution.

  • Add this compound dihydrochloride (6.75 g, 34.5 mmol) in one portion.

  • Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate.

  • Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.

  • Continue stirring the reaction solution at room temperature, open to the air, until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

Visualizations

Synthesis Workflow for Pyrazole Fungicides

G This compound This compound Dihydrochloride hydrazone Hydrazone Intermediate This compound->hydrazone Condensation aldehyde Substituted Aldehyde aldehyde->hydrazone nitroalkene Substituted Nitroalkene pyrazole Substituted 1-Benzyl-1H-pyrazole nitroalkene->pyrazole hydrazone->pyrazole [3+2] Cycloaddition

Caption: Synthesis of pyrazole fungicides from this compound.

Mode of Action: Ecdysone Receptor Agonism by Diacylhydrazine Insecticides

G cluster_cell Insect Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP DNA DNA (Ecdysone Response Element) EcR_USP->DNA Binds to DNA Gene_Expression Gene Expression (Molting Genes) DNA->Gene_Expression Activates Transcription Premature_Molting Premature & Incomplete Molting Gene_Expression->Premature_Molting Diacylhydrazine Diacylhydrazine Insecticide Diacylhydrazine->EcR_USP Binds to EcR subunit Insect_Death Insect Death Premature_Molting->Insect_Death

Caption: Ecdysone receptor agonism by diacylhydrazine insecticides.

Mode of Action: Inhibition of Fungal Respiration by Pyrazole Fungicides

G cluster_fungus Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex II) ATP_Production ATP Production ETC->ATP_Production Drives SDH Succinate Dehydrogenase (SDH) Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Inhibition leads to Pyrazole_Fungicide Pyrazole Fungicide Pyrazole_Fungicide->SDH Inhibits Fungal_Death Fungal Death Energy_Depletion->Fungal_Death

Caption: Inhibition of fungal respiration by pyrazole fungicides.

References

Application Notes: Benzylhydrazine Hydrochloride for Enhanced Perovskite Solar Cell Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzylhydrazine hydrochloride (BHC) has emerged as a critical additive in the fabrication of high-performance and stable perovskite solar cells (PSCs). Its application addresses key degradation pathways in perovskite precursor inks and solid films, leading to significant improvements in power conversion efficiency (PCE) and operational longevity. BHC's multifaceted role includes stabilizing precursor solutions, passivating defects, and reducing detrimental species within the perovskite layer. These notes provide an overview of BHC's application, mechanism, and impact on PSC performance.

Mechanism of Action

Perovskite precursor inks are susceptible to degradation through the oxidation of iodide (I⁻) to iodine (I₂) and the breakdown of organic cations like formamidinium (FA⁺).[1][2][3] BHC effectively mitigates these issues through a dual-action mechanism:

  • Reduction of Iodine: BHC acts as a reducing agent, converting detrimental I₂ back to I⁻ in aged precursor solutions.[4][5] This prevents the formation of charge traps induced by I₂ in the perovskite film.[4]

  • Stabilization of Organic Cations: BHC prevents the breakdown of organic cations in the precursor ink.[2][3] It achieves this through protonation and dehydration mechanisms, ultimately converting into harmless volatile compounds that do not interfere with perovskite film crystallization.[3] This stabilization effect can extend the usability of precursor inks for nearly a month.[2][3]

  • Defect Passivation: Residual BHC in the perovskite film and at its interfaces can passivate defects.[2][4] The primary amine (–NH₂) and protonated ammonium (B1175870) (–NH₃⁺) groups in BHC enable a bifunctional synergistic passivation of undercoordinated Pb²⁺ defects and cation vacancies on the perovskite surface.[6]

This comprehensive stabilization and passivation strategy leads to improved film quality, suppressed charge recombination, and enhanced device efficiency and stability.[4][6]

Data Presentation

The use of this compound hydrochloride (BHC) as an additive in perovskite solar cells has demonstrated significant improvements in their performance metrics. The table below summarizes the quantitative data from studies utilizing BHC, showcasing its impact on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Device StructureBHC ApplicationPCE (%)Voc (V)Jsc (mA/cm²)FFStabilityReference
p-i-n (blade-coated)Precursor Additive23.21.1724.00.829~0% degradation after 1000h at MPP[2][4]
Wide-Bandgap (1.68eV)Interface Passivation20.87---Improved stability over control device[6]
Control (W/O BHC)-19.01----[6]

Experimental Protocols

1. Preparation of BHC-Containing Perovskite Precursor Solution

This protocol is based on methodologies for preparing formamidinium-based perovskite inks for scalable coating.

Materials:

  • Formamidinium iodide (FAI)

  • Lead (II) iodide (PbI₂)

  • Methylammonium chloride (MACl)

  • This compound hydrochloride (BHC)

  • 2-methoxyethanol (B45455) (2ME)

  • N-methyl-2-pyrrolidone (NMP)

  • L-α-phosphatidylcholine

Procedure:

  • Prepare a 1 M perovskite precursor stock solution by dissolving 1 M FAI and 1 M PbI₂ in a co-solvent of 2-methoxyethanol and N-methyl-2-pyrrolidone at a 19:1 volume ratio.[7]

  • To this stock solution, add 0.3 M MACl to aid in crystallization.[7]

  • For improved coating properties, add 0.25 μM L-α-phosphatidylcholine. This solution is the "control ink".[7]

  • To create the BHC-stabilized ink, add 1.2 mM of BHC to the control ink.[7]

  • Stir the final solution at room temperature for at least 2 hours before use.

2. Perovskite Solar Cell Fabrication (Blade-Coating)

This protocol describes a typical fabrication process for an inverted p-i-n PSC architecture.

Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

Device Fabrication:

  • Hole Transport Layer (HTL): Deposit a layer of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) onto the cleaned ITO substrate by spin-coating, followed by annealing.

  • Perovskite Layer: Transfer the substrate to a nitrogen-filled glovebox. Deposit the prepared BHC-containing perovskite precursor ink onto the HTL via blade-coating. Anneal the film at approximately 100-150°C to induce crystallization.

  • Electron Transport Layer (ETL): Deposit a layer of C60 and Bathocuproine (BCP) sequentially on top of the perovskite layer by thermal evaporation.

  • Electrode: Finally, thermally evaporate a metal electrode (e.g., Ag or Au) to complete the device.

3. Interface Passivation with BHC

This protocol is for applying BHC as a surface passivating agent on a pre-formed perovskite film.

  • Fabricate the perovskite film as described in the previous protocol (up to the perovskite layer deposition and annealing).

  • Prepare a dilute solution of BHC in a suitable solvent (e.g., isopropanol) at a concentration of approximately 0.1-1 mg/mL.

  • Deposit the BHC solution onto the cooled perovskite film by spin-coating.

  • Optionally, perform a low-temperature anneal (e.g., 70-100°C) for a few minutes to promote interaction with the perovskite surface and remove the solvent.

  • Proceed with the deposition of the ETL and electrode as described above.

Visualizations

BHC_Stabilization_Mechanism cluster_precursor_ink Perovskite Precursor Ink cluster_bhc_action BHC Intervention Degradation Degradation Pathways Iodide_Oxidation Iodide (I⁻) Oxidation Degradation->Iodide_Oxidation Organic_Cation_Breakdown Organic Cation (FA⁺) Breakdown Degradation->Organic_Cation_Breakdown I2 Iodine (I₂) Iodide_Oxidation->I2 Degraded_Products Degradation Products Organic_Cation_Breakdown->Degraded_Products I_minus Iodide (I⁻) I2->I_minus Reduced to I⁻ BHC This compound Hydrochloride (BHC) Reduction Reduction BHC->Reduction Protonation_Dehydration Protonation & Dehydration BHC->Protonation_Dehydration Reduction->I2 Reduces Protonation_Dehydration->Organic_Cation_Breakdown Prevents Volatile_Products Harmless Volatile Products Protonation_Dehydration->Volatile_Products

Caption: Mechanism of BHC in perovskite precursor ink stabilization.

PSC_Fabrication_Workflow cluster_prep Preparation cluster_deposition Layer Deposition cluster_post Post-Deposition Substrate_Cleaning 1. Substrate Cleaning (ITO Glass) HTL 3. HTL Deposition (e.g., PTAA) Substrate_Cleaning->HTL Ink_Preparation 2. BHC-Perovskite Ink Preparation Perovskite 4. Perovskite Layer Deposition (Blade-Coating) Ink_Preparation->Perovskite HTL->Perovskite Annealing Annealing Perovskite->Annealing Thermal Annealing ETL 5. ETL Deposition (e.g., C60/BCP) Electrode 6. Electrode Deposition (e.g., Ag/Au) ETL->Electrode Characterization 7. Device Characterization Electrode->Characterization Annealing->ETL

Caption: Experimental workflow for PSC fabrication with BHC.

BHC_Passivation_Pathway cluster_defects Surface Defects cluster_groups Functional Groups Perovskite_Surface Perovskite Surface with Defects Pb_uc Undercoordinated Pb²⁺ Cation_Vacancy Cation Vacancy Passivated_Surface Passivated Perovskite Surface (Reduced Defects) BHC_molecule BHC Molecule NH2 Primary Amine (-NH₂) NH3_plus Protonated Ammonium (-NH₃⁺) NH2->Pb_uc Passivates NH3_plus->Cation_Vacancy Passivates

Caption: Bifunctional passivation of perovskite surface defects by BHC.

References

Application Notes and Protocols for the Synthesis of Isocarboxazid Using Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Isocarboxazid (B21086), a non-selective and irreversible monoamine oxidase inhibitor (MAOI). The primary synthetic route described herein involves the reaction of a 5-methylisoxazole-3-carboxylic acid ester with benzylhydrazine. Isocarboxazid is an effective antidepressant used in the treatment of mood and anxiety disorders, particularly for patients who have not responded to other therapies.[1][2] Its mechanism of action involves the inhibition of both MAO-A and MAO-B enzymes, leading to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[2][3] This document outlines the chemical synthesis, purification, characterization, and the pharmacological context of Isocarboxazid.

Introduction

Isocarboxazid (brand name Marplan) is a hydrazine (B178648) derivative antidepressant.[4][5] Chemically, it is N'-benzyl-5-methylisoxazole-3-carbohydrazide.[5] The synthesis of Isocarboxazid is a critical process for its availability in clinical settings for treating depression.[1][2] The most common and industrially applicable synthesis involves the condensation of a 5-methylisoxazole-3-carboxylic acid ester with this compound.[6][7] This document details various protocols derived from patent literature, providing researchers with the necessary information to replicate and potentially optimize the synthesis.

Chemical and Physical Properties
PropertyValueReference
IUPAC NameN'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide[1]
Molecular FormulaC₁₂H₁₃N₃O₂[1]
Molar Mass231.255 g·mol⁻¹[1]
AppearanceColorless, crystalline substance[5]
CAS Number59-63-2[1]

Experimental Protocols

Protocol 1: Synthesis in an Aprotic Organic Solvent with an Organic Base

This protocol is adapted from patent literature describing a novel process for Isocarboxazid synthesis.[6][7]

Materials:

  • 5-methyl-3-isoxazole carboxylic acid ester (e.g., methyl or ethyl ester)

  • This compound or a salt thereof

  • Aprotic organic solvent (e.g., heptane, methylcyclohexane, cyclohexane)[7]

  • Organic base

  • Glacial acetic acid (for purification)

  • Isopropanol (B130326) (for purification)

  • Water (for purification)

  • Charcoal (for purification)

Procedure:

  • Reaction Setup: In a suitable reactor, charge the 5-methyl-3-isoxazole carboxylic acid ester and the aprotic organic solvent.

  • Addition of this compound: Add this compound (or its salt) and the organic base to the reactor. The reaction can be performed at a temperature below 50°C.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the crude Isocarboxazid. This may involve washing with water and evaporating the organic solvent.

  • Purification (Crystallization):

    • Dissolve the crude Isocarboxazid (25 g) in glacial acetic acid (55 ml) at 20-25°C.[6]

    • Add charcoal (250 mg) and stir for approximately 30 minutes.[6]

    • Filter the suspension to remove the charcoal.[6]

    • In a separate reactor, prepare a mixture of water (188 ml) and isopropanol (62 ml).[6]

    • Add the filtrate dropwise to the water/isopropanol mixture, during which the product will precipitate.[6]

    • Cool the resulting suspension to 10°C.[6]

    • Filter the precipitate, wash with water (2 x 50 ml), and dry at 50°C overnight to obtain pure Isocarboxazid.[6]

Expected Yield: 85% (with a purity of 99.9% by HPLC).[6]

Protocol 2: Synthesis in Isopropanol

This protocol is based on a process disclosed in U.S. Patent 6,518,254.[7]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate

  • This compound

  • Isopropanol

Procedure:

  • Reaction Setup: Dissolve methyl 5-methylisoxazole-3-carboxylate in isopropanol in a reaction vessel.

  • Addition of this compound: Add this compound to the solution at a temperature of 45°C.[7]

  • Reaction Monitoring: Monitor the reaction until completion.

  • Isolation: Cool the reaction mixture to 10°C to precipitate the product.[7]

  • Purification: Filter the solid and wash with cold isopropanol to yield Isocarboxazid.[7]

Expected Yield: 38% (molar).[7]

Protocol 3: Solvent-Free Synthesis

This method is described in U.S. Patent 2,908,688.[6]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate

  • This compound

Procedure:

  • Reaction: React methyl 5-methylisoxazole-3-carboxylate directly with this compound in the absence of any solvent.

  • Temperature: Maintain the reaction temperature in the range of 60°C to 100°C.[6]

  • Isolation and Purification: The product is isolated and purified from the reaction mixture. The patent suggests that extensive purification, including crystallization from methanol (B129727) and preparation of its hydrochloride salt, may be necessary.[7]

Data Summary of Synthesis Protocols

ProtocolStarting MaterialsSolventTemperatureYieldPurityReference
15-methyl-3-isoxazole carboxylic acid ester, this compoundAprotic (e.g., heptane)< 50°C85% (after purification)99.9% (HPLC)[6][7]
2Methyl 5-methylisoxazole-3-carboxylate, this compoundIsopropanol45°C38% (molar)Not specified[7]
3Methyl 5-methylisoxazole-3-carboxylate, this compoundNone60-100°CNot specifiedNot specified[6]

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase A: Acetonitrile/TFA buffer (pH 3) 5/95[6]

  • Mobile Phase B: Acetonitrile/TFA buffer (pH 3) 80/20[6]

  • Column Temperature: 40°C[6]

  • Detector: UV at 235 nm[6]

  • Flow Rate: 1.25 ml/min[6]

  • Injection Volume: 5 µl[6]

  • Retention Time (Isocarboxazid): 8.7 min[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR spectra can be recorded on a 300 MHz spectrometer.[6]

  • Chemical shifts are reported in ppm (δ) using the residual deuterated solvent as an internal standard.[6]

Pharmacological Action and Signaling Pathway

Isocarboxazid is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[2][3] These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, Isocarboxazid increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism for its antidepressant effects.[3][8]

Visualizations

G cluster_synthesis Isocarboxazid Synthesis Workflow start Start Materials: 5-methylisoxazole-3-carboxylic acid ester This compound reaction Reaction: Condensation in a suitable solvent (e.g., aprotic or isopropanol) or solvent-free start->reaction workup Work-up: Isolation of crude product reaction->workup purification Purification: Crystallization from a solvent system (e.g., Acetic Acid/Water/Isopropanol) workup->purification characterization Characterization: HPLC, NMR purification->characterization final_product Final Product: Isocarboxazid characterization->final_product

Caption: A flowchart illustrating the general workflow for the synthesis of Isocarboxazid.

G cluster_pathway Mechanism of Action of Isocarboxazid isocarboxazid Isocarboxazid mao Monoamine Oxidase (MAO-A & MAO-B) isocarboxazid->mao Inhibits (irreversibly) increase Increased Synaptic Levels of Neurotransmitters isocarboxazid->increase Leads to degradation Degradation of Neurotransmitters mao->degradation Catalyzes neurotransmitters Monoamine Neurotransmitters: - Serotonin - Norepinephrine - Dopamine neurotransmitters->degradation Substrates effect Antidepressant Effect increase->effect

Caption: The signaling pathway illustrating how Isocarboxazid exerts its antidepressant effect.

Safety and Handling

Isocarboxazid and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. The synthesis should be carried out in a well-ventilated fume hood. As an MAOI, Isocarboxazid has significant drug and food interactions.[1] Ingestion of tyramine-containing foods can lead to a hypertensive crisis.[8] It is also contraindicated with several other medications, including SSRIs.[9] Researchers should be aware of these potential hazards.

Conclusion

The synthesis of Isocarboxazid from this compound and a 5-methylisoxazole-3-carboxylic acid ester is a well-established process with various reported protocols. The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and study this important antidepressant.

References

Benzylhydrazine: A Versatile Scaffold for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzylhydrazine and its derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. The inherent reactivity and structural versatility of the this compound scaffold allow for the synthesis of diverse molecules that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes on the use of this compound as a reagent in anticancer drug development, along with comprehensive protocols for the synthesis and evaluation of its derivatives.

Application Notes

The this compound moiety is a key building block in the synthesis of a wide array of heterocyclic and non-heterocyclic compounds with potent anticancer activity. Its utility stems from the reactive hydrazine (B178648) group, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, or participate in cyclization reactions to generate various heterocyclic systems.

One of the most notable anticancer drugs derived from a this compound precursor is Procarbazine (B1678244) . It is an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][2][3][4] The mechanism of action of procarbazine involves its metabolic activation to reactive species that methylate DNA, leading to DNA damage and ultimately cell death.[4]

Beyond procarbazine, researchers have extensively explored the derivatization of this compound to create novel compounds with improved efficacy and selectivity. These derivatives often function through diverse mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain this compound derivatives, particularly those incorporating a 3,4,5-trimethoxyphenyl moiety, have been shown to inhibit tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several this compound-containing heterocyclic compounds have demonstrated inhibitory activity against various RTKs, such as VEGFR, EGFR, and MET.[6][7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: A common downstream effect of the action of many this compound derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.

The development of this compound-based anticancer agents often involves a multidisciplinary approach, encompassing organic synthesis, in vitro screening against a panel of cancer cell lines, and in vivo evaluation in animal models.

Data Presentation

The following tables summarize the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Procarbazine Analog L-1210 LeukemiaNot specified as active[8]
Benzylidene Hydrazine Benzamide Derivative A549 (Lung)10.88 ± 0.82 ppm[9]
Quinazolinone Hydrazide Triazole (CM9) EBC-1 (Lung)8.6[10][11]
U-87MG (Glioblastoma)18.4[10]
HT-29 (Colon)24.6[10]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) MCF-7 (Breast)7.17 ± 0.94[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) MCF-7 (Breast)2.93 ± 0.47[2]
Quinoline Hydrazide (19) SH-SY5Y (Neuroblastoma)Micromolar potency[6][12]
Kelly (Neuroblastoma)Micromolar potency[6][12]
Quinoline Hydrazide (22) SH-SY5Y (Neuroblastoma)Micromolar potency[6][12]
Kelly (Neuroblastoma)Micromolar potency[6][12]

Table 2: Anticancer Activity of Hydrazone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
3,4,5-Trimethoxyphenyl Hydrazone (QNT11) Hep3B (Liver)2.21[5]
SMMC-7721 (Liver)2.38[5]
MCF-7 (Breast)3.17[5]
HCT-8 (Colon)2.79[5]
Benzothiazole Acylhydrazone (4d) C6 (Glioma)0.03[3]
Benzothiazole Acylhydrazone (4e) A549 (Lung)0.03[3]
C6 (Glioma)0.03[3]
Benzothiazole Acylhydrazone (4h) C6 (Glioma)0.03[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based anticancer agents.

Protocol 1: General Synthesis of Benzylidene Hydrazine Derivatives

This protocol describes the synthesis of benzylidene hydrazine derivatives through the condensation of a substituted this compound with an appropriate aldehyde.

Materials:

  • Substituted this compound

  • Substituted benzaldehyde (B42025)

  • Ethanol (B145695) or Glacial Acetic Acid

  • Glassware for reflux reaction

  • Thin Layer Chromatography (TLC) plate

  • Purification system (e.g., recrystallization solvents, column chromatography)

Procedure:

  • Dissolve equimolar amounts of the substituted this compound and the substituted benzaldehyde in a suitable solvent such as ethanol or glacial acetic acid.

  • Reflux the reaction mixture for 1-7 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain the pure benzylidene hydrazine derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a this compound derivative using a subcutaneous xenograft model in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Sterile PBS or serum-free medium

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of 2.5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anticancer efficacy of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound + Aldehyde/Ketone synthesis Condensation/Cyclization Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle moa Mechanism of Action Studies cytotoxicity->moa xenograft Xenograft Mouse Model moa->xenograft efficacy Efficacy & Toxicity Assessment xenograft->efficacy

Caption: General workflow for the development of this compound-based anticancer drugs.

tubulin_inhibition_pathway compound This compound Derivative (e.g., with 3,4,5-trimethoxyphenyl moiety) tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

rtk_inhibition_pathway ligand Growth Factor (e.g., VEGF, EGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) ligand->rtk Binds to dimerization Receptor Dimerization & Autophosphorylation rtk->dimerization compound This compound Derivative compound->rtk Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK pathways) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis

Caption: Mechanism of action of this compound derivatives as RTK inhibitors.

References

Application Notes and Protocols: Benzylhydrazine in Dyestuff Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In the realm of dyestuff manufacturing, this compound serves as a key precursor for the synthesis of heterocyclic dyes, particularly those based on the pyrazolone (B3327878) core structure. Pyrazolone dyes are a commercially important class of colorants known for their bright hues, good lightfastness, and applicability in various fields, including textiles and pigments.

The primary application of this compound in dyestuff synthesis involves a two-step process:

  • Synthesis of a Pyrazolone Intermediate: this compound is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776), to form a benzyl-substituted pyrazolone. This reaction is a classic example of the Knorr pyrazole (B372694) synthesis.

  • Azo Coupling: The synthesized pyrazolone, which contains an active methylene (B1212753) group, is then coupled with a diazonium salt to form the final azo dye. The diazonium salt is typically prepared from a primary aromatic amine.

This document provides detailed application notes and experimental protocols for the synthesis of a representative pyrazolone dye using this compound.

Key Applications of this compound in Dyestuff Manufacturing

ApplicationDescriptionChemical Class
Pyrazolone Dye Intermediate This compound is a primary raw material for producing 1-benzyl-3-methyl-5-pyrazolone, a key coupling component for azo dyes.[1]Pyrazolones
Azo Dyes The resulting benzyl-substituted pyrazolone is used to create a variety of azo dyes with colors ranging from yellow to red. These are often used as disperse dyes.[2]Azo Dyes
Purification of Dyes This compound can be used to purify aqueous dye solutions by reacting with and precipitating aldehyde and ketone impurities as insoluble hydrazones.[3][4]Purification Agent

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of the key dye intermediate, 1-benzyl-3-methyl-5-pyrazolone, from this compound and ethyl acetoacetate. The procedure is adapted from analogous syntheses of substituted pyrazolones.[3][5][6]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add this compound (0.1 mol, 12.22 g) and methanol (150 mL).

  • Stir the mixture to dissolve the this compound.

  • Adjust the pH of the solution to approximately 4.0-5.0 by the dropwise addition of glacial acetic acid.

  • From the dropping funnel, add ethyl acetoacetate (0.1 mol, 13.01 g) dropwise over 30 minutes while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to 500 mL of ice-cold deionized water with stirring.

  • A precipitate of 1-benzyl-3-methyl-5-pyrazolone will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (2 x 50 mL).

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-benzyl-3-methyl-5-pyrazolone.

  • Dry the purified product in a vacuum oven at 60°C.

Quantitative Data for Pyrazolone Synthesis

The following table presents typical quantitative data for the synthesis of substituted pyrazolones, which can be expected for the synthesis of 1-benzyl-3-methyl-5-pyrazolone.

ParameterValueReference
Reactant Molar Ratio This compound : Ethyl Acetoacetate = 1:1[3]
Reaction Temperature 65-70°C (Reflux)[3]
Reaction Time 3-4 hours[3]
Typical Yield 90-97%[3][5]
Purity (after recrystallization) >99%[3]
Protocol 2: Synthesis of a Hetarylazo Disperse Dye

This protocol describes the synthesis of a representative azo dye by coupling the previously synthesized 1-benzyl-3-methyl-5-pyrazolone with a diazonium salt derived from a primary aromatic amine (e.g., 4-nitroaniline).

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • Büchner funnel and flask

  • Thermometer

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, dissolve 4-nitroaniline (0.01 mol, 1.38 g) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.01 mol, 0.70 g) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C. The solution should be kept cold for the next step.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1-benzyl-3-methyl-5-pyrazolone (0.01 mol, 1.88 g) in 50 mL of ethanol.

  • Add a solution of sodium hydroxide (0.01 mol, 0.40 g) in 20 mL of water to the pyrazolone solution and stir.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold pyrazolone solution with vigorous stirring.

  • Add a saturated solution of sodium acetate to adjust the pH to 5-6.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

Quantitative Data for Azo Dye Synthesis

The following table summarizes typical quantitative data for the synthesis of pyrazolone-based azo dyes.

ParameterValueReference
Coupling Component 1-Benzyl-3-methyl-5-pyrazolone[2][7]
Diazo Component Diazotized 4-nitroaniline[7]
Reaction Temperature 0-5°C[7]
Reaction pH 5-6[7]
Typical Yield 70-90%[1]

Diagrams

Synthesis Workflow for Pyrazolone Azo Dye

G cluster_0 Step 1: Pyrazolone Synthesis cluster_1 Step 2: Azo Coupling This compound This compound Reaction1 Knorr Cyclization (Methanol, Acetic Acid, Reflux) This compound->Reaction1 EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction1 Pyrazolone 1-Benzyl-3-methyl-5-pyrazolone Reaction1->Pyrazolone Coupling Azo Coupling (0-5°C, pH 5-6) Pyrazolone->Coupling AromaticAmine Primary Aromatic Amine (e.g., 4-Nitroaniline) Diazotization Diazotization (NaNO2, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt DiazoniumSalt->Coupling AzoDye Pyrazolone Azo Dye Coupling->AzoDye

Caption: Workflow for the two-step synthesis of a pyrazolone azo dye from this compound.

Logical Relationship of Components in Azo Dye Synthesis

G cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product This compound This compound pyrazolone 1-Benzyl-Substituted Pyrazolone This compound->pyrazolone Knorr Synthesis beta_ketoester β-Ketoester beta_ketoester->pyrazolone Knorr Synthesis aromatic_amine Aromatic Amine diazonium_salt Diazonium Salt aromatic_amine->diazonium_salt Diazotization azo_dye Azo Dye pyrazolone->azo_dye Azo Coupling diazonium_salt->azo_dye Azo Coupling

Caption: Logical relationship of precursors and intermediates in pyrazolone azo dye synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzylhydrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of benzylhydrazine and its salts by recrystallization. This document offers troubleshooting for common issues, frequently asked questions, a detailed experimental protocol, and a summary of solvent suitability.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the recrystallization of this compound and its salts, providing direct solutions to specific experimental issues.

Q1: My this compound (or its salt) will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not appropriate for your compound. This compound and its salts, particularly the dihydrochloride (B599025) salt, have different solubility profiles.

Troubleshooting Steps:

  • Check the Form: Be aware of whether you are working with the free base or a salt (e.g., hydrochloride). Salts are generally more soluble in polar solvents.

  • Increase Solvent Polarity: If you are using a non-polar solvent, switch to a more polar option like ethanol (B145695) or methanol (B129727). For this compound dihydrochloride, which is insoluble in water at room temperature, a mixed solvent system is often effective.[1][2][3][4]

  • Mixed Solvent System: A common starting point for hydrazine (B178648) salts is a mixture of a polar solvent in which the compound is soluble at high temperatures (like methanol or ethanol) and a co-solvent in which it is less soluble (like water).[5] Dissolve the this compound salt in a minimal amount of the hot primary solvent and then slowly add the hot co-solvent until the solution becomes slightly cloudy (turbid), indicating it is saturated.

Q2: After dissolving my this compound, no crystals form upon cooling. What is the problem?

A2: This is a frequent issue in recrystallization, typically indicating that the solution is not supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Seeding: Add a very small, pure crystal of this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[5]

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

  • Ensure Adequate Cooling: After cooling to room temperature, place the flask in an ice bath to maximize the yield by further decreasing the solubility of the compound.[5]

Q3: An oil has formed instead of solid crystals. How can this be resolved?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This is more common with impure compounds.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.[5]

  • Slower Cooling: Let the solution cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help. Slower cooling rates favor the formation of well-ordered crystals.[5]

  • Modify the Solvent System: If oiling persists, the solvent may not be suitable. Experiment with a different solvent or adjust the ratios in your mixed solvent system.[5]

Q4: The recrystallized product is still colored or appears impure. What can be done?

A4: Impurities can sometimes be trapped within the crystal lattice or adsorbed onto the crystal surface.

Troubleshooting Steps:

  • Second Recrystallization: A second recrystallization is often effective for achieving high purity.

  • Washing: Ensure that the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the surface. Using warm solvent will dissolve some of the product.

  • Activated Charcoal: For colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product.

Quantitative Data Summary

Solvent SystemThis compound Dihydrochloride Solubility (Cold)This compound Dihydrochloride Solubility (Hot)Suitability for Recrystallization
WaterInsoluble[1][2][3][4]Sparingly Soluble to SolubleCan be used as an anti-solvent in a mixed system.
MethanolSparingly SolubleSolubleA good primary solvent for a mixed system.
EthanolSparingly SolubleSolubleA good primary solvent for a mixed system.
Methanol/WaterSparingly SolubleSolubleRecommended starting point. [5]
Ethanol/WaterSparingly SolubleSolubleA viable alternative to methanol/water.
HexaneInsolubleInsolubleUnsuitable as a primary solvent; can be used for washing the free base.
DichloromethaneSolubleVery SolubleLikely a poor choice due to high solubility at low temperatures.

Physical Properties:

CompoundMelting Point
This compound Dihydrochloride143-145 °C (decomposes)[2][3][4]

Detailed Experimental Protocol: Recrystallization of this compound Dihydrochloride

This protocol outlines a general procedure for the recrystallization of this compound dihydrochloride. The optimal solvent ratios and volumes should be determined empirically. A methanol-water mixed solvent system is a recommended starting point.[5]

Materials:

  • Crude this compound Dihydrochloride

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude this compound dihydrochloride in methanol and water to confirm suitability. An ideal primary solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound dihydrochloride in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat while stirring to dissolve the solid.

  • Addition of Anti-Solvent: Once the solid is dissolved in the hot methanol, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.

  • Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold methanol-water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Process Visualization

The following diagrams illustrate the logical workflow for troubleshooting common issues during the recrystallization of this compound and the general experimental workflow.

TroubleshootingWorkflow cluster_start Initial Observation cluster_problems Specific Issues cluster_solutions Troubleshooting Steps start Problem Encountered during Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure/Colored Product start->impure_product solution_no_crystals Induce Crystallization (Seed/Scratch) Evaporate Excess Solvent Cool in Ice Bath no_crystals->solution_no_crystals Solution solution_oiling Re-dissolve and Add More Solvent Slow Down Cooling Rate Change Solvent System oiling_out->solution_oiling Solution solution_yield Use Minimum Hot Solvent Ensure Complete Cooling Recover Second Crop from Filtrate low_yield->solution_yield Solution solution_purity Perform Second Recrystallization Wash Crystals with Cold Solvent Use Activated Charcoal impure_product->solution_purity Solution

Caption: Troubleshooting workflow for this compound recrystallization.

RecrystallizationWorkflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional) [Remove Insoluble Impurities] dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for this compound recrystallization.

References

Technical Support Center: Column Chromatography for Benzylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying benzylhydrazine derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of this compound derivatives. However, due to the basic nature of the hydrazine (B178648) moiety, interactions with the acidic silanol (B1196071) groups of silica can sometimes lead to issues like peak tailing and compound degradation. In such cases, neutral or basic alumina (B75360) can be a suitable alternative.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The selection of a suitable mobile phase is critical for successful separation and should be guided by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The ideal solvent system should provide a retention factor (Rf) value between 0.2 and 0.4 for the target compound, ensuring good separation from impurities.

Q3: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel can be a significant issue for hydrazine derivatives. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1% v/v) in the mobile phase can neutralize the acidic silanol groups.

  • Switch to a different stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.

  • Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.

Q4: What are the best methods for visualizing this compound derivatives on a TLC plate?

A4: Many this compound derivatives are UV active and can be visualized under a UV lamp (254 nm). For derivatives that are not UV active or for enhanced visualization, staining with a p-anisaldehyde solution followed by gentle heating is a common and effective method. Other general reagents for nitrogen-containing compounds, such as ninhydrin (B49086) or Dragendorff's reagent, may also be effective.

Q5: Should I use isocratic or gradient elution for my purification?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple separations where the impurities are well-separated from the product on the TLC plate.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities. It can help to resolve closely eluting impurities and shorten the overall purification time.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Solution(s)
Compound does not move from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol (B129727).
Compound elutes with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Streaking or tailing of the compound spot - Interaction with silica: The basic nitrogen atoms of the this compound derivative are interacting with acidic silanol groups on the silica gel. - Compound overload: Too much sample has been loaded onto the column. - Insolubility: The sample was not fully dissolved when loaded.- Add a small amount (0.1-1%) of triethylamine or another suitable base to the mobile phase to neutralize the silica surface. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Ensure the sample is completely dissolved in a minimal amount of the loading solvent before applying it to the column. Consider dry loading if solubility is an issue.
Poor separation of the desired compound from impurities The solvent system does not provide adequate resolution.Systematically test different solvent systems using TLC to find one that maximizes the separation between your product and the impurities (ΔRf). Consider using a gradient elution to improve separation.
No compound elutes from the column - Compound decomposition: The compound may have degraded on the stationary phase. - Irreversible adsorption: The compound is too polar and is irreversibly binding to the stationary phase.- Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, switch to a less acidic stationary phase like neutral alumina. - Try eluting with a very polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to see if the compound can be recovered.
The column is running very slowly or has stopped - Improper packing: The silica gel may be packed too tightly, or fine particles are clogging the column frit. - Precipitation: The compound may have precipitated on the column.- Repack the column, ensuring the silica gel is not too compressed. - Ensure the sample is fully soluble in the mobile phase. If precipitation is suspected, you may need to change the solvent system or load a more dilute sample.

Data Presentation

Table 1: Representative Mobile Phase Systems for TLC Analysis of this compound Derivatives on Silica Gel

Mobile Phase System (v/v)Typical Rf RangeNotes
Hexane : Ethyl Acetate (9:1 to 1:1)0.1 - 0.6A good starting point for many this compound derivatives. Adjust the ratio to achieve the desired Rf.
Dichloromethane : Methanol (99:1 to 9:1)0.1 - 0.5Suitable for more polar derivatives.
Hexane : Ethyl Acetate with 0.5% Triethylamine0.2 - 0.7The addition of triethylamine can improve peak shape and reduce tailing for basic compounds.
Dichloromethane : Methanol with 0.5% Triethylamine0.2 - 0.6Useful for polar, basic derivatives that exhibit strong tailing.

Note: The optimal mobile phase and resulting Rf values are highly dependent on the specific substituents on the this compound derivative and must be determined empirically.

Experimental Protocols

Detailed Methodology for a General Column Chromatography Purification of a this compound Derivative

  • Preparation of the Stationary Phase:

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (determined by prior TLC analysis). The ratio of silica gel to crude material should be between 30:1 and 100:1 by weight.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

    • Continuously add mobile phase to the column, ensuring that the silica gel bed never runs dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Continuously replenish the mobile phase at the top of the column to prevent it from running dry.

    • If using a gradient elution, start with the less polar solvent system and gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions by spotting them on a TLC plate alongside a sample of the crude mixture and a pure standard (if available).

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize the spots (e.g., under UV light or by staining).

    • Combine the fractions that contain the pure desired compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualizations

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No tailing_check Is there streaking or tailing? rf_check->tailing_check Yes adjust_polarity->tlc add_base Add Triethylamine (0.1-1%) to Mobile Phase tailing_check->add_base Yes stability_check Compound Unstable on Silica? tailing_check->stability_check No add_base->tlc run_column Run Column Chromatography separation_check Good Separation? run_column->separation_check gradient Consider Gradient Elution separation_check->gradient No end Pure Compound separation_check->end Yes gradient->run_column change_stationary_phase Consider Alumina or Reverse Phase change_stationary_phase->tlc stability_check->run_column No stability_check->change_stationary_phase Yes ExperimentalWorkflow prep_column 1. Prepare Column (Slurry Pack Silica Gel) load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 3. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions analyze_fractions 5. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate pure_product Purified this compound Derivative evaporate->pure_product

Common impurities in crude benzylhydrazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude benzylhydrazine. The following sections detail common impurities, their removal, and analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from benzyl (B1604629) chloride?

A1: Crude this compound synthesized from benzyl chloride can contain several impurities originating from the starting materials and side reactions. These include:

  • Unreacted Starting Materials: Benzyl chloride and hydrazine (B178648).

  • Impurities from Benzyl Chloride: Benzaldehyde (B42025), benzyl alcohol, toluene (B28343), and α,α-dichlorotoluene.[1]

  • Side-Reaction Byproducts: Dibenzyl ether, formed by the reaction of benzyl alcohol with benzyl chloride under basic conditions.[1]

Q2: What are the primary impurities when synthesizing this compound from benzaldehyde and hydrazine?

A2: The synthesis of this compound from benzaldehyde involves the formation of a hydrazone intermediate, which is then reduced. The primary impurities are:

  • Benzalazine: This is a significant byproduct formed by the condensation of two molecules of benzaldehyde with one molecule of hydrazine.[1][2][3]

  • Unreacted Benzaldehyde: Residual starting material can remain in the crude product.

  • Unreacted Hydrazine: Excess hydrazine used in the reaction may also be present.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for analyzing the purity of this compound and quantifying impurities.[4][5][6] For volatile impurities like toluene and benzyl chloride, GC is particularly suitable. HPLC can be used to separate and quantify less volatile impurities like benzyl alcohol, benzaldehyde, and dibenzyl ether. Derivatization with reagents like benzaldehyde can be employed to enhance the detection of hydrazine and its derivatives.[7]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to air and moisture and can decompose over time. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and dark place. Its dihydrochloride (B599025) salt is more stable and is often the commercially available form.[8][9]

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Sweet-Smelling Impurity
  • Symptom: The yield of this compound is lower than expected, and the crude product has a distinct almond-like odor.

  • Probable Cause: The presence of benzaldehyde as an impurity in the benzyl chloride starting material. Benzaldehyde can react with this compound to form a hydrazone, consuming the product. Benzaldehyde itself also has a characteristic almond-like smell.

  • Troubleshooting Steps:

    • Purify the Starting Material: Wash the benzyl chloride with an aqueous sodium carbonate solution to remove acidic impurities and then distill it before use.[3]

    • Analytical Check: Analyze the benzyl chloride starting material by GC or HPLC to quantify the amount of benzaldehyde present.[5]

Issue 2: Presence of a High-Boiling, Water-Insoluble Impurity
  • Symptom: A significant amount of a high-boiling, non-polar impurity is observed during purification, which is difficult to remove by simple distillation.

  • Probable Cause: Formation of dibenzyl ether. This can occur if benzyl alcohol is present as an impurity in the benzyl chloride and reacts with another molecule of benzyl chloride under the reaction conditions.

  • Troubleshooting Steps:

    • Use High-Purity Benzyl Chloride: Ensure the starting benzyl chloride is free from significant amounts of benzyl alcohol.

    • Purification by Vacuum Distillation: Dibenzyl ether has a higher boiling point than this compound. Careful fractional vacuum distillation can separate the two compounds.[10]

Issue 3: Crude Product is a Pasty Solid or Oil (When Synthesizing from Benzaldehyde)
  • Symptom: The final product after reduction of the hydrazone is not a clean solid and is difficult to handle.

  • Probable Cause: The presence of benzalazine, which is a yellow, crystalline solid but can form eutectic mixtures or be oily when mixed with other impurities.

  • Troubleshooting Steps:

    • Control Reaction Stoichiometry: Use a controlled excess of hydrazine to minimize the formation of benzalazine.

    • Purification by Recrystallization: Benzalazine can be removed by recrystallization. Since this compound is often purified as its dihydrochloride salt, converting the crude product to the salt and recrystallizing it can effectively remove the less basic benzalazine.[1][2]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation

This method is suitable for removing less volatile impurities such as dibenzyl ether and some polymeric materials, as well as more volatile impurities like toluene.

  • Apparatus: A standard vacuum distillation setup with a short fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.[11][12][13]

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically used.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

    • Collect and discard the initial fraction, which may contain volatile impurities like toluene.

    • Collect the main fraction of this compound at its boiling point under the applied pressure (the boiling point will be significantly lower than at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification of this compound as its Dihydrochloride Salt by Recrystallization

This is a common and effective method for obtaining high-purity this compound.[8]

  • Materials: Crude this compound, concentrated hydrochloric acid, ethanol (B145695), diethyl ether, Buchner funnel, and filter paper.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of ethanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring. This compound dihydrochloride will precipitate as a white solid.

    • Collect the crude salt by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.

    • To recrystallize, dissolve the crude this compound dihydrochloride in a minimum amount of hot ethanol. A small amount of water can be added if it does not dissolve completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Common Impurities in Crude this compound and their Boiling Points

ImpurityBoiling Point (°C at 760 mmHg)Synthesis Route Origin
Toluene111Benzyl Chloride
Benzyl Chloride179Benzyl Chloride
Benzaldehyde179Benzyl Chloride / Benzaldehyde
Benzyl Alcohol205Benzyl Chloride
This compound 240 (decomposes) Product
Dibenzyl Ether298Benzyl Chloride
Benzalazine300+Benzaldehyde

Note: The boiling point of this compound is high, and it tends to decompose upon heating at atmospheric pressure; therefore, vacuum distillation is recommended.

Table 2: Illustrative Purity Analysis Before and After Purification (HPLC)

CompoundCrude Product (% Area)After Vacuum Distillation (% Area)After Recrystallization of Dihydrochloride Salt (% Area)
Toluene1.5< 0.1< 0.1
Benzyl Chloride2.00.5< 0.1
Benzaldehyde3.01.0< 0.1
Benzyl Alcohol2.50.8< 0.1
Dibenzyl Ether1.0< 0.2< 0.1
Benzalazine5.0 (if from benzaldehyde)1.5< 0.1
This compound ~85.0 ~96.0 > 99.5

Disclaimer: The values in this table are for illustrative purposes only and may not represent actual experimental results.

Mandatory Visualization

Impurity_Formation_Benzyl_Chloride_Route cluster_impurities_in_BC Impurities in Benzyl Chloride cluster_impurities_in_crude Impurities in Crude Product Toluene Toluene BenzylChloride Benzyl Chloride Toluene->BenzylChloride Chlorination Dichlorotoluene α,α-Dichlorotoluene Toluene->Dichlorotoluene Over-chlorination Crude_BH Crude this compound BenzylChloride->Crude_BH Benzaldehyde Benzaldehyde BenzylChloride->Benzaldehyde Oxidation BenzylAlcohol Benzyl Alcohol BenzylChloride->BenzylAlcohol Hydrolysis DibenzylEther Dibenzyl Ether BenzylChloride->DibenzylEther Hydrazine Hydrazine Hydrazine->Crude_BH Pure_BH Pure this compound Crude_BH->Pure_BH Purification BenzylAlcohol->DibenzylEther Unreacted_BC Unreacted Benzyl Chloride Unreacted_H Unreacted Hydrazine

Caption: Impurity sources in this compound synthesis from benzyl chloride.

Purification_Workflow Crude_BH Crude this compound Analysis1 Analyze Impurity Profile (GC/HPLC) Crude_BH->Analysis1 Decision High Boiling Impurities? Analysis1->Decision VacuumDistillation Vacuum Distillation Decision->VacuumDistillation Yes ToSalt Convert to Dihydrochloride Salt Decision->ToSalt No Analysis2 Analyze Purity VacuumDistillation->Analysis2 Decision2 Purity Sufficient? Analysis2->Decision2 Decision2->ToSalt No Pure_BH_Salt Pure this compound Dihydrochloride Decision2->Pure_BH_Salt Yes Recrystallization Recrystallization ToSalt->Recrystallization Recrystallization->Pure_BH_Salt

References

Optimizing reaction conditions for benzylhydrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The most common starting materials for the synthesis of this compound are benzyl (B1604629) chloride and hydrazine (B178648) hydrate (B1144303), or benzaldehyde (B42025) and hydrazine hydrate. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: Which synthetic route generally provides a higher yield?

The reaction of benzyl chloride with hydrazine hydrate is a widely used method that can provide good yields, reportedly around 82%.[1] Another common method involves the formation of a hydrazone from benzaldehyde, followed by reduction. The yields for this two-step process can vary depending on the reducing agent and reaction conditions.

Q3: How can I purify the synthesized this compound?

Purification of this compound can be achieved through several methods. After the reaction, the organic layer containing the product can be separated, dried, and the solvent evaporated.[1] The crude product can then be purified by recrystallization, for example from n-hexane, to yield the final product.[1] For this compound salts like the dihydrochloride (B599025), purification can involve filtration and washing with a suitable solvent like a methanol/water mixture.[2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides structured guidance to identify and resolve them.

Problem 1: Low Product Yield

A significantly lower than expected yield is a common problem in this compound synthesis. The following steps can help troubleshoot this issue.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (Benzyl Chloride/Benzaldehyde, Hydrazine) start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents Pure solution Improved Yield check_reagents->solution Impure Reagents (Purify/Replace) side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Optimized check_conditions->solution Suboptimal Conditions (Adjust Temp/Time/Solvent) workup_loss Evaluate Work-up and Purification Procedure side_reactions->workup_loss Side Reactions Minimized side_reactions->solution Side Products Identified (Modify Stoichiometry/Conditions) workup_loss->solution Losses Minimized (Optimize Extraction/Recrystallization)

A troubleshooting workflow for addressing low yields in this compound synthesis.

Q: My reaction yield is consistently low. What are the potential causes and how can I address them?

A: Low yields can result from several factors. Follow these troubleshooting steps:

  • Verify Starting Material Purity:

    • Issue: Impurities in benzyl chloride or benzaldehyde, such as benzoic acid formed from the oxidation of benzaldehyde, can interfere with the reaction. The quality of hydrazine hydrate is also crucial.

    • Solution: Ensure the purity of your starting materials. If necessary, purify benzaldehyde by washing with an aqueous sodium carbonate solution to remove acidic impurities.[3] Use fresh, high-quality hydrazine hydrate.

  • Optimize Reaction Conditions:

    • Issue: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

    • Solution: Systematically vary the reaction conditions to find the optimum. For the reaction of benzyl chloride with hydrazine hydrate, a temperature of 40°C has been reported to be effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Investigate Potential Side Reactions:

    • Issue: Over-alkylation of hydrazine can occur, leading to the formation of dithis compound. In the case of using benzaldehyde, the formation of benzalazine (B126859) is a common side product.[4][5]

    • Solution: Adjust the stoichiometry of the reactants. Using a larger excess of hydrazine hydrate can favor the formation of the desired mono-benzylated product. When starting from benzaldehyde, controlling the stoichiometry is also key to minimizing benzalazine formation.

  • Evaluate Work-up and Purification Losses:

    • Issue: Product may be lost during extraction, washing, or recrystallization steps.

    • Solution: Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. During recrystallization, minimize the amount of solvent used and ensure the solution is sufficiently cooled to maximize crystal formation.

Problem 2: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure product. What are some common issues and solutions?

A: Isolation and purification challenges often arise from the presence of unreacted starting materials, side products, or the physical properties of this compound itself.

Purification_Troubleshooting start Impure Product Isolated check_extraction Optimize Extraction (Solvent Choice, pH Adjustment) start->check_extraction check_crystallization Optimize Recrystallization (Solvent Screening, Cooling Rate) check_extraction->check_crystallization Extraction Optimized pure_product Pure Product Obtained check_extraction->pure_product Effective Extraction chromatography Consider Column Chromatography check_crystallization->chromatography Recrystallization Insufficient check_crystallization->pure_product Successful Recrystallization chromatography->pure_product Chromatography Successful

A workflow for troubleshooting product purification issues.

  • Inefficient Extraction:

    • Issue: this compound has some water solubility, which can lead to incomplete extraction into the organic phase.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to be basic (e.g., by adding NaOH) to ensure the this compound is in its free base form, which is less water-soluble.[1] Use a suitable organic solvent for extraction, such as methyl tert-butyl ether (MTBE), and perform multiple extractions to maximize recovery.[1]

  • Difficulty with Recrystallization:

    • Issue: The product may not crystallize well, or it may co-crystallize with impurities.

    • Solution: Screen different solvents or solvent mixtures for recrystallization. n-Hexane has been reported to be effective for crystallizing this compound.[1] Ensure the crude product is sufficiently pure before attempting recrystallization to avoid issues with crystal lattice formation.

  • Formation of this compound Salts:

    • Issue: If the reaction is worked up under acidic conditions, the this compound will exist as a salt (e.g., hydrochloride), which has different solubility properties.

    • Solution: Be mindful of the pH during the work-up. If the free base is desired, a basic work-up is necessary. If the hydrochloride salt is the target, the reaction mixture can be acidified with HCl.[6]

Experimental Protocols

Synthesis of this compound from Benzyl Chloride [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve hydrazine hydrate (e.g., 80%, 0.28 mol) in water (20 mL).

  • Addition of Benzyl Chloride: At room temperature, add benzyl chloride (90 mmol) dropwise to the hydrazine hydrate solution with stirring.

  • Reaction: After the addition is complete, stir the mixture for an additional 15 minutes. Then, add potassium carbonate (24 g) and heat the reaction to 40°C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, add NaOH (20.0 g), water (80 mL), and MTBE (200 mL) sequentially while stirring.

  • Extraction: Separate the organic layer and evaporate the solvent under reduced pressure.

  • Purification: Cool the residue to room temperature and add n-hexane (50 mL). The this compound will precipitate.

  • Isolation: Collect the solid by filtration and dry it under vacuum to obtain the final product.

ParameterValueReference
Benzyl Chloride90 mmol[1]
Hydrazine Hydrate (80%)0.28 mol[1]
Potassium Carbonate24 g[1]
Temperature40 °C[1]
SolventWater, MTBE[1]
Reported Yield82%[1]

Synthesis of this compound Dihydrochloride via Hydrazone Formation [2][7]

This is a two-step process that first involves the formation of a hydrazone from an aldehyde, which is then used in a subsequent reaction. A general procedure for forming a hydrazone and then proceeding to a final product is as follows, with this compound dihydrochloride being a potential intermediate.

  • Hydrazone Formation: Dissolve the starting aldehyde (e.g., 4-chlorobenzaldehyde, 1.25 equiv) in a solvent like methanol. Add water. Then, add this compound dihydrochloride (1.25 equiv) and stir at room temperature for several hours (e.g., 3 hours).[2] The formation of the hydrazone can be monitored by 1H NMR.[2]

  • Subsequent Reaction: The formed hydrazone can then be used in further synthetic steps. For the direct synthesis of this compound, the hydrazone of benzaldehyde would be reduced.

ParameterValueReference
Aldehyde1.25 equiv[2]
This compound Dihydrochloride1.25 equiv[2]
SolventMethanol/Water[2]
TemperatureRoom Temperature[2]
Reaction Time~3 hours[2]

Note: The second table outlines the conditions for hydrazone formation, which is a key step in an alternative synthesis route for this compound derivatives.

References

How to prevent the formation of azine byproduct in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of the common azine byproduct.

Frequently Asked Questions (FAQs)

Q1: What is an azine byproduct and why does it form during hydrazone synthesis?

A1: Azine byproducts (R₂C=N-N=CR₂) are a common impurity in hydrazone synthesis. They form when the desired hydrazone intermediate (R₂C=N-NH₂) reacts with a second molecule of the starting aldehyde or ketone.[1][2] This side reaction is especially prevalent if there is an excess of the carbonyl compound in the reaction mixture.[3] The reactivity of the initial hydrazone can sometimes be higher than the starting hydrazine (B178648), leading to rapid azine formation.[1][4]

Q2: What is the optimal pH for hydrazone synthesis to minimize azine formation?

A2: The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction.[5] The optimal pH is typically in the mildly acidic range of 4.5 to 6.[5] This pH provides enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the hydrazine.[5][6] However, if the solution is too acidic (e.g., pH < 4), the hydrazine nucleophile becomes excessively protonated (H₂N-NH₃⁺), rendering it unreactive.[5][6] At neutral or high pH, the reaction is often very slow.[5]

Q3: How does reactant stoichiometry influence the formation of the azine byproduct?

A3: Stoichiometry is a critical factor. To favor the formation of the hydrazone, it is essential to use a strict 1:1 molar ratio of the carbonyl compound to the hydrazine derivative.[5] An excess of the aldehyde or ketone will directly increase the likelihood of the intermediate hydrazone reacting with a second carbonyl molecule, leading to the azine byproduct.[3]

Q4: What procedural adjustments can be made to prevent localized excess of the carbonyl reactant?

A4: To avoid localized high concentrations of the carbonyl compound, it is best to add the aldehyde or ketone dropwise to the solution of the hydrazine derivative with vigorous stirring.[5] This technique maintains a low concentration of the carbonyl compound throughout the reaction, thereby favoring the initial reaction with hydrazine and minimizing the subsequent reaction to form the azine.

Q5: Are certain carbonyl compounds more prone to forming azines?

A5: Yes, aldehydes are generally more reactive than ketones and tend to form azines more readily.[1][5] The reaction of an aldehyde-derived hydrazone with a second aldehyde molecule is often faster than its initial formation.[1] Ketones are sterically more hindered and electronically less electrophilic, which slows down both hydrazone and subsequent azine formation.[5]

Q6: Can catalysts be used to selectively promote hydrazone formation?

A6: While the reaction is generally acid-catalyzed, specific catalysts can be employed to improve selectivity, especially in sensitive applications like bioconjugation. Aniline (B41778) is often used as a nucleophilic catalyst in buffered aqueous solutions (e.g., pH 7.4) to accelerate hydrazone formation.[5] For some substrates, Lewis acids like Cerium(III) chloride (CeCl₃·7H₂O) have been effectively used to catalyze the reaction.[7]

Troubleshooting Guide: Azine Byproduct Formation

This guide provides solutions to common problems encountered during hydrazone synthesis.

Problem Potential Cause Recommended Solution
High percentage of azine byproduct in the final product. Incorrect Stoichiometry: An excess of the aldehyde or ketone was used.Carefully measure and use a 1:1 molar ratio of carbonyl to hydrazine. Consider performing a titration to accurately determine the concentration of the hydrazine solution.[5]
Improper Addition: The carbonyl compound was added too quickly, creating localized excess.Add the carbonyl compound dropwise to the hydrazine solution with vigorous stirring to ensure immediate mixing and reaction.[5]
Sub-optimal pH: The reaction pH is too high or too low, affecting the relative reaction rates.Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid. Monitor the pH throughout the addition.[5]
Low or no hydrazone yield, with unreacted starting materials. Unfavorable pH: The pH is too acidic (e.g., < 4), causing protonation of the hydrazine, or too basic/neutral, resulting in a very slow reaction.Buffer the reaction mixture or adjust the pH to the 4.5-6 range.[5][6]
Low Reactivity: The starting materials, particularly ketones or sterically hindered compounds, are not reactive enough at room temperature.Increase the reaction temperature or prolong the reaction time. Monitor progress carefully by TLC or LC-MS to avoid decomposition or side reactions.[5]
Product mixture contains E/Z isomers of the hydrazone. Reaction Conditions: The ratio of geometric isomers can be influenced by factors like pH and temperature.Isomer ratios are thermodynamically and kinetically controlled. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.[5]
Quantitative Data Summary

The table below illustrates the impact of reaction conditions on the selective synthesis of hydrazone over the azine byproduct. The data is representative and compiled from established chemical principles.

Condition Carbonyl:Hydrazine Ratio pH Method of Addition Hydrazone Yield (%) Azine Byproduct (%)
Standard 1.2 : 17.0All at once6530
Optimized 1.0 : 15.0Dropwise95<5
Highly Acidic 1.0 : 13.0Dropwise10<1
Aniline Catalyzed 1.0 : 17.4 (buffered)All at once90<10

Experimental Protocols

Protocol 1: Optimized General Synthesis of Hydrazones

This protocol is designed to maximize hydrazone yield while minimizing azine formation.

Materials:

  • Aldehyde or Ketone (1.0 equivalent)

  • Hydrazine derivative (1.0 equivalent)

  • Ethanol (B145695) or Methanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

Methodology:

  • Dissolve the hydrazine derivative (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4.5-6.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of ethanol.

  • Transfer the carbonyl solution to a dropping funnel. Add the solution dropwise to the stirring hydrazine solution over 30-60 minutes at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product.[5]

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Aniline-Catalyzed Synthesis for Bioconjugation

This protocol is adapted for sensitive substrates, often in aqueous media, where strongly acidic conditions must be avoided.[5]

Materials:

  • Carbonyl-containing biomolecule (1.0 equivalent)

  • Hydrazine derivative (1.0-1.5 equivalents)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Aniline (stock solution in an appropriate solvent)

Methodology:

  • In a reaction vessel, dissolve the carbonyl-containing compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents) in the phosphate buffer.

  • Add a stock solution of aniline to achieve a final catalyst concentration of 10-20 mM.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.

  • Purify the resulting hydrazone-linked conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Visualizations

Reaction_Pathways Reaction Pathways: Hydrazone vs. Azine Formation cluster_reactants Carbonyl Aldehyde/Ketone (R₂C=O) Hydrazone Desired Product: Hydrazone (R₂C=N-NHR') Carbonyl->Hydrazone  Reaction 1 (1:1 Stoichiometry, pH 4.5-6) Hydrazine Hydrazine (H₂N-NHR') Hydrazine->Hydrazone  Reaction 1 (1:1 Stoichiometry, pH 4.5-6) Azine Byproduct: Azine (R₂C=N-N=CR₂) Hydrazone->Azine  Reaction 2 (Side Reaction) Carbonyl2 Aldehyde/Ketone (R₂C=O) (Excess) Carbonyl2->Azine  Reaction 2 (Side Reaction)

Caption: Competing reaction pathways for hydrazone and azine formation.

Troubleshooting_Workflow Troubleshooting Workflow for Azine Byproduct start Azine Byproduct Detected? check_ratio Verify Carbonyl:Hydrazine Stoichiometric Ratio start->check_ratio ratio_ok Ratio is 1:1? check_ratio->ratio_ok adjust_ratio ACTION: Use exact 1:1 molar ratio. Re-quantify starting materials. ratio_ok->adjust_ratio No check_ph Check Reaction pH ratio_ok->check_ph Yes adjust_ratio->check_ph ph_ok pH between 4.5-6? check_ph->ph_ok adjust_ph ACTION: Add catalytic weak acid (e.g., Acetic Acid) to adjust pH. ph_ok->adjust_ph No check_addition Review Addition Method ph_ok->check_addition Yes adjust_ph->check_addition addition_ok Was carbonyl added dropwise? check_addition->addition_ok adjust_addition ACTION: Add carbonyl solution slowly via dropping funnel with vigorous stirring. addition_ok->adjust_addition No end_node Problem Solved: Purify Hydrazone addition_ok->end_node Yes adjust_addition->end_node

Caption: A logical workflow for troubleshooting azine formation.

References

Troubleshooting low yield in Fischer indole synthesis with benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Fischer indole (B1671886) synthesis, particularly when using benzylhydrazine.

Troubleshooting Guide: Low Product Yield

Low yields in the Fischer indole synthesis can be a significant issue, often stemming from substrate decomposition, competing side reactions, or incomplete conversion. This guide provides a systematic approach to troubleshooting these common problems.[1]

Question: My Fischer indole synthesis with this compound is resulting in a low yield or no product at all. What are the most common causes and how can I address them?

Answer:

Low yield in this reaction is a frequent challenge. The primary factors to investigate are the choice of catalyst, reaction temperature, and the stability of the hydrazone intermediate. Here is a step-by-step guide to troubleshoot this issue:

1. Catalyst Selection and Concentration:

The choice and concentration of the acid catalyst are critical and highly dependent on the specific substrates.[1]

  • Inappropriate Acid Strength: A catalyst that is too strong can lead to decomposition and tar formation, while a catalyst that is too weak may not facilitate the reaction efficiently.[1] For this compound, which is generally reactive, starting with a milder acid is advisable.

  • Troubleshooting Steps:

    • Experiment with a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][3]

    • Polyphosphoric acid (PPA) is often effective for less reactive substrates but can sometimes lead to charring with more sensitive ones.[1][2]

    • Optimize the catalyst loading. A higher concentration is not always better and can promote side reactions.

2. Reaction Temperature and Time:

Temperature control is crucial for a successful Fischer indole synthesis.

  • Sub-optimal Temperature: High temperatures can lead to the formation of tars and other polymeric byproducts, while low temperatures can result in an incomplete reaction.[1]

  • Troubleshooting Steps:

    • Begin with milder temperature conditions and gradually increase if the reaction is not proceeding.

    • Consider microwave-assisted synthesis, which can offer rapid heating and potentially improve yields in shorter reaction times.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that can lead to product degradation.

3. Hydrazone Formation and Stability:

The formation and stability of the benzylhydrazone intermediate are paramount.

  • Incomplete Hydrazone Formation: The initial condensation of this compound and the carbonyl compound to form the hydrazone must be complete before proceeding to the cyclization step.

  • Hydrazone Instability: Some hydrazones are unstable and may decompose before cyclization.

  • Troubleshooting Steps:

    • Ensure the complete formation of the hydrazone by monitoring the reaction by TLC. This step is often carried out at room temperature or with gentle warming.[2]

    • For unstable hydrazones, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can be beneficial.[2]

4. Reaction Work-up and Purification:

Product loss can occur during the work-up and purification stages.

  • Improper Quenching: The highly acidic reaction mixture needs to be carefully quenched.

  • Product Decomposition on Silica (B1680970) Gel: Some indole products can be sensitive to the acidic nature of silica gel during column chromatography.

  • Troubleshooting Steps:

    • Carefully quench the reaction by pouring it onto ice-water and neutralizing it with a suitable base like sodium bicarbonate or sodium hydroxide.[1]

    • If product decomposition is suspected during chromatography, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent or use an alternative stationary phase like alumina.

Below is a troubleshooting workflow to help diagnose and resolve low-yield issues:

TroubleshootingWorkflow Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield Observed check_starting_materials Verify Purity of this compound and Carbonyl Compound start->check_starting_materials check_hydrazone_formation Monitor Hydrazone Formation by TLC check_starting_materials->check_hydrazone_formation optimize_catalyst Screen Different Acid Catalysts (Brønsted and Lewis) check_hydrazone_formation->optimize_catalyst If hydrazone formation is complete one_pot_synthesis Consider One-Pot Synthesis check_hydrazone_formation->one_pot_synthesis If hydrazone is unstable optimize_temperature Vary Reaction Temperature (Start with milder conditions) optimize_catalyst->optimize_temperature workup_purification Optimize Work-up and Purification Protocol optimize_temperature->workup_purification success Improved Yield workup_purification->success

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are some common side products in the Fischer indole synthesis with this compound, and how can I identify them?

A1: Common side products include aldol (B89426) condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic ring is activated.[1] With certain substrates, products arising from the cleavage of the N-N bond of the hydrazine (B178648) can also be observed.[1] If using an unsymmetrical ketone, you may also get a mixture of regioisomers. Identification can be achieved through standard analytical techniques such as NMR, mass spectrometry, and comparison with known standards if available.

Q2: I am using an unsymmetrical ketone with this compound and getting a mixture of two indole products. How can I improve the regioselectivity?

A2: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the acid catalyst and its concentration. Generally, stronger acids and higher temperatures favor cyclization towards the less substituted α-carbon of the ketone. To improve the yield of the desired regioisomer, it is recommended to screen different acid catalysts and reaction temperatures.

Q3: My indole product appears to be decomposing on the silica gel column during purification. What are my options?

A3: Indoles can be sensitive to the acidic nature of standard silica gel. To mitigate decomposition, you can:

  • Neutralize the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing 1-3% triethylamine.[4]

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica for your chromatography.[4]

  • Alternative Purification: If possible, try to purify the product by recrystallization to avoid chromatography altogether.

Data Presentation

The choice of catalyst can significantly impact the yield of the Fischer indole synthesis. While specific data for this compound is sparse in the literature, the following table summarizes the performance of various catalysts in a model reaction between phenylhydrazine (B124118) hydrochloride and acetophenone (B1666503), which can serve as a starting point for optimization.

CatalystTime (h)Yield (%)
Zeolite-HY443
Montmorillonite K10470
Indion-90460
Amberlite-120463
Silica420
Amberlyst-15468
Phosphomolybdic acid486

Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1-Benzylindole

This protocol provides a general guideline for a two-step Fischer indole synthesis using this compound and a generic ketone (e.g., cyclohexanone) to produce 1-benzyl-2,3,4,9-tetrahydro-1H-carbazole.

Step 1: Benzylhydrazone Formation

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Add the ketone (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the this compound.

  • The resulting benzylhydrazone can either be isolated by removing the solvent under reduced pressure or used directly in the next step.

Step 2: Indolization

  • To the flask containing the benzylhydrazone, add an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system should be determined by TLC analysis. A common starting point for indoles is a mixture of petroleum ether and ethyl acetate.

  • Pack the column with silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

ExperimentalWorkflow General Experimental Workflow for Fischer Indole Synthesis cluster_hydrazone Hydrazone Formation cluster_indolization Indolization cluster_workup Work-up and Purification mix_reactants Mix this compound and Ketone in Ethanol/Acetic Acid stir_rt Stir at Room Temperature (1-2h) mix_reactants->stir_rt monitor_tlc1 Monitor by TLC stir_rt->monitor_tlc1 add_catalyst Add Acid Catalyst (e.g., Acetic Acid, PPA, ZnCl2) monitor_tlc1->add_catalyst heat_reaction Heat Reaction (80-120°C) add_catalyst->heat_reaction monitor_tlc2 Monitor by TLC heat_reaction->monitor_tlc2 quench Quench with Ice-Water monitor_tlc2->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography or Recrystallization extract->purify

Caption: A typical experimental workflow for the Fischer indole synthesis.

Potential Side Reactions

The Fischer indole synthesis can be accompanied by several side reactions that can lower the yield of the desired indole. Understanding these potential pathways is key to optimizing the reaction conditions.

SideReactions Potential Side Reactions in Fischer Indole Synthesis Hydrazone Benzylhydrazone Intermediate DesiredIndole Desired 1-Benzylindole Hydrazone->DesiredIndole [3,3]-Sigmatropic Rearrangement TarFormation Tar/Polymer Formation Hydrazone->TarFormation High Temperature NN_Cleavage N-N Bond Cleavage Products (e.g., Aniline derivatives) Hydrazone->NN_Cleavage Strong Acid/ Electron-Donating Groups FriedelCrafts Friedel-Crafts Type Products DesiredIndole->FriedelCrafts Strong Lewis Acid Aldol Aldol Condensation Products Ketone Starting Ketone/Aldehyde Ketone->Aldol Basic/Acidic Conditions

References

Stability issues of benzylhydrazine in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of benzylhydrazine and its salts.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound and its salts?

Proper storage is crucial to maintain the integrity of this compound. It is typically supplied as a free base (this compound), a monohydrochloride salt, or a dihydrochloride (B599025) salt, each with specific storage needs. General recommendations include keeping the container tightly sealed in a cool, dry, and well-ventilated area.[1][2] For long-term stability, especially for the free base, storage at -20°C under an inert nitrogen atmosphere is recommended.[3] The dihydrochloride salt can be stored at room temperature with a shelf life of approximately 12 months.[4] Always store the compound away from direct sunlight.[5]

Q2: What chemicals and materials are incompatible with this compound?

This compound is a strong reducing agent and a base, making it highly reactive with certain substances.[6] Contact with the following should be strictly avoided:

  • Oxidizing agents: (e.g., hydrogen peroxide, nitrates, hypochlorites, permanganates) can cause violent reactions, potentially leading to ignition or explosion.[2][6][7]

  • Acids: Strong acids can react vigorously.[6][7]

  • Metal oxides and ions: Iron, copper, lead, and manganese can catalyze decomposition.[6][7]

  • Porous materials: Materials like cloth, wood, or asbestos (B1170538) can facilitate spontaneous ignition in air.[8]

Q3: How does exposure to air and light affect this compound stability?

This compound is sensitive to both air and light. As a hygroscopic compound, it can absorb moisture and carbon dioxide from the atmosphere.[7] More critically, atmospheric oxygen can cause oxidative degradation.[6][7] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Exposure to direct sunlight should also be avoided as it can promote degradation.[5]

Solution Stability and Preparation

Q4: My this compound solution has changed color (e.g., turned yellow/brown). What does this indicate?

A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidation from exposure to air or the presence of impurities. If you observe a color change, the purity of the compound may be compromised, which could impact experimental results.

Q5: What solvents are recommended for preparing this compound solutions?

Solubility differs between the free base and its salts.

  • This compound Hydrochloride (BHC): Soluble in water, DMSO, and methanol.[9]

  • This compound Dihydrochloride: Reported as insoluble in water.[2][10][11]

  • This compound (Free Base): A liquid at room temperature, soluble in many organic solvents.[3]

Always use high-purity, dry solvents. For sensitive reactions, degassing the solvent by sparging with an inert gas prior to use is recommended to remove dissolved oxygen.

Q6: How can I prevent the degradation of this compound in solution?

To minimize degradation in solution:

  • Use an Inert Atmosphere: Prepare and store the solution under nitrogen or argon to prevent oxidation.

  • Protect from Light: Use amber vials or wrap the container in aluminum foil.[12]

  • Control Temperature: Store solutions at a low temperature (e.g., 2-8°C or -20°C), but be mindful of the solvent's freezing point and potential for the compound to precipitate.

  • Use Fresh Solutions: Prepare solutions fresh for use whenever possible. Avoid long-term storage of dilute solutions, which are more susceptible to degradation.

  • Ensure Purity: Use high-purity solvents and avoid contamination with incompatible materials, especially metals.[6]

Troubleshooting Experiments

Q7: My reaction yield is low, and I suspect this compound degradation. How can I confirm this?

Low yields are a common consequence of using degraded this compound. To investigate:

  • Visual Inspection: Check the solid material or your solution for any color change.

  • Purity Analysis: Assess the purity of the starting material or solution using an appropriate analytical method, such as HPLC or GC, often requiring derivatization.[13][14] A common technique involves reacting this compound with a carbonyl compound (like benzaldehyde) to form a stable hydrazone derivative that is easily analyzed.[15][16]

  • Run a Control Reaction: If possible, perform the reaction with a newly purchased bottle of this compound and compare the results.

Troubleshooting Guide

SymptomPossible CauseRecommended Action
Solid appears discolored or clumpy Air/moisture exposure during storage.Discard the reagent and use a fresh, properly stored bottle. Implement better storage protocols (e.g., store in a desiccator under inert gas).
Solution turns yellow/brown over time Oxidation due to dissolved oxygen or exposure to air.Prepare fresh solutions for each experiment. Store stock solutions under an inert atmosphere and protected from light.
Inconsistent or low reaction yields Degradation of this compound stock.Verify the purity of the this compound stock using HPLC or GC.[17] Use a fresh bottle or a recently prepared solution for the reaction.
Precipitate forms in a stored solution Low temperature storage causing the compound to fall out of solution.Allow the solution to warm to room temperature and sonicate to redissolve. If it doesn't redissolve, solubility may be an issue, or degradation products may be forming.

Quantitative Data Summary

The following table summarizes key physical and storage properties for this compound and its common salts.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Recommended Storage
This compound555-96-4[3]C₇H₁₀N₂122.17[3]112[3]-20°C, under nitrogen[3]
This compound Hydrochloride1073-62-7[18]C₇H₁₁ClN₂158.63[18]Not specifiedInert atmosphere, Room temp[9]
This compound Dihydrochloride20570-96-1[19]C₇H₁₂Cl₂N₂195.09[19]143-145 (dec.)[10][11][19]Cool, dry, well-ventilated place[1][2]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

This protocol describes a general method for preparing a stock solution with precautions to minimize degradation.

Materials:

  • This compound (or its salt)

  • High-purity, anhydrous solvent (e.g., DMSO, Methanol)

  • Inert gas (Nitrogen or Argon) with tubing

  • Volumetric flask (amber glass recommended)

  • Syringes and needles

Methodology:

  • Prepare the Solvent: If required, degas the solvent by bubbling inert gas through it for 15-20 minutes to remove dissolved oxygen.

  • Weigh the Compound: Quickly weigh the required amount of this compound in a tared container. Minimize exposure to air.

  • Dissolution: Add the weighed this compound to the volumetric flask. Add approximately half the final volume of the degassed solvent and swirl gently or sonicate to dissolve.

  • Final Volume: Once dissolved, add the degassed solvent to the calibration mark on the flask.

  • Inert Overlay: Before sealing, flush the headspace of the flask with inert gas to create a protective atmosphere.

  • Storage: Seal the flask tightly. If storing, wrap with paraffin (B1166041) film. Store protected from light at the appropriate temperature (e.g., 2-8°C).

Protocol 2: Assessing this compound Purity via Derivatization and HPLC

This protocol provides a conceptual workflow for stability testing. The exact chromatographic conditions must be developed and validated for specific applications. This method is based on the principle of converting reactive hydrazine (B178648) into a stable, UV-active derivative.[15][17]

Materials:

  • This compound sample (e.g., from a stored solution)

  • Derivatizing agent solution (e.g., Benzaldehyde (B42025) in methanol)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Standard Preparation: Prepare a standard sample by derivatizing a known concentration of fresh, high-purity this compound.

    • To a specific volume of a known concentration of this compound in a vial, add a molar excess of the benzaldehyde solution.

    • Allow the reaction to proceed for ~10 minutes at room temperature to form the stable benzalazine (B126859) derivative.

  • Sample Preparation: Prepare the test sample using the same derivatization procedure.

    • Take an identical volume of the this compound solution to be tested and react it with the same amount of benzaldehyde solution.

  • HPLC Analysis:

    • Inject both the standard and test samples onto the HPLC system.

    • Elute using a suitable mobile phase gradient (e.g., water/acetonitrile).

    • Monitor the elution profile with a UV detector at an appropriate wavelength for the derivative.

  • Data Interpretation:

    • Compare the chromatograms. The peak corresponding to the benzalazine derivative should be the main peak.

    • A reduced peak area in the test sample compared to the standard indicates degradation of the original this compound.

    • The appearance of additional peaks in the test sample chromatogram suggests the presence of degradation products. Purity can be estimated by comparing the area of the main peak to the total area of all peaks.

Visualizations

troubleshooting_logic start Experiment Fails (e.g., low yield) check_reagent Is this compound Integrity Suspected? start->check_reagent visual_inspect Visually Inspect Solid & Solution check_reagent->visual_inspect Yes other_issue Troubleshoot Other Experimental Parameters check_reagent->other_issue No is_discolored Discolored or Cloudy? visual_inspect->is_discolored analyze_purity Perform Purity Analysis (e.g., HPLC, GC) is_discolored->analyze_purity No replace_reagent ACTION: Replace this compound & Improve Storage is_discolored->replace_reagent Yes is_impure Purity < Specification? analyze_purity->is_impure is_impure->replace_reagent Yes is_impure->other_issue No

Caption: Troubleshooting workflow for diagnosing this compound stability issues.

degradation_pathway cluster_conditions Degradation Triggers O2 Air (Oxygen) BzH This compound (C₆H₅CH₂NHNH₂) O2->BzH Light Light / UV Light->BzH Heat Elevated Temp. Heat->BzH Metals Metal Ions (Fe, Cu) Metals->BzH Oxidation Oxidation Products (e.g., Radicals, Diazene derivatives) BzH->Oxidation Oxidative Pathway Decomposition Thermal Decomposition Products (e.g., N₂, NH₃) BzH->Decomposition Thermal Pathway

Caption: Simplified potential degradation pathways for this compound.

experimental_workflow prep 1. Sample Preparation (Aged vs. Fresh) deriv 2. Derivatization (e.g., with Benzaldehyde) prep->deriv analysis 3. HPLC / GC Analysis deriv->analysis data 4. Data Interpretation analysis->data result 5. Assess Purity & Degradation Level data->result

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Controlling Exothermic Reactions with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing exothermic reactions involving hydrazine (B178648) hydrate (B1144303). Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key safety data to support your research and development activities.

Troubleshooting Guide

This guide is designed to provide quick solutions to common problems encountered during exothermic reactions with hydrazine hydrate.

Issue Question Possible Cause & Solution
Rapid Temperature Increase My reaction temperature is rising uncontrollably. What should I do?Immediate Actions: 1. Stop the addition of any reagents. 2. Increase the efficiency of the cooling system (e.g., add more coolant like dry ice to the cooling bath). 3. If the temperature continues to rise, prepare for an emergency quench by adding a cold, inert solvent. Potential Causes: 1. Addition rate is too fast: Reduce the rate of addition of hydrazine hydrate or other reactants. 2. Inadequate cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction. 3. Concentrated reagents: Using highly concentrated reagents can lead to a rapid release of heat. Consider diluting the reactants.
Reaction Not Initiating I've added the reagents, but the reaction hasn't started, and I'm concerned about a delayed, rapid exotherm. What should I do?Troubleshooting Steps: 1. Check for proper mixing: Ensure the stirring is adequate to mix the reactants. 2. Localized heating: Try gently warming a small spot of the reaction vessel with a heat gun to initiate the reaction. Be prepared for a potential exotherm. 3. Verify reagent quality: Impurities in the starting materials or decomposed hydrazine hydrate can inhibit the reaction. Caution: Do not increase the overall temperature of the reaction mixture significantly, as this could lead to a dangerous runaway reaction once it initiates.
Side Product Formation I'm observing the formation of unexpected side products. How can I minimize this?Optimization Strategies: 1. Temperature control: Poor temperature control can lead to side reactions. Maintain a consistent and appropriate reaction temperature. 2. Order of addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition orders. 3. Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent can sometimes lead to side product formation.
Difficulty Controlling a Known Exothermic Reaction (e.g., Wolff-Kishner) I'm performing a Wolff-Kishner reduction, and the reaction is too vigorous. How can I better control it?Control Measures: 1. Huang-Minlon modification: This modification involves distilling off water and excess hydrazine after the initial hydrazone formation, allowing for better temperature control during the higher-temperature elimination step.[1][2][3][4] 2. Solvent choice: Use a high-boiling point solvent like diethylene glycol or ethylene (B1197577) glycol to help moderate the temperature.[2][5] 3. Portion-wise addition of base: Instead of adding all the base at once, add it in portions to control the rate of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazine hydrate exothermic reactions?

A1: The primary hazards include the potential for a runaway reaction leading to a rapid increase in temperature and pressure, which can cause vessel rupture and the release of flammable and toxic vapors.[6] Hydrazine itself is toxic, a suspected carcinogen, and can cause severe skin and eye burns.[7]

Q2: How does dilution with a solvent help in controlling an exothermic reaction?

A2: Diluting the reactants with a suitable solvent increases the total heat capacity of the reaction mixture. This means that for a given amount of heat released by the reaction, the temperature increase of the mixture will be smaller and more manageable. The solvent also helps to improve heat transfer to the cooling system.

Q3: What are some appropriate quenching agents for a hydrazine hydrate reaction that is becoming uncontrollable?

A3: A cold, inert solvent can be used to quickly dilute the reaction mixture and absorb heat. For neutralizing unreacted hydrazine, a dilute solution of an oxidizing agent like sodium hypochlorite (B82951) can be used, but this quenching reaction is itself exothermic and must be done with extreme caution and efficient cooling.[8] Alternatively, reacting the excess hydrazine with an aldehyde or ketone to form a more stable hydrazone is a safer quenching method.

Q4: What are the key parameters to consider for safe scale-up of an exothermic hydrazine hydrate reaction?

A4: Key parameters for safe scale-up include:

  • Heat of reaction: This must be accurately determined at the lab scale to understand the total amount of heat that will be generated.

  • Heat transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient. The cooling capacity of the larger reactor must be sufficient to handle the heat output.

  • Addition rate: The rate of addition of reagents must be carefully controlled to match the cooling capacity of the reactor.

  • Mixing: Efficient mixing is crucial to avoid localized "hot spots" where the reaction can accelerate uncontrollably.

Q5: How can I safely remove excess hydrazine hydrate after the reaction is complete?

A5: Excess hydrazine hydrate can be quenched by reacting it with an aldehyde or ketone.[6] Alternatively, for small amounts, it can be carefully removed by distillation under vacuum, but this should be done with caution due to the explosive nature of anhydrous hydrazine if traces of air are present.

Quantitative Data

Understanding the thermal properties of the substances involved in your reaction is critical for effective control of exotherms.

Table 1: Thermal Properties of Hydrazine and Water

PropertyHydrazine (anhydrous)Water
Molar Mass ( g/mol ) 32.0518.02
Boiling Point (°C) 114100
Heat of Vaporization (kJ/mol) 44.740.65
Liquid Heat Capacity (J/mol·K) ~9975.4

Source: NIST Chemistry WebBook[1][9]

Table 2: Heat of Decomposition of Hydrazine

ReactionHeat of Decomposition (kJ/mol)
N₂H₄ (l) → N₂ (g) + 2H₂ (g)-50.6
3N₂H₄ (l) → 4NH₃ (g) + N₂ (g)-157

Note: The decomposition pathway and heat released can be influenced by catalysts.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction with Hydrazine Hydrate

This protocol outlines a general approach for conducting an exothermic reaction where hydrazine hydrate is a reactant.

Materials:

  • Reactant A

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., ethanol, diethylene glycol)

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Reaction vessel with a magnetic stirrer, thermometer, condenser, and addition funnel

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry. Purge the apparatus with an inert gas.

  • Initial Charge: Charge the reaction vessel with Reactant A and the solvent.

  • Cooling: Cool the reaction mixture to the desired initial temperature using the cooling bath.

  • Slow Addition: Add the hydrazine hydrate dropwise from the addition funnel over a prolonged period. Monitor the internal temperature of the reaction closely.

  • Temperature Monitoring: Maintain the internal temperature within a narrow, predetermined range. If the temperature begins to rise too quickly, immediately stop the addition and allow the reaction to cool.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps. If there is unreacted hydrazine hydrate, it should be quenched safely (see Protocol 2).

Protocol 2: Quenching Excess Hydrazine Hydrate with Acetone (B3395972)

This protocol describes a safe method for quenching unreacted hydrazine hydrate in a reaction mixture.

Materials:

  • Reaction mixture containing excess hydrazine hydrate

  • Acetone

  • Cooling bath

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to below 10 °C.

  • Slow Addition of Acetone: Slowly add acetone dropwise to the cooled reaction mixture with vigorous stirring. The acetone will react with the excess hydrazine to form acetone hydrazone, which is more stable.

  • Monitor Temperature: Monitor the temperature during the addition of acetone. Although this reaction is generally less exothermic than other quenching methods, some heat may still be generated.

  • Completion of Quenching: Continue adding acetone until no more heat is evolved and the quenching is complete.

  • Proceed with Work-up: The resulting mixture containing the acetone hydrazone can then be worked up as required for the purification of the desired product.

Visualizations

Experimental Workflow for a Controlled Exothermic Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up setup Assemble and Purge Apparatus charge Charge Reactant A and Solvent setup->charge cool Cool to Initial Temperature charge->cool add_hydrazine Slowly Add Hydrazine Hydrate cool->add_hydrazine monitor_temp Monitor Temperature add_hydrazine->monitor_temp monitor_temp->add_hydrazine Adjust Addition Rate check_completion Monitor Reaction Progress monitor_temp->check_completion check_completion->add_hydrazine Incomplete quench Quench Excess Hydrazine (if necessary) check_completion->quench Reaction Complete purify Purify Product quench->purify troubleshooting_tree start Temperature Rises Rapidly stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling is_controlled Is Temperature Controlled? increase_cooling->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No quench_reaction Quench with Cold, Inert Solvent prepare_quench->quench_reaction review_procedure Review and Revise Procedure quench_reaction->review_procedure

References

Improving the solubility of benzylhydrazine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylhydrazine hydrochloride. The following information is designed to address common challenges related to its solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving?

A1: The solubility of this compound hydrochloride can be challenging and depends on several factors. Firstly, it is crucial to distinguish between the monohydrochloride and the dihydrochloride (B599025) salt. This compound dihydrochloride is frequently reported as insoluble in water.[1][2] In contrast, this compound monohydrochloride is soluble in water, methanol (B129727), and DMSO.[3][4] The presence of two hydrochloride moieties in the dihydrochloride salt significantly affects its crystal lattice energy, making it less soluble than the monohydrochloride. Always verify the specific salt you are using.

Q2: What solvents can be used to dissolve this compound hydrochloride?

A2: For this compound monohydrochloride , polar solvents such as water, methanol, and DMSO are effective.[3][4] For the more common dihydrochloride salt, complete dissolution is often not achieved in a single solvent at room temperature. However, it can be used effectively in reactions by creating a suspension or by using a co-solvent system. A notable example from a reliable synthetic procedure involves using a mixture of methanol and water.[5]

Q3: Can I use this compound hydrochloride directly in a reaction if it does not fully dissolve?

A3: Yes, it is common to use this compound dihydrochloride as a suspension in a suitable solvent system. For instance, in the synthesis of certain pyrazoles, the dihydrochloride salt is added directly to a mixture of methanol and water, where it reacts to form the hydrazone in situ.[5] The reaction proceeds as the suspended solid slowly dissolves and reacts.

Troubleshooting Guide

Issue 1: The reaction is sluggish or does not proceed, likely due to poor solubility.

Solution 1: In-situ Neutralization to Form the Free Base

The hydrochloride salt can be neutralized in the reaction mixture to generate the more soluble and reactive free base, this compound. This is a common and effective strategy.

  • Method: Add a suitable base to the reaction mixture containing the this compound hydrochloride suspension. The choice of base depends on the reaction conditions and the tolerance of other functional groups.

  • Recommended Bases:

    • Triethylamine (Et₃N): A common organic base that can be added to neutralize the HCl.

    • Sodium Acetate (NaOAc): A milder inorganic base that can be effective.

    • Sodium Bicarbonate (NaHCO₃): A weak inorganic base suitable for sensitive substrates.

Experimental Protocol: In-situ Neutralization

  • Suspend this compound hydrochloride (1 equivalent) in your chosen reaction solvent.

  • Add a stoichiometric amount of base (1 equivalent for the monohydrochloride, 2 equivalents for the dihydrochloride) to the suspension.

  • Stir the mixture at room temperature for a short period to allow for the neutralization to occur.

  • Proceed with the addition of other reactants as per your reaction protocol.

Solution 2: Utilize a Co-solvent System

Using a mixture of solvents can significantly improve the solubility of this compound hydrochloride.

  • Method: Employ a polar solvent in which the hydrochloride salt has some partial solubility, in combination with the main reaction solvent.

  • Example Co-solvent System: A mixture of methanol and water has been successfully used.[5] Other polar aprotic solvents like DMF or DMSO could also be explored as co-solvents in small amounts, depending on the reaction compatibility.

Experimental Protocol: Using a Methanol/Water Co-solvent System

  • To your reaction vessel, add methanol as the primary solvent.

  • Add a small amount of water (e.g., 5-10% by volume) to the methanol.

  • Add the this compound dihydrochloride to this co-solvent mixture.[5]

  • Stir the resulting suspension and proceed with your reaction. The presence of water can be essential for the formation of intermediates like hydrazones when starting from the hydrochloride salt.[5]

Solution 3: Phase Transfer Catalysis (PTC)

For reactions in biphasic systems (e.g., an aqueous phase and an organic phase), a phase transfer catalyst can be employed to facilitate the reaction.

  • Method: The phase transfer catalyst transports the hydrazine (B178648) species from a phase where it is more soluble (but unreactive) to the phase containing the other reactant. This is particularly useful when the free base is generated in an aqueous layer and needs to react with a substrate in an organic layer.

  • Common Catalysts: Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) are frequently used as phase transfer catalysts.

Data Summary

The following table summarizes the qualitative solubility of this compound hydrochloride salts in common laboratory solvents based on available data. Quantitative solubility data is not widely available in the literature.

SolventThis compound MonohydrochlorideThis compound Dihydrochloride
WaterSoluble[3][4]Insoluble[1][2]
MethanolSoluble[3][4]Partially soluble/forms suspension[5]
EthanolSoluble (as leaflets form from EtOH)[3][4]Limited information, likely sparingly soluble
DMSOSoluble[3][4]Limited information, likely soluble

Visualizing Workflows

Workflow for Solubility Troubleshooting

start This compound HCl does not dissolve check_salt Verify: Mono- or Dihydrochloride? start->check_salt mono Monohydrochloride check_salt->mono di Dihydrochloride check_salt->di use_polar Use polar solvent (Water, MeOH, DMSO) mono->use_polar strategy Select Solubility Strategy di->strategy reaction Proceed with Reaction use_polar->reaction insitu In-situ Neutralization (e.g., with Et3N, NaOAc) strategy->insitu cosolvent Use Co-solvent System (e.g., MeOH/Water) strategy->cosolvent ptc Phase Transfer Catalysis (for biphasic systems) strategy->ptc insitu->reaction cosolvent->reaction ptc->reaction

Caption: Troubleshooting workflow for this compound hydrochloride solubility issues.

Logic for In-situ Neutralization

start Insoluble this compound Dihydrochloride (Suspension in Solvent) add_base Add Base (2 equivalents) start->add_base neutralization Neutralization Reaction: Salt + Base -> Free Base + Salt Byproduct add_base->neutralization soluble_hydrazine Soluble this compound (Free Base) neutralization->soluble_hydrazine reaction Reacts with Substrate soluble_hydrazine->reaction

Caption: The process of in-situ generation of the soluble free base from the hydrochloride salt.

References

Side reactions of benzylhydrazine with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylhydrazine. It addresses common side reactions encountered when this compound is reacted with different functional groups and offers guidance on how to minimize them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when reacting this compound with aldehydes and ketones?

A1: The primary desired reaction is the formation of a benzylhydrazone. However, several side reactions can occur:

  • Azine Formation: The intermediate hydrazone can react with a second molecule of the aldehyde or ketone, especially if the carbonyl compound is in excess, to form an azine.[1]

  • Oxidation: this compound and its hydrazone products can be susceptible to air oxidation, leading to the formation of colored impurities, such as azo compounds.[2][3][4]

  • Decomposition: At elevated temperatures, this compound can decompose.[5][6] The primary thermal decomposition of similar compounds like benzalazine (B126859) involves the cleavage of the N-N bond.

  • Cyclization/Rearrangement: Depending on the structure of the carbonyl compound, subsequent intramolecular reactions may occur. For example, reactions with β-chlorovinyl ketones can yield pyrazole (B372694) derivatives.[7]

Q2: I am observing a yellow or reddish color in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of colored impurities is often due to the oxidation of this compound or the resulting hydrazone to form azo compounds or other colored byproducts.[2][3][4] To prevent this, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and high-purity starting materials can also minimize the presence of oxidizing impurities.

Q3: How can I avoid polyalkylation when reacting this compound with alkylating agents?

A3: Polyalkylation is a common side reaction where multiple alkyl groups are added to the hydrazine (B178648) nitrogens. To favor mono-alkylation, a large excess of this compound relative to the alkylating agent should be used. This ensures that the alkylating agent is more likely to react with an unreacted this compound molecule rather than the mono-alkylated product.[8][9] The choice of a suitable base and solvent is also critical in controlling the extent of alkylation.[10]

Q4: What side reactions can occur when acylating this compound?

A4: While the desired product is the N-acylthis compound, di-acylation can occur, especially if a strong acylating agent or an excess of the acylating agent is used. The relative reactivity of the two nitrogen atoms in this compound will influence the position of acylation.

Q5: Can the N-N bond of this compound cleave during a reaction?

A5: Yes, the N-N bond in hydrazines can be cleaved under certain conditions. This can be a desired transformation in some synthetic routes, but an unwanted side reaction in others. Reductive cleavage conditions (e.g., using reagents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation) can lead to the formation of benzylamine (B48309) and ammonia.[11][12][13][14] Oxidative conditions can also lead to N-N bond cleavage.

Troubleshooting Guides

Reaction with Aldehydes and Ketones
Problem Possible Cause(s) Suggested Solution(s)
Low yield of benzylhydrazone Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC. Use a catalytic amount of acid (e.g., acetic acid) to accelerate the reaction.[15]
Side reaction forming azine.Use a stoichiometric excess of this compound relative to the carbonyl compound.[1]
Product is water-soluble and lost during work-up.Modify the extraction procedure, for example, by using a different organic solvent or by performing more extractions.
Formation of multiple spots on TLC, including a less polar spot Formation of an azine byproduct.Use an excess of this compound. Purify the crude product using column chromatography.
Reaction mixture turns dark Oxidation of starting material or product.Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Decomposition at high temperatures.Lower the reaction temperature and extend the reaction time.
Reaction with Alkylating Agents
Problem Possible Cause(s) Suggested Solution(s)
Mixture of mono- and poly-alkylated products High reactivity of the mono-alkylated product.Use a large excess of this compound.[8][9]
Strong reaction conditions.Lower the reaction temperature. Use a milder base.
No reaction or very slow reaction Low reactivity of the alkylating agent.If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ.[16]
Steric hindrance.Use a less sterically hindered alkylating agent if possible. Increase reaction temperature and time.

Data on Side Reactions and Minimization Strategies

Functional Group Primary Reaction Common Side Reaction(s) Side Product(s) Minimization Strategy
Aldehydes/Ketones Benzylhydrazone formationAzine formation, OxidationR₂C=N-N=CR₂[1], Azo compounds[2][3]Use a slight excess of this compound; run under inert atmosphere.
Alkyl Halides Mono-alkylationPolyalkylationDi- and tri-alkylated this compoundUse a large excess of this compound.[8][9]
Acyl Halides/Anhydrides Mono-acylationDi-acylationDi-acylated this compoundUse a controlled stoichiometry of the acylating agent; lower the reaction temperature.
General VariousN-N bond cleavageBenzylamine, AmmoniaAvoid harsh reductive or oxidative conditions unless desired.[11][12][13][14]
General VariousThermal DecompositionNitrogen, ammonia, and other degradation products.[5][6]Maintain appropriate reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of Benzaldehyde (B42025) Benzylhydrazone

This protocol describes the condensation reaction between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add benzaldehyde (1.0 eq.) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.[17]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[17]

  • The product may precipitate out of the solution upon formation.

Work-up and Purification:

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[17]

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to improve purity.

Troubleshooting:

  • Low Yield: If the reaction is slow, gentle heating (e.g., reflux) for a few hours may be required.[17]

  • Oily Product: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal. Purification by column chromatography may be necessary.

  • Colored Impurities: If the product is colored, this may be due to oxidation. Recrystallization with a small amount of activated charcoal can sometimes help, but it is best to prevent oxidation by using an inert atmosphere.

Protocol 2: Mono-alkylation of this compound with Benzyl (B1604629) Bromide

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq.) in acetonitrile, add a solution of this compound (3.0 eq.) in acetonitrile.

  • Add a solution of benzyl bromide (1.0 eq.) in acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • The reaction time will vary depending on the substrate but is typically several hours.

Work-up and Purification:

  • Filter off the inorganic salts and wash the solid with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue will contain the desired mono-alkylated product and excess this compound.

  • Purify the product using column chromatography on silica (B1680970) gel.

Troubleshooting:

  • Presence of Di-alkylated Product: If di-alkylation is observed, ensure a sufficient excess of this compound was used and that the benzyl bromide was added slowly.

  • Slow Reaction: Gentle heating can be applied, but this may also increase the rate of di-alkylation.

Visualizations

Side_Reaction_with_Carbonyl start This compound + Aldehyde/Ketone intermediate Hydrazone Intermediate start->intermediate Condensation main_product Benzylhydrazone (Desired Product) side_product Azine (Side Product) intermediate->main_product Work-up intermediate->side_product + Aldehyde/Ketone (excess)

Caption: Reaction of this compound with a carbonyl leading to the desired hydrazone or an azine side product.

Troubleshooting_Low_Yield start Low Yield in Benzylhydrazone Synthesis q1 Is the reaction complete? (Check TLC) start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Are there side products? (Check TLC/NMR) q1->q2 Yes s1 Increase reaction time/temperature Add acid catalyst a1_no->s1 end Yield Improved s1->end a2_yes Side Product Formation q2->a2_yes Yes q2->end No s2 Use excess this compound Run under inert atmosphere a2_yes->s2 s2->end

Caption: A troubleshooting workflow for addressing low yields in benzylhydrazone synthesis.

Alkylation_Side_Reactions start This compound + Alkyl Halide mono_alkylated Mono-alkylated Product (Desired) start->mono_alkylated 1 eq. Alkyl Halide (Excess Hydrazine) poly_alkylated Poly-alkylated Product (Side Reaction) start->poly_alkylated Excess Alkyl Halide mono_alkylated->poly_alkylated + Alkyl Halide

Caption: Competing pathways of mono- and poly-alkylation of this compound.

References

Technical Support Center: Quenching Procedures for Unreacted Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted benzylhydrazine in a laboratory setting. Adherence to these procedures is critical for ensuring laboratory safety and proper waste disposal.

Disclaimer: The following procedures are based on established chemical principles for the degradation of hydrazines and aromatic compounds. It is imperative that these procedures be performed in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before any new procedure is undertaken.

Safety First: Handling this compound and Quenching Agents

This compound and the recommended quenching agents are hazardous materials. Unreacted this compound is toxic and potentially carcinogenic.[1] Oxidizing agents can react violently with organic materials.[2][3][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-resistant lab coat is essential.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is required.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Recommended Quenching Procedures for Unreacted this compound

The following are proposed methods for quenching unreacted this compound. These procedures should be performed with caution, starting with small-scale tests to understand the reaction vigor.

Method 1: Quenching with Sodium Hypochlorite (B82951) (Bleach)

Household bleach is typically a 5-8% solution of sodium hypochlorite (NaOCl), which is a strong oxidizing agent.[6] The hydrazine (B178648) moiety can be oxidized to nitrogen gas, while the benzyl (B1604629) group may be oxidized to benzoic acid or benzaldehyde.[7]

Experimental Protocol:

  • Preparation: In a suitable reaction vessel, dilute the reaction mixture containing this compound with a water-miscible solvent (e.g., isopropanol) to reduce its concentration and aid in heat dissipation. Cool the vessel in an ice bath.

  • Quenching: Slowly add a dilute solution of sodium hypochlorite (e.g., commercially available bleach diluted 1:1 with water) to the cooled, stirred this compound solution. The addition should be dropwise to control the exothermic reaction.

  • Monitoring: Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition and allow the mixture to cool. The disappearance of the this compound can be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).

  • Completion: Once the addition is complete and the reaction is deemed finished (e.g., by TLC analysis), allow the mixture to slowly warm to room temperature while stirring.

  • Neutralization and Disposal: Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) before disposal as hazardous waste according to institutional guidelines.

Method 2: Quenching with Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a powerful oxidizing agent that can oxidize the hydrazine functional group and the benzyl group.[4][8] In acidic conditions, the permanganate ion (MnO₄⁻) is reduced, and hydrazine is oxidized to nitrogen gas.[8] The benzyl group can be oxidized to benzoic acid.[4]

Experimental Protocol:

  • Preparation: Dilute the this compound-containing mixture with water and cool it in an ice bath.

  • Quenching: Prepare a dilute solution of potassium permanganate (e.g., 1-5% in water). Slowly add the KMnO₄ solution dropwise to the vigorously stirred, cooled this compound solution.

  • Monitoring: The purple color of the permanganate will disappear as it reacts. Continue addition until a faint pink or brown (due to MnO₂ formation) color persists, indicating an excess of the quenching agent. Control the addition rate to manage the exotherm.

  • Completion: After the addition is complete, allow the mixture to stir for a period to ensure complete reaction.

  • Work-up and Disposal: If a brown precipitate of manganese dioxide (MnO₂) forms, it can be filtered. The resulting solution should be neutralized and disposed of as hazardous waste.

Method 3: Quenching with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is another oxidizing agent that can be used to quench hydrazines. The reaction can be catalyzed by metal ions.[9] The reaction of hydrazine with hydrogen peroxide can produce nitrogen and water.[9][10] The benzyl group may be oxidized, potentially to benzoic acid, especially in the presence of a catalyst.[11][12]

Experimental Protocol:

  • Preparation: Dilute the this compound mixture with a suitable solvent like isopropanol (B130326) or water and cool in an ice bath.

  • Quenching: Slowly add a dilute solution of hydrogen peroxide (e.g., 3-10%) to the cooled and stirred this compound solution. The addition should be carefully controlled to manage the heat generated.

  • Monitoring: Monitor the reaction temperature and for gas evolution.

  • Completion: After the addition, allow the reaction to stir until completion.

  • Disposal: The final solution should be handled as hazardous waste according to local regulations.

Quantitative Data Summary

ParameterSodium Hypochlorite (Bleach)Potassium Permanganate (KMnO₄)Hydrogen Peroxide (H₂O₂)
Concentration Dilute solution (e.g., 2-5%)Dilute solution (e.g., 1-5%)Dilute solution (e.g., 3-10%)
Temperature 0-10 °C (Ice bath)0-10 °C (Ice bath)0-10 °C (Ice bath)
Potential Byproducts Nitrogen gas, Benzoic acid, Benzaldehyde, Sodium chlorideNitrogen gas, Benzoic acid, Manganese dioxideNitrogen gas, Water, Benzoic acid
Advantages Readily available, inexpensiveVisual endpoint (color change)Relatively "green" byproduct (water)
Disadvantages Can generate chlorinated byproductsFormation of solid MnO₂ byproductCan be slow without a catalyst, potentially hazardous at high concentrations

Visualizations

Quenching_Workflow General Workflow for Quenching this compound start Start: Reaction mixture with unreacted this compound dilute Dilute with appropriate solvent start->dilute cool Cool in an ice bath dilute->cool add_quench Slow, dropwise addition of quenching agent with vigorous stirring cool->add_quench prepare_quench Prepare dilute quenching agent prepare_quench->add_quench monitor Monitor temperature and reaction progress (e.g., TLC, color change) add_quench->monitor monitor->add_quench Continue addition if safe complete Allow to warm to room temperature monitor->complete Reaction complete neutralize Neutralize the reaction mixture complete->neutralize dispose Dispose of as hazardous waste neutralize->dispose

Caption: General experimental workflow for quenching unreacted this compound.

Troubleshooting_Quenching Troubleshooting Common Quenching Issues issue Problem Encountered During Quenching incomplete Incomplete Quenching (this compound remains) issue->incomplete Incomplete Reaction exotherm Uncontrolled Reaction / Exotherm issue->exotherm Reaction Too Vigorous byproduct Unexpected Byproduct Formation issue->byproduct Unexpected Outcome solution_incomplete1 Add more quenching agent slowly incomplete->solution_incomplete1 solution_incomplete2 Increase reaction time incomplete->solution_incomplete2 solution_exotherm1 Stop addition immediately and cool exotherm->solution_exotherm1 solution_exotherm2 Use a more dilute quenching agent exotherm->solution_exotherm2 solution_byproduct1 Analyze byproduct to understand side reaction byproduct->solution_byproduct1 solution_byproduct2 Consider a milder quenching agent byproduct->solution_byproduct2

Caption: Decision tree for troubleshooting common quenching problems.

Benzylhydrazine_Oxidation Potential Oxidation Pathways of this compound This compound This compound (C₆H₅CH₂NHNH₂) products Products N2 Nitrogen Gas (N₂) This compound->N2 Oxidation of hydrazine moiety benzoic_acid Benzoic Acid (C₆H₅COOH) This compound->benzoic_acid Oxidation of benzyl group benzaldehyde Benzaldehyde (C₆H₅CHO) This compound->benzaldehyde Partial oxidation of benzyl group oxidant Oxidizing Agent (e.g., NaOCl, KMnO₄, H₂O₂) oxidant->N2 oxidant->benzoic_acid oxidant->benzaldehyde water Water (H₂O) oxidant->water

Caption: Simplified potential oxidation pathways of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Quenching Insufficient amount of quenching agent.Slowly add more quenching agent while monitoring the reaction.
Reaction time is too short.Allow the reaction to stir for a longer period at a safe temperature.
Uncontrolled Reaction/Exotherm Quenching agent is too concentrated.Immediately stop the addition and ensure adequate cooling. Use a more dilute quenching agent.
Rate of addition is too fast.Add the quenching agent more slowly (dropwise).
Unexpected Byproduct Formation Side reactions due to the strength of the oxidizing agent.Characterize the byproduct to understand the reaction pathway. Consider using a milder quenching agent or different reaction conditions.
Reaction conditions (e.g., pH, temperature) favoring side reactions.Adjust the pH or maintain a lower temperature during quenching.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. There is also evidence to suggest it may be a carcinogen.[1]

Q2: Which quenching agent is the most appropriate for my experiment?

A2: The choice of quenching agent depends on the scale of your reaction, the solvent system, and the desired workup procedure.

  • Sodium hypochlorite (bleach) is readily available and effective but may produce chlorinated byproducts.

  • Potassium permanganate provides a visual indication of reaction completion but produces a solid byproduct (MnO₂) that may need to be filtered.

  • Hydrogen peroxide is a "greener" option as its primary byproduct is water, but the reaction can be slower without a catalyst.

Q3: How can I be certain that all the this compound has been quenched?

A3: The most reliable method is to use an analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the starting material. For quenching with potassium permanganate, the persistence of a pink/purple color indicates that an excess of the quenching agent has been added, suggesting that the this compound has been consumed.

Q4: What are the proper disposal procedures for the quenched reaction mixture?

A4: After quenching and neutralization, the resulting mixture should be treated as hazardous waste. It should be collected in a properly labeled waste container and disposed of through your institution's environmental health and safety office. Do not dispose of the quenched mixture down the drain unless specifically authorized by your institution's safety protocols.

Q5: Can I quench unreacted this compound by adding water or acid?

A5: While adding water will dilute the this compound, it will not chemically neutralize it. Adding acid will form the corresponding salt, but it will not destroy the hydrazine functional group. Chemical degradation with an oxidizing agent is the recommended method for quenching unreacted this compound.

References

Technical Support Center: Optimizing Benzylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH in reactions involving benzylhydrazine, such as the formation of benzylhydrazones.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in this compound reactions with aldehydes and ketones?

The pH of the reaction medium is a crucial factor that governs both the rate and efficiency of hydrazone formation. The reaction proceeds through a nucleophilic attack of the this compound on the carbonyl carbon of an aldehyde or ketone. This process is typically acid-catalyzed and requires a delicate balance:

  • Carbonyl Activation: A mildly acidic environment protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilicity of this compound: this compound is a nucleophile, and its reactivity depends on the availability of the lone pair of electrons on the nitrogen atom. In a highly acidic medium, the hydrazine (B178648) group becomes protonated, which neutralizes its nucleophilic character and slows down or even halts the reaction.[1]

Therefore, an optimal pH is necessary to ensure that the carbonyl compound is sufficiently activated while the this compound remains largely in its free, nucleophilic form.

Q2: What is the optimal pH range for this compound reactions?

The ideal pH for reactions involving this compound, particularly for the formation of hydrazones, is in the weakly acidic range, typically between pH 4 and 6 .[1] This range provides the best compromise between activating the aldehyde or ketone and maintaining the nucleophilicity of the this compound.

Q3: What are the consequences of the pH being too low or too high?

  • Strongly Acidic Conditions (pH < 4): At a very low pH, the this compound will be protonated to a significant extent, forming the corresponding hydrazinium (B103819) ion. This protonation renders the hydrazine non-nucleophilic, drastically reducing the reaction rate.[1]

  • Neutral to Alkaline Conditions (pH > 7): In neutral or alkaline conditions, the carbonyl group is not sufficiently activated, leading to a very slow reaction rate.[2] Furthermore, this compound and its derivatives can be susceptible to oxidation and degradation under these conditions.[1]

Q4: How can I adjust the pH of my reaction mixture?

A catalytic amount of a weak acid is typically used to achieve the optimal pH. Glacial acetic acid is a common and effective choice.[3][4] A few drops are often sufficient to catalyze the reaction. It is advisable to monitor the pH to ensure it remains within the optimal range.

Q5: How does pH affect the stability of this compound?

This compound is more stable in slightly acidic conditions (pH 4-5).[1] Under neutral to alkaline conditions, the hydrazine moiety is more prone to oxidation.[1] For storage, it is often supplied as a hydrochloride salt, which enhances its stability.[5]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incorrect pH The reaction rate is highly dependent on pH. If the medium is too neutral or too acidic, the reaction will be slow or may not proceed at all. Solution: Adjust the pH to the optimal range of 4-6 using a catalytic amount of a weak acid, such as acetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Low Reactivity of Starting Materials Ketones are generally less reactive than aldehydes. Steric hindrance on either the this compound or the carbonyl compound can also slow the reaction. Solution: Increase the reaction temperature or prolong the reaction time.[2]
Poor Quality of Reagents Impurities in the starting materials can inhibit the reaction. Solution: Ensure the purity of this compound and the carbonyl compound. If necessary, purify the starting materials before use.
Degradation of this compound This compound can degrade, especially under neutral to alkaline conditions. Solution: Use fresh this compound or its hydrochloride salt. Ensure the reaction is carried out in the optimal weakly acidic pH range.
Problem: Formation of Side Products
Potential Cause Recommended Solution(s)
Azine Formation This is a common side reaction where the initially formed benzylhydrazone reacts with a second molecule of the aldehyde or ketone. Solution: Use a 1:1 molar ratio of the reactants. Consider adding the carbonyl compound dropwise to the this compound solution to prevent localized excess.[2]
Formation of Geometric Isomers (E/Z) The C=N double bond in the hydrazone can result in the formation of E/Z isomers, leading to a mixture of products. Solution: This is an inherent aspect of some hydrazone formations. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Oxidation of this compound Under non-ideal pH or in the presence of air, this compound can be oxidized. Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure the pH is weakly acidic.

Quantitative Data on the Effect of pH

The following table summarizes the qualitative effect of pH on key parameters in this compound reactions.

pH RangeThis compound StateCarbonyl ReactivityReaction RateThis compound Stability
< 4 (Strongly Acidic) Protonated (Low Nucleophilicity)High (Protonated)Very LowHigh
4 - 6 (Weakly Acidic) Mostly Unprotonated (Nucleophilic)High (Protonated)Optimal High
7 (Neutral) Unprotonated (Nucleophilic)LowSlowModerate
> 7 (Alkaline) Unprotonated (Nucleophilic)Very LowVery SlowLow (Prone to Oxidation)

Experimental Protocols

General Protocol for the Synthesis of a Benzylhydrazone

This protocol describes the synthesis of a benzylhydrazone from an aldehyde or ketone using this compound with acid catalysis.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound or this compound Hydrochloride (1.0 mmol)

  • Solvent (e.g., Ethanol, Methanol, or Water)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol). In a separate container, dissolve the this compound or its hydrochloride salt (1.0 mmol) in the same solvent.

  • Combine Reactants: Add the this compound solution to the aldehyde/ketone solution with stirring.

  • Adjust pH: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to adjust the pH to the optimal range of 4-6.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting materials and the appearance of the product spot.[2] Gentle heating may be required for less reactive carbonyl compounds.

  • Isolation of Product: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzylhydrazone.

Visualizations

ph_effect cluster_low_ph Low pH (<4) cluster_optimal_ph Optimal pH (4-6) cluster_high_ph High pH (>7) low_h High [H+] low_nuc Protonated Hydrazine (Low Nucleophilicity) low_h->low_nuc low_rate Slow Reaction low_nuc->low_rate opt_h Moderate [H+] opt_carbonyl Protonated Carbonyl (High Electrophilicity) opt_h->opt_carbonyl opt_nuc Free Hydrazine (High Nucleophilicity) opt_rate Fast Reaction opt_nuc->opt_rate opt_carbonyl->opt_rate high_h Low [H+] high_carbonyl Neutral Carbonyl (Low Electrophilicity) high_h->high_carbonyl high_rate Slow Reaction high_carbonyl->high_rate

Caption: Relationship between pH and factors influencing this compound reaction rates.

experimental_workflow start Start dissolve Dissolve Aldehyde/Ketone and this compound Separately start->dissolve combine Combine Reactant Solutions dissolve->combine adjust_ph Add Catalytic Acetic Acid (Adjust pH to 4-6) combine->adjust_ph react Stir at Room Temperature (or Heat if Necessary) adjust_ph->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Isolate Crude Product (Filtration or Evaporation) monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify end End purify->end

Caption: Experimental workflow for a typical this compound reaction.

References

Technical Support Center: Benzylhydrazine Handling and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of benzylhydrazine during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow/brown during workup?

A1: this compound is susceptible to air oxidation, a process that can be accelerated by factors such as the presence of atmospheric oxygen, metal ion catalysis, and neutral to alkaline pH.[1] The observed color change is often an indication of the formation of oxidation byproducts.

Q2: What are the primary products of this compound oxidation?

A2: The oxidation of this compound can lead to a mixture of products. Based on studies of similar hydrazine (B178648) derivatives, intermediates can include phenylhydrazyl radicals and phenyldiazene, which can ultimately lead to the formation of various colored byproducts.[2] Analysis of this compound oxidation has shown the formation of aldehyde and other related species over time.

Q3: How does pH affect the stability of this compound during an aqueous workup?

A3: Hydrazines are generally more stable in acidic conditions.[1] In an aqueous workup, maintaining an acidic pH can help to minimize oxidation. Alkaline or neutral conditions can accelerate the degradation of hydrazine derivatives.[1]

Q4: Can trace metals in my reagents or glassware catalyze oxidation?

A4: Yes, transition metal ions, even in trace amounts, can significantly catalyze the oxidation of hydrazines.[3] It is crucial to use clean glassware and high-purity reagents to minimize this catalytic effect. The use of metal chelators can also be considered to sequester catalytic metal ions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid color change of the organic layer upon exposure to air. Air oxidation of this compound.1. Perform the workup under an inert atmosphere (Nitrogen or Argon).2. Use degassed solvents for all extractions and washes.[4] 3. Minimize the time the this compound solution is exposed to air.
Formation of an insoluble precipitate or emulsion during aqueous extraction. Formation of insoluble oxidation byproducts or complex salts.1. If an emulsion forms, try adding brine to break it.2. Filter the mixture to remove any insoluble material before proceeding with the extraction.3. Ensure the pH of the aqueous phase is acidic to improve the stability of this compound.
Low yield of the desired product after workup. Degradation of this compound due to oxidation.1. Implement inert atmosphere techniques throughout the reaction and workup.2. Consider adding a small amount of a radical scavenger or antioxidant, though compatibility with the desired reaction must be verified.3. Ensure all solvents are thoroughly deoxygenated before use.[4]
Inconsistent reaction outcomes. Variable extent of this compound oxidation between batches.1. Standardize the workup procedure to strictly control exposure to air and sources of metal contamination.2. Store this compound and its solutions under an inert atmosphere and away from light.

Stability of this compound Under Various Conditions (Qualitative)

The following table summarizes the expected stability trends for this compound based on general principles for hydrazine derivatives.

Condition Expected Stability Rationale
Atmosphere Low in Air, High under Inert Gas (N₂ or Ar)This compound readily reacts with atmospheric oxygen.[2]
pH of Aqueous Phase Higher in Acidic (pH < 7), Lower in Neutral/Alkaline (pH ≥ 7)Hydrazines are more stable as their protonated salts in acidic solutions.[1]
Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) LowTransition metals can catalytically accelerate the rate of oxidation.[3]
Solvent Type Generally more stable in non-polar aprotic solventsPolar protic solvents can facilitate proton transfer and may contain more dissolved oxygen.
Temperature Lower at reduced temperaturesAs with most chemical reactions, the rate of oxidation decreases at lower temperatures.

Experimental Protocols

Protocol 1: Standard Aqueous Workup under an Inert Atmosphere

This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize its oxidation.

Materials:

  • Reaction mixture in an organic solvent.

  • Degassed deionized water.

  • Degassed 1 M HCl.

  • Degassed brine solution.

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate).

  • Nitrogen or Argon gas supply.

  • Schlenk line or glovebox (recommended).

  • Separatory funnel.

  • Round-bottom flask.

Procedure:

  • Inert Atmosphere Setup: Cool the reaction mixture to room temperature. If not already under an inert atmosphere, flush the reaction flask with nitrogen or argon.[5]

  • Quenching: If required, quench the reaction by slowly adding a degassed quenching agent at 0 °C under a positive pressure of inert gas.

  • Transfer: Transfer the reaction mixture to a separatory funnel that has been previously flushed with inert gas.

  • Aqueous Wash (Acidic): Add degassed 1 M HCl to the separatory funnel. Gently swirl and then shake, venting frequently. Allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Add degassed brine solution to the organic layer in the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a flask containing anhydrous sodium sulfate that has been stored under an inert atmosphere. Swirl to dry the organic layer.

  • Filtration and Concentration: Filter the solution under a positive pressure of inert gas to remove the drying agent. Concentrate the filtrate in vacuo to obtain the crude product.

Protocol 2: Solvent Degassing by Sparging

To minimize oxidation, all solvents used in the workup should be deoxygenated.

Materials:

  • Solvent to be degassed.

  • Flask with a sidearm.

  • Septum.

  • Long needle or sparging tube.

  • Nitrogen or Argon gas supply.

Procedure:

  • Place the solvent in the flask.

  • Seal the flask with a septum.

  • Insert a long needle or sparging tube through the septum, ensuring its tip is below the solvent surface.[6]

  • Insert a short vent needle in the septum.

  • Bubble a steady stream of inert gas through the solvent for at least 30 minutes.[6]

  • After sparging, remove the vent needle first, then the long needle, to maintain a positive pressure of inert gas over the solvent.

Visualizations

Benzylhydrazine_Oxidation_Pathway Conceptual Pathway of this compound Oxidation This compound This compound (C₆H₅CH₂NHNH₂) Radical_Intermediate Benzylhydrazyl Radical Intermediate This compound->Radical_Intermediate [O] Oxygen Atmospheric Oxygen (O₂) + Metal Catalysts (e.g., Cu²⁺) Oxygen->Radical_Intermediate Diazene_Intermediate Benzyldiazene Intermediate Radical_Intermediate->Diazene_Intermediate Further Oxidation Oxidation_Products Complex Mixture of Oxidation Products (e.g., Aldehydes, colored byproducts) Diazene_Intermediate->Oxidation_Products Decomposition Nitrogen Nitrogen Gas (N₂) Diazene_Intermediate->Nitrogen Decomposition

Caption: Conceptual pathway of this compound oxidation.

Workup_Workflow Inert Atmosphere Workup Workflow Start Reaction Mixture (Containing this compound) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Quench Quench Reaction (if necessary) Inert_Atmosphere->Quench Transfer Transfer to Separatory Funnel Quench->Transfer Acid_Wash Wash with Degassed Acidic Solution Transfer->Acid_Wash Brine_Wash Wash with Degassed Brine Acid_Wash->Brine_Wash Dry Dry Organic Layer (Anhydrous Na₂SO₄) Brine_Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate End Crude Product Filter_Concentrate->End

Caption: Workflow for workup under an inert atmosphere.

References

Troubleshooting phase separation issues in benzylhydrazine extractions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the liquid-liquid extraction of benzylhydrazine, a crucial intermediate in pharmaceutical and chemical synthesis. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving phase separation problems.

Frequently Asked Questions (FAQs)

Q1: I'm performing a this compound extraction and the aqueous and organic layers are not separating. What should I do?

A1: This is a common issue known as emulsion formation. An emulsion is a stable mixture of two immiscible liquids, often appearing as a cloudy or milky layer between the aqueous and organic phases.[1][2] Here are several techniques to break an emulsion:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds in it and helping to force the separation of the two phases.[1]

  • Centrifugation: If you have a small volume, transferring the mixture to centrifuge tubes and spinning them can effectively break an emulsion.[2]

  • Filtration: Passing the entire mixture through a plug of glass wool or Celite in a filter funnel can sometimes break the emulsion.[4]

  • Gentle Mechanical Agitation: Gently swirling or stirring the mixture with a glass rod can help coalesce the dispersed droplets.[2]

  • Time: Simply letting the separatory funnel stand undisturbed for an extended period can sometimes be sufficient for the layers to separate.[5]

  • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.

Q2: Which organic solvent is best for extracting this compound?

A2: The choice of solvent depends on several factors, including the polarity of the this compound derivative and the nature of the impurities. Common solvents for extracting organic bases like this compound include:

  • Diethyl ether

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene or Xylene[1][6]

The ideal solvent should have high solubility for this compound (in its free base form) and be immiscible with water. It's often recommended to perform a small-scale trial to determine the most effective solvent for your specific reaction mixture.

Q3: At what pH should I perform my this compound extraction?

A3: this compound is a basic compound. To ensure it is in its free base form and therefore more soluble in an organic solvent, the aqueous layer should be made basic. A pH of 9 or higher is generally recommended.[1] This is typically achieved by adding a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) to the aqueous solution before extraction. This protonation state is crucial for efficient partitioning into the organic phase.[7]

Q4: My product yield is low after extraction. What are the possible causes?

A4: Low yield can be attributed to several factors:

  • Incomplete Extraction: You may not be performing enough extraction cycles. Typically, extracting the aqueous layer three times with fresh portions of the organic solvent is recommended to ensure a good recovery.[8]

  • Incorrect pH: If the aqueous layer is not sufficiently basic, the this compound will be in its protonated (salt) form, which is more soluble in water and will not be efficiently extracted into the organic phase.[8][7]

  • Emulsion Formation: A significant amount of your product can be trapped in a stable emulsion that was not fully resolved.

  • Degradation: this compound and its derivatives can be sensitive to air and light. Ensure your extraction is performed promptly and consider working under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.

Q5: How do I safely handle this compound during extraction?

A5: this compound and its salts are hazardous chemicals.[9] It is crucial to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

  • Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated materials, according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its dihydrochloride (B599025) salt. Understanding these properties can aid in planning extraction and purification steps.

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₇H₁₀N₂C₇H₁₂Cl₂N₂
Molecular Weight 122.17 g/mol [12]195.09 g/mol [13]
Form Not specified (likely an oil or low-melting solid)Powder[13]
Melting Point Not available143-145 °C (decomposes)[13]
Solubility in Water Sparingly soluble (as free base)Soluble (as salt)
pKa Not available (expected to be basic)Not applicable

Experimental Protocols

General Protocol for this compound Extraction

This protocol outlines a standard liquid-liquid extraction procedure for isolating this compound from an aqueous reaction mixture.

  • Preparation:

    • Ensure the reaction mixture is cooled to room temperature.

    • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Basification:

    • Slowly add a solution of 1M sodium hydroxide (NaOH) to the separatory funnel.

    • Continuously swirl the funnel and monitor the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • Continue adding base until the pH of the aqueous layer is ≥ 9.

  • First Extraction:

    • Add a measured volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent to release any pressure.

    • Shake the funnel gently at first, venting frequently. Then, shake more vigorously for 1-2 minutes.

    • Place the funnel back on a ring stand and allow the layers to separate completely.

    • Drain the lower (denser) layer into a labeled flask. If the organic layer is on the bottom, drain it into a clean flask. If the organic layer is on top, drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process (step 3) two more times with fresh portions of the organic solvent.

    • Combine all the organic extracts.

  • Washing and Drying:

    • (Optional but recommended) Wash the combined organic extracts with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator to yield the crude this compound product.

Visualizations

G Troubleshooting Workflow for Phase Separation Issues start Phase Separation Issue (Emulsion Formation) not_resolved Issue Persists start->not_resolved add_brine Add Saturated NaCl (Brine) centrifuge Centrifuge the Mixture add_brine->centrifuge Failure resolved Problem Resolved add_brine->resolved Success filter Filter Through Celite/Glass Wool centrifuge->filter Failure centrifuge->resolved Success wait Allow to Stand filter->wait Failure filter->resolved Success wait->resolved Success wait->not_resolved Failure, Re-evaluate not_resolved->add_brine Try First

Caption: A decision tree for troubleshooting emulsion formation during extractions.

G General this compound Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup reaction_mixture Aqueous Reaction Mixture add_to_funnel Transfer to Separatory Funnel reaction_mixture->add_to_funnel basify Adjust to pH >= 9 with Base add_to_funnel->basify add_solvent Add Organic Solvent basify->add_solvent shake_vent Shake and Vent (x3) add_solvent->shake_vent separate Separate Layers shake_vent->separate combine_organic Combine Organic Layers separate->combine_organic aqueous_waste aqueous_waste separate->aqueous_waste Aqueous Waste dry Dry with Na2SO4 combine_organic->dry filter_evaporate Filter and Evaporate dry->filter_evaporate product Crude this compound filter_evaporate->product

Caption: A flowchart illustrating the key steps in a typical this compound extraction.

References

Technical Support Center: Optimizing Benzylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and reaction conditions for benzylhydrazine synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The primary catalytic method for synthesizing this compound is the catalytic hydrogenation of benzaldehyde (B42025) hydrazone. A common catalyst for this transformation is Palladium on carbon (Pd/C).[1] Another approach involves the direct amination of benzylic C-H bonds using a copper-based catalytic system.[2][3] Additionally, photocatalytic methods are emerging for the synthesis of this compound derivatives from phenylethanol analogues.[4][5]

Q2: I am observing significant over-alkylation in my reaction to produce a mono-substituted this compound. How can this be minimized?

A2: Over-alkylation is a common issue in the alkylation of hydrazines.[6] To favor mono-alkylation, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of the hydrazine (B178648) starting material relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration, reducing the likelihood of a second alkylation event.[7]

  • Use of Protecting Groups: Employing a protecting group strategy is a reliable method to prevent over-alkylation.

  • Formation of a Nitrogen Dianion: A specialized method involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi), which can then be selectively alkylated.[8][9]

Q3: What are the key parameters to consider when selecting a catalyst for catalytic hydrogenation to synthesize this compound?

A3: When setting up a catalytic hydrogenation for this compound synthesis, typically from a hydrazone precursor, several parameters are crucial for optimization:[10]

  • Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst.[1] For more challenging substrates, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) could be considered.[10]

  • Catalyst Loading: A typical starting point for catalyst loading is 5-10 mol% relative to the substrate. This may need to be optimized depending on the reactivity of the substrate.[10]

  • Solvent Choice: Alcohols such as methanol (B129727) or ethanol (B145695) are common solvents for this reaction.[1][10]

  • Hydrogen Pressure: The reaction can often be carried out under atmospheric pressure using a hydrogen-filled balloon, but for less reactive substrates, higher pressures may be required.[10]

  • Temperature: Most hydrogenations can be run at room temperature. Gentle heating may be necessary for slower reactions.[1][10]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[11]
Suboptimal Catalyst ActivityEnsure the catalyst is not old or deactivated. If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), pre-treating the starting materials or using a more robust catalyst may be necessary.
Poor Quality ReagentsUse freshly distilled or purified starting materials. Impurities in the starting materials can lead to side reactions and lower yields.[11]
Product Loss During WorkupThis compound and its salts can have some solubility in aqueous solutions. Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent. Optimize pH during extraction to ensure the product is in its least soluble form in the aqueous phase.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Step
Over-alkylation (Di- or Tri-substitution)As discussed in the FAQs, control stoichiometry by using an excess of hydrazine, add the alkylating agent slowly, or use a protecting group strategy.[6][7]
Formation of Azines (in hydrazone formation)This is a common side reaction when forming the hydrazone precursor. Using a 1:1 molar ratio of the carbonyl compound and hydrazine, or adding the carbonyl compound dropwise to the hydrazine solution can minimize azine formation.[12]
Oxidation of this compoundThis compound can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and reagent quantities for reactions relevant to this compound synthesis.

Table 1: Reagent Quantities for Synthesis of 1,2-Dibenzoylhydrazine [13][14]

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine)40.0048 g1.22.4
Sodium Hydroxide (for reaction)40.0045 g1.12.2

Table 2: Typical Conditions for Catalytic Hydrogenation of Benzaldehyde Hydrazone [1]

ParameterCondition
CatalystPd/C
SolventMethanol or THF
Temperature20 - 50 °C
Pressure50 psi

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl (B1604629) Chloride and Hydrazine Hydrate[15]
  • Reaction Setup: In a round-bottom flask, prepare a solution of hydrazine hydrate (B1144303) (80%, ~3 equivalents) in water.

  • Addition of Benzyl Chloride: Add benzyl chloride (1 equivalent) dropwise to the hydrazine hydrate solution at room temperature with stirring.

  • Stirring: Stir the mixture for 15 minutes after the addition is complete.

  • Addition of Base: Add potassium carbonate (~2.7 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 40°C and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, add sodium hydroxide, water, and an organic solvent such as MTBE for extraction. Separate the organic layer.

  • Isolation: Evaporate the organic solvent in vacuo. Add n-hexane to the residue to precipitate the this compound.

  • Purification: Filter the solid product and dry it in vacuo to obtain pure this compound.

Protocol 2: Catalytic Hydrogenation of Benzaldehyde Hydrazone[1]
  • Precursor Synthesis: Synthesize benzaldehyde hydrazone by reacting benzaldehyde with hydrazine hydrate, typically in a solvent like methanol or THF.

  • Reaction Setup: In a hydrogenation vessel, dissolve the benzaldehyde hydrazone in methanol.

  • Catalyst Addition: Add Pd/C catalyst (typically 5-10 wt%) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at a suitable temperature (e.g., 35°C).

  • Monitoring: Monitor the reaction for hydrogen uptake or by analytical techniques like TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or crystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_route1 Alkylation Workflow cluster_route2 Reductive Amination Workflow start Start: Select Synthesis Route route1 Route 1: Alkylation start->route1 route2 Route 2: Reductive Amination start->route2 r1_step1 React Benzyl Halide with Hydrazine Hydrate route1->r1_step1 r2_step1 Form Hydrazone (Benzaldehyde + Hydrazine) route2->r2_step1 r1_step2 Add Base (e.g., K2CO3) r1_step1->r1_step2 r1_step3 Monitor Reaction (TLC) r1_step2->r1_step3 r1_step4 Workup and Extraction r1_step3->r1_step4 r1_step5 Purification r1_step4->r1_step5 r2_step2 Catalytic Hydrogenation (Pd/C, H2) r2_step1->r2_step2 r2_step3 Monitor Reaction (H2 uptake, TLC) r2_step2->r2_step3 r2_step4 Catalyst Filtration r2_step3->r2_step4 r2_step5 Purification r2_step4->r2_step5

Caption: Synthetic workflows for this compound production.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield Check Yield side_products Side Products? start->side_products Check Purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_loss Workup Loss? low_yield->workup_loss No over_alkylation Over-alkylation? side_products->over_alkylation Yes other_impurities Other Impurities? side_products->other_impurities No monitor_rxn Action: Extend reaction time/ Increase temperature incomplete_rxn->monitor_rxn Yes optimize_extraction Action: Optimize extraction pH/ Increase extractions workup_loss->optimize_extraction Yes control_stoich Action: Control stoichiometry/ Slow addition of reagent over_alkylation->control_stoich Yes purify_reagents Action: Purify starting materials other_impurities->purify_reagents Yes

Caption: Troubleshooting logic for this compound reactions.

References

Validation & Comparative

Benzylhydrazine vs. Phenylhydrazine in the Fischer Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone in the construction of the indole nucleus, offers a versatile and widely utilized method for the preparation of this critical heterocyclic scaffold. The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, is fundamentally influenced by the nature of the starting hydrazine (B178648). This guide provides an objective comparison of two commonly employed reagents, benzylhydrazine and phenylhydrazine (B124118), in the context of the Fischer indole synthesis, supported by available experimental data and detailed protocols.

Performance Comparison: Reactivity and Yields

The primary distinction between this compound and phenylhydrazine in the Fischer indole synthesis lies in the substitution on the β-nitrogen of the hydrazine moiety. In this compound, an electron-donating benzyl (B1604629) group is present, whereas phenylhydrazine is the unsubstituted aromatic hydrazine. This structural difference has a notable impact on the reactivity and, consequently, the reaction outcomes.

Recent studies have indicated that N-alkylation of arylhydrazines, as is the case with this compound, generally leads to higher yields and faster reaction rates in the Fischer indole synthesis compared to their unalkylated counterparts like phenylhydrazine.[1] The electron-donating nature of the alkyl group is thought to increase the nucleophilicity of the hydrazine and facilitate the key steps of the reaction mechanism.

HydrazineCarbonyl CompoundProductCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineCyclohexanone (B45756)1,2,3,4-Tetrahydrocarbazole (B147488)Glacial Acetic AcidHeating30.79[2]
PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleK-10 Montmorillonite Clay / MethanolMicrowave, 600W, 3 min96A. Dhakshinamoorthy et al. (as cited in[3])
N'-Ethyl-2,6-dimethylphenylhydrazine*Cyclohexanone9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazoleNot specifiedNot specified13[4]

Note: N'-Ethyl-2,6-dimethylphenylhydrazine is a substituted N-alkylated phenylhydrazine, used here as an analogue to this compound due to a lack of direct data for the this compound-cyclohexanone reaction under comparable conditions.

The data, though not from a single comparative experiment, suggests that while phenylhydrazine can provide a wide range of yields depending on the conditions, the N-alkylated hydrazine analogue shows reactivity, albeit with a modest yield in the cited example. The significantly higher yield reported for the microwave-assisted synthesis with phenylhydrazine highlights the profound impact of reaction conditions on the outcome of the Fischer indole synthesis.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps. The nature of the substituent on the hydrazine can influence the rate and efficiency of these steps.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Rearrangement and Cyclization cluster_aromatization Aromatization Hydrazine Arylhydrazine (Phenylhydrazine or this compound) Hydrazone Arylhydrazone Hydrazine->Hydrazone + Carbonyl - H2O Ketone Ketone/ Aldehyde Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine [H+] Tautomerization Intermediate Di-imine Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Rearrangement Aminal Cyclized Intermediate (Aminal) Intermediate->Aminal Cyclization Indole Indole Product Aminal->Indole - NH3 [H+]

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following are representative experimental protocols for the Fischer indole synthesis using phenylhydrazine. A specific protocol for this compound with cyclohexanone is less commonly detailed, but a similar procedure would be followed.

Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a suitable reaction flask, combine phenylhydrazine (1 equivalent) and cyclohexanone (1 equivalent).

  • Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

General Workflow for Fischer Indole Synthesis

The following diagram outlines a typical experimental workflow for the Fischer indole synthesis.

Experimental_Workflow start Start: Combine Hydrazine and Carbonyl add_catalyst Add Acid Catalyst (e.g., Acetic Acid, ZnCl2) start->add_catalyst reaction Heat Reaction Mixture (Reflux or Microwave) add_catalyst->reaction workup Reaction Work-up: - Quench with water/base - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Indole Product purification->product

Caption: A typical experimental workflow for the Fischer indole synthesis.

Conclusion

In the Fischer indole synthesis, the choice between this compound and phenylhydrazine can significantly influence the reaction's efficiency. The available evidence suggests that N-alkylation, as in this compound, is advantageous, leading to potentially higher yields and faster reactions. However, phenylhydrazine remains a widely used and effective reagent, with reaction outcomes being highly dependent on the chosen conditions, including the catalyst, solvent, and method of heating. For researchers and drug development professionals, the selection of the hydrazine should be guided by the desired substitution pattern on the indole nitrogen and the optimization of reaction conditions to maximize the yield of the target molecule.

References

Alkylhydrazines vs. Arylhydrazines: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of alkylhydrazines and arylhydrazines, two classes of compounds essential in synthetic chemistry and drug development. Understanding their distinct reactivity profiles is crucial for reaction design, optimization, and the development of novel therapeutics. This document outlines the fundamental electronic and steric differences that govern their chemical behavior and presents supporting experimental data for key transformations.

Core Principles: Electronic and Steric Effects

The reactivity of a hydrazine (B178648) is primarily dictated by the nucleophilicity of its nitrogen atoms, which is, in turn, influenced by the electronic and steric nature of its substituents.

Alkylhydrazines are characterized by the presence of an electron-donating alkyl group. This group, through an inductive effect, increases the electron density on the nitrogen atoms, enhancing their nucleophilicity and making them more reactive towards electrophiles. Consequently, aliphatic hydrazines are generally stronger bases and more potent reducing agents.[1]

Arylhydrazines , in contrast, have an electron-withdrawing phenyl group. The lone pair of electrons on the nitrogen atom adjacent to the aromatic ring can be delocalized into the π-system, reducing its availability for chemical reactions. This resonance effect diminishes the nucleophilicity of arylhydrazines, rendering them less basic and weaker reducing agents compared to their alkyl counterparts.[1] The reactivity of substituted arylhydrazines is further modulated by the electronic properties of substituents on the aromatic ring; electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.[1]

While electronic effects are often the dominant factor, steric hindrance can also play a role. Bulky substituents on either class of hydrazine can impede the approach to a reactive center, thereby slowing down reaction rates.

Comparative Reactivity in Key Reactions

The differential reactivity of alkyl- and arylhydrazines is evident in a variety of important chemical transformations.

Hydrazone Formation

The condensation reaction between a hydrazine and a carbonyl compound to form a hydrazone is a fundamental process in organic synthesis and bioconjugation.

General Reactivity Trend: Alkylhydrazines are generally more reactive nucleophiles in hydrazone formation than arylhydrazines due to their higher electron density on the nitrogen atoms.

Quantitative Comparison: Studies on hydrazone formation at biological pH have provided quantitative insights into the reactivity of different hydrazines. For instance, the reaction of 2-carboxyphenylhydrazine with various aldehydes and ketones is significantly faster than that of phenylhydrazine (B124118), with rate enhancements of up to 8.7-fold observed.[2] This is attributed to intramolecular acid catalysis by the carboxylic acid group. While direct rate constant comparisons between simple alkyl- and arylhydrazines under identical conditions are not extensively tabulated in single reports, the general principles of nucleophilicity dictate that alkylhydrazines will react faster. For example, in reactions with a variety of carbonyl compounds, simple alkyl aldehydes were found to be the most reactive substrates towards phenylhydrazine.[2]

HydrazineCarbonyl CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PhenylhydrazineBenzaldehyde (B42025)0.022[2]
PhenylhydrazineButyraldehyde1.43[2]
2-CarboxyphenylhydrazineBenzaldehyde0.192[2]

Experimental Protocol: Comparative Rate of Hydrazone Formation

This protocol allows for the comparison of reaction rates between an alkylhydrazine (e.g., methylhydrazine) and an arylhydrazine (e.g., phenylhydrazine) with a model carbonyl compound like benzaldehyde.

Materials:

  • Methylhydrazine

  • Phenylhydrazine

  • Benzaldehyde

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.01 M solution of methylhydrazine in methanol.

    • Prepare a 0.01 M solution of phenylhydrazine in methanol.

    • Prepare a 0.1 M solution of benzaldehyde in methanol.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the methylhydrazine solution with the benzaldehyde solution.

    • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the formed hydrazone over time.

    • Repeat the experiment using the phenylhydrazine solution under identical conditions.

  • Data Analysis:

    • Determine the initial reaction rates from the absorbance vs. time plots.

    • Calculate the second-order rate constants to quantitatively compare the reactivity of the two hydrazines.

Acylation

Acylation of hydrazines is a common method for the synthesis of hydrazides, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

General Reactivity Trend: Similar to hydrazone formation, the more nucleophilic alkylhydrazines are expected to react faster with acylating agents than arylhydrazines.

Quantitative Comparison: While extensive kinetic studies directly comparing the acylation rates of simple alkyl- and arylhydrazines are not readily available, studies on the acylation of hydrazides provide some insights. For example, the formylation of a hydrazide is significantly faster than its acetylation, indicating sensitivity to the nature of the acylating agent.[3] Based on the established principles of nucleophilicity, it can be inferred that methylhydrazine would undergo acylation at a faster rate than phenylhydrazine under the same conditions.

HydrazineAcylating AgentReaction ConditionsQualitative Rate/YieldReference
PhenylhydrazinesAcid AnhydridesMild conditionsControlled formation of phenylhydrazides[4][5]
HydrazidesAcetic Acid20°CPartial acetylation[3]
HydrazidesFormic Acid20°CFaster formylation than acetylation[3]

Experimental Protocol: Comparative Acylation of Hydrazines

Objective: To qualitatively compare the rate of acylation of methylhydrazine and phenylhydrazine with acetic anhydride (B1165640).

Materials:

  • Methylhydrazine

  • Phenylhydrazine

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Dichloromethane (solvent)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Set up two parallel reactions in separate flasks.

  • In each flask, dissolve the respective hydrazine (methylhydrazine in one, phenylhydrazine in the other) in dichloromethane.

  • Add a catalytic amount of pyridine to each flask.

  • Add an equimolar amount of acetic anhydride to each flask simultaneously.

  • Monitor the progress of both reactions at regular time intervals using TLC.

  • Compare the rate of disappearance of the starting hydrazine and the appearance of the product spot on the TLC plates to qualitatively assess the relative reaction rates.

Oxidation

The oxidation of hydrazines can lead to a variety of products depending on the oxidant and the substrate. This reaction is important in both synthetic chemistry and in understanding the metabolic pathways of hydrazine-containing drugs.

General Reactivity Trend: Alkylhydrazines are generally more susceptible to oxidation than arylhydrazines due to their higher electron density. The oxidation of arylhydrazines often requires stronger oxidizing agents or catalysts.

Quantitative Comparison: Kinetic studies on the oxidation of phenylhydrazine with various oxidizing agents have been reported. For example, the oxidation of phenylhydrazine by potassium hexacyanoferrate(III) has been studied in detail, and rate constants have been determined.[6] The oxidation of nicotinoyl and isonicotinoyl hydrazines by vanadium(V) has also been investigated, showing first-order kinetics with respect to both the oxidant and the substrate.[7] While direct comparative kinetic data for the oxidation of a simple alkylhydrazine under the same conditions is scarce, the general trend of higher reactivity for alkylhydrazines is expected to hold.

Hydrazine DerivativeOxidizing AgentKey Kinetic FindingsReference
PhenylhydrazinePotassium Hexacyanoferrate(III)Second-order rate constants determined[6]
Nicotinoyl & Isonicotinoyl HydrazinesVanadium(V)First order in both oxidant and substrate[7]
PhenylhydrazineThallium(III)First order in both Tl(III) and substrate[8]

Experimental Protocol: Comparative Oxidation of Hydrazines

Objective: To qualitatively compare the rate of oxidation of methylhydrazine and phenylhydrazine with an oxidizing agent like hydrogen peroxide.

Materials:

  • Methylhydrazine

  • Phenylhydrazine

  • Hydrogen peroxide (30% solution)

  • A suitable solvent (e.g., ethanol)

  • A catalyst (e.g., a catalytic amount of a metal salt like FeCl₃)

Procedure:

  • Set up two parallel reactions in separate flasks.

  • In each flask, dissolve the respective hydrazine in ethanol.

  • Add a catalytic amount of the metal salt to each flask.

  • Add an equimolar amount of hydrogen peroxide to each flask.

  • Observe the reactions for signs of a reaction, such as gas evolution or color change.

  • The relative rate of reaction can be inferred from the speed at which these changes occur. For a more quantitative analysis, the disappearance of the hydrazine can be monitored by a suitable analytical technique like GC-MS or HPLC.

Signaling Pathways and Reaction Mechanisms

The differential reactivity of alkyl- and arylhydrazines is rooted in their distinct behavior in key reaction mechanisms.

Hydrazone Formation Mechanism

The formation of a hydrazone from a carbonyl compound and a hydrazine proceeds through a nucleophilic addition-elimination mechanism. The increased nucleophilicity of alkylhydrazines leads to a faster initial attack on the carbonyl carbon.

Hydrazone_Formation cluster_Alkyl Alkylhydrazine (More Nucleophilic) cluster_Aryl Arylhydrazine (Less Nucleophilic) Alkyl_Hydrazine R-NH-NH₂ (Alkyl) Alkyl_Intermediate Tetrahedral Intermediate Alkyl_Hydrazine->Alkyl_Intermediate Faster Attack Alkyl_Hydrazone Alkylhydrazone Alkyl_Intermediate->Alkyl_Hydrazone -H₂O Aryl_Hydrazine Ar-NH-NH₂ (Aryl) Aryl_Intermediate Tetrahedral Intermediate Aryl_Hydrazine->Aryl_Intermediate Slower Attack Aryl_Hydrazone Arylhydrazone Aryl_Intermediate->Aryl_Hydrazone -H₂O Carbonyl Carbonyl Compound Carbonyl->Alkyl_Intermediate Carbonyl->Aryl_Intermediate

Caption: Comparative mechanism of hydrazone formation.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic reaction for the synthesis of indoles from an arylhydrazine and a carbonyl compound under acidic conditions. Studies have shown that N-alkylation of the arylhydrazine leads to higher yields and faster reaction rates.[8][9] This is because the alkyl group can stabilize the intermediate enehydrazine and facilitate the subsequent[9][9]-sigmatropic rearrangement.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Indole Indole Diimine->Indole -NH₃ Wolff_Kishner_Reduction Carbonyl Carbonyl Compound Hydrazone Hydrazone Intermediate Carbonyl->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Anion Hydrazone Anion Hydrazone->Anion + Base, -H⁺ Alkane Alkane Product Anion->Alkane + H₂O, -N₂

References

A Comparative Guide to the Validation of Benzylhydrazine Reaction Products by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data for benzylhydrazine and its primary reaction products: benzylhydrazones and N-benzyl-N'-acylhydrazines. The validation of these products is crucial in synthetic chemistry and drug development, where unambiguous characterization of reaction outcomes is paramount. This document presents supporting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in clearly structured tables, details common experimental protocols, and includes visualizations to clarify workflows and logical relationships in product identification.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its derivatives. These tables are designed for easy comparison to aid in the identification of reaction products.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton This compound *Benzaldehyde (B42025) Benzylhydrazone N-Acetyl-N'-benzylhydrazine
-NH / -NH₂ ~3.5-4.0 (br s)~7.9 (s)~8.0 (br s), ~7.7 (br s)
-CH=N- N/A~7.8 (s)N/A
Benzyl -CH₂- ~3.9 (s)~4.5 (s)~4.1 (d)
Aromatic (Benzyl) ~7.2-7.4 (m)~7.2-7.4 (m)~7.2-7.4 (m)
Aromatic (Aldehyde) N/A~7.3-7.7 (m)N/A
Acyl -CH₃ N/AN/A~2.0 (s)

Note: Chemical shifts for this compound are estimated for the free base; literature often reports data for the dihydrochloride (B599025) salt where shifts are further downfield.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon This compound Dihydrochloride [1]Benzaldehyde Phenylhydrazone N-Acetyl-N'-phenylhydrazine [2]
-C=N- N/A~138-145N/A
Benzyl -CH₂- ~55~50-60~50-60
Aromatic (Benzyl) ~128-135~127-138~127-138
Aromatic (Aldehyde/Phenyl) N/A~120-135~113-148
Acyl -C=O N/AN/A~168-172
Acyl -CH₃ N/AN/A~21

Note: Data for benzaldehyde phenylhydrazone and N-acetyl-N'-phenylhydrazine are used as representative examples for benzylhydrazones and N-acyl-N'-benzylhydrazines, respectively.

Table 3: Comparative Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion (M⁺) Base Peak Key Fragment Ions
This compound [3][4]1229192, 77, 65, 51
Benzaldehyde Phenylhydrazone *[5]19691105, 92, 77, 65, 51
N-Acetyl-N'-benzylhydrazine 16491121, 105, 77, 43

Note: Data for benzaldehyde phenylhydrazone is presented as a close analog to benzaldehyde benzylhydrazone. The fragmentation for N-acetyl-N'-benzylhydrazine is predicted based on common fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis of benzylhydrazones and N-benzyl-N'-acylhydrazines are provided below.

Protocol 1: Synthesis of Benzaldehyde Benzylhydrazone

This protocol describes the condensation reaction between an aldehyde and this compound.

  • Dissolution of Aldehyde: Dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.

  • Addition of this compound: Add this compound (1.0 to 1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the purified product using NMR and MS.

Protocol 2: Synthesis of N-Acetyl-N'-benzylhydrazine from an Acyl Chloride

This protocol details the acylation of this compound using an acyl chloride.

  • Dissolution of this compound: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Acyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

  • Characterization: Analyze the purified product by NMR and MS.

Protocol 3: Synthesis of N-Benzoyl-N'-benzylhydrazine from an Ester

This protocol describes the reaction of this compound with an ester.

  • Mixing Reactants: Combine methyl benzoate (B1203000) (1.0 equivalent) and this compound (1.5-2.0 equivalents) in a round-bottom flask. A high-boiling point solvent such as toluene (B28343) or xylene can be used, or the reaction can be run neat.

  • Heating: Heat the reaction mixture to reflux for several hours to overnight. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the excess this compound and solvent can be removed by distillation under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the identity of the purified product using NMR and MS analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for product validation and a logical approach to identifying the reaction product based on spectral data.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation start This compound + Reactant (Aldehyde/Ketone, Acyl Chloride, or Ester) reaction Reaction under Appropriate Conditions start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry workup->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis conclusion Product Structure Confirmation data_analysis->conclusion

Caption: Experimental workflow for the synthesis and validation of this compound reaction products.

logical_relationship start Analyze NMR & MS Data nmr_check ¹H NMR: Signal at ~7.8 ppm (-CH=N-)? start->nmr_check c_equals_n_check ¹³C NMR: Signal at ~140 ppm (-C=N-)? nmr_check->c_equals_n_check Yes carbonyl_check ¹³C NMR: Signal at ~170 ppm (-C=O)? nmr_check->carbonyl_check No benzylhydrazone Product is a Benzylhydrazone c_equals_n_check->benzylhydrazone Yes c_equals_n_check->carbonyl_check No ms_fragment_check MS: Loss of Acyl Group Fragment? carbonyl_check->ms_fragment_check Yes no_product Inconclusive or Starting Material carbonyl_check->no_product No acylhydrazine Product is an N-Benzyl-N'-acylhydrazine ms_fragment_check->acylhydrazine Yes ms_fragment_check->no_product No

Caption: Decision tree for identifying this compound reaction products based on spectral data.

References

A Comparative Guide to the Quantitative Analysis of Benzylhydrazine by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common titration methods for the quantitative analysis of benzylhydrazine. The performance of three primary titration techniques—potentiometric iodate (B108269) titration, non-aqueous perchloric acid titration, and visual indicator iodate titration—is objectively evaluated. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Titration Methods for this compound

The selection of a titration method for the quantitative analysis of this compound depends on several factors, including the required accuracy and precision, the presence of interfering substances, and the available laboratory equipment. This guide explores three robust methods, each with distinct advantages and limitations.

MethodPrincipleEndpoint DetectionKey AdvantagesKey Limitations
Potentiometric Iodate Titration Redox titration where this compound is oxidized by potassium iodate in a strong acidic medium.Potentiometric, measurement of the potential change at the equivalence point using a platinum and reference electrode.High accuracy and precision; suitable for colored or turbid solutions; endpoint is determined objectively.Requires a potentiometer and electrodes; can be slower than visual methods.
Non-Aqueous Perchloric Acid Titration Acid-base titration in a non-aqueous solvent (glacial acetic acid), where this compound acts as a weak base and is titrated with a strong acid (perchloric acid).Potentiometric or visual using an indicator such as crystal violet.Effective for weak bases that cannot be accurately titrated in aqueous solutions; can be used for samples insoluble in water.Requires the use of non-aqueous solvents which may require special handling and disposal; sensitive to water content.
Visual Indicator Iodate Titration Redox titration similar to the potentiometric method, but the endpoint is determined by a visual color change.Visual, using an indicator like carbon tetrachloride or chloroform (B151607), which changes color in the presence of excess iodine.Simple, rapid, and does not require specialized equipment.Less accurate for colored or turbid solutions; endpoint detection is subjective and can vary between analysts.

Experimental Data and Protocols

Potentiometric Iodate Titration

This method offers high precision and is particularly useful when an objective endpoint determination is critical.

Illustrative Experimental Data:

Sample IDSample Weight (mg)Titrant (0.1 N KIO₃) Volume (mL)Calculated Purity (%)
BZH-001150.212.2899.6
BZH-002151.512.3899.5
BZH-003149.812.2499.5
Average 150.5 12.30 99.5
RSD (%) 0.57 0.41 0.06

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of concentrated hydrochloric acid.

  • Titration Setup: Immerse a platinum indicator electrode and a saturated calomel (B162337) reference electrode into the analyte solution.

  • Titration: Titrate the solution with a standardized 0.1 N potassium iodate (KIO₃) solution. Record the potential (mV) after each addition of the titrant.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential versus titrant volume).

Reaction: C₆H₅CH₂NHNH₂ + KIO₃ + 2HCl → C₆H₅CH₂N₂Cl + ICl + KCl + 3H₂O

Experimental Workflow:

Potentiometric_Iodate_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ~150 mg This compound dissolve Dissolve in 50 mL conc. HCl weigh->dissolve setup Setup Potentiometer with Pt and Calomel Electrodes dissolve->setup titrate Titrate with 0.1 N KIO₃ setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint (max inflection) plot->endpoint calculate Calculate Purity endpoint->calculate

Potentiometric Iodate Titration Workflow
Non-Aqueous Perchloric Acid Titration

This method is ideal for the analysis of weak bases like this compound, especially when solubility in aqueous media is a concern.

Illustrative Experimental Data:

Sample IDSample Weight (mg)Titrant (0.1 N HClO₄) Volume (mL)Calculated Purity (%)
BZH-004200.516.3599.4
BZH-005199.816.2999.3
BZH-006201.116.4299.5
Average 200.5 16.35 99.4
RSD (%) 0.32 0.40 0.10

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Indicator Addition: Add 2-3 drops of crystal violet indicator to the analyte solution. The solution will turn violet.

  • Titration: Titrate the solution with a standardized 0.1 N perchloric acid (HClO₄) solution in glacial acetic acid until the color changes from violet to blue-green.

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

Reaction: C₆H₅CH₂NHNH₂ + HClO₄ → [C₆H₅CH₂NHNH₃]⁺ClO₄⁻

Experimental Workflow:

Non_Aqueous_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation weigh Weigh ~200 mg This compound dissolve Dissolve in 50 mL Glacial Acetic Acid weigh->dissolve add_indicator Add Crystal Violet Indicator dissolve->add_indicator titrate Titrate with 0.1 N HClO₄ add_indicator->titrate endpoint Endpoint: Violet to Blue-Green titrate->endpoint calculate Calculate Purity endpoint->calculate blank Perform Blank Titration blank->calculate

Non-Aqueous Perchloric Acid Titration Workflow
Visual Indicator Iodate Titration

A straightforward and rapid method suitable for routine analysis where high precision is not the primary requirement.

Illustrative Experimental Data:

Sample IDSample Weight (mg)Titrant (0.1 N KIO₃) Volume (mL)Calculated Purity (%)
BZH-007150.812.4099.8
BZH-008149.512.2599.6
BZH-009151.212.4599.9
Average 150.5 12.37 99.8
RSD (%) 0.56 0.82 0.15

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 150 mg of this compound and dissolve it in a mixture of 30 mL of concentrated hydrochloric acid and 20 mL of water.

  • Indicator Addition: Add 5 mL of carbon tetrachloride or chloroform to the solution.

  • Titration: Titrate the solution with a standardized 0.1 N potassium iodate (KIO₃) solution with vigorous shaking after each addition. The organic layer will turn violet due to the liberation of iodine.

  • Endpoint Determination: Continue the titration until the violet color in the organic layer disappears.

Reaction: 2C₆H₅CH₂NHNH₂ + KIO₃ + 6HCl → 2C₆H₅CH₂N₂Cl + KI + 6H₂O Followed by: KIO₃ + 5KI + 6HCl → 3I₂ + 6KCl + 3H₂O

Experimental Workflow:

Visual_Iodate_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation weigh Weigh ~150 mg This compound dissolve Dissolve in HCl/Water weigh->dissolve add_indicator Add Carbon Tetrachloride dissolve->add_indicator titrate Titrate with 0.1 N KIO₃ with vigorous shaking add_indicator->titrate observe Observe Violet Color in Organic Layer titrate->observe endpoint Endpoint: Violet color disappears observe->endpoint calculate Calculate Purity endpoint->calculate

Visual Indicator Iodate Titration Workflow

Conclusion

All three methods—potentiometric iodate titration, non-aqueous perchloric acid titration, and visual indicator iodate titration—are viable for the quantitative analysis of this compound. The potentiometric methods generally offer higher accuracy and precision, making them suitable for research and quality control applications where reliability is paramount. The non-aqueous method is particularly advantageous for samples with poor water solubility. The visual indicator method, while being the simplest and most rapid, is best suited for routine analyses where a slight trade-off in precision is acceptable. The choice of method should be guided by the specific requirements of the analysis and the instrumentation available.

Comparing analytical methods for hydrazine derivative quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Quantifying Hydrazine (B178648) Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine and its derivatives is crucial due to their potential genotoxicity and use in various chemical syntheses. This guide provides an objective comparison of the primary analytical methods employed for this purpose: Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Electrochemical Methods.

Data Presentation

The performance of these analytical methods is summarized in the tables below, offering a clear comparison of their key validation parameters.

Table 1: Spectrophotometric Methods

Derivatizing AgentAnalyteMatrixLODLOQLinearity RangeAccuracy/Recovery (%)Precision (%RSD)Reference
p-DimethylaminobenzaldehydeHydrazineDrug Substances0.20 µg/g0.60 µg/g0.2 - 27.0 µg/g97.8 - 100.2< 1 (system), 0.5-0.6 (intra-day)
p-DimethylaminobenzaldehydeHydrazineAqueous Streams0.0132 µg/mL-0.0145 - 0.125 µg/mL-< 2[1][2]
2,4-Dinitrochlorobenzene / p-DABHydrazineBoiler Feed Water--0 - 7 µg/25mL-1.7[3]

Table 2: Chromatographic Methods (GC-MS and HPLC)

MethodDerivatizing AgentAnalyteMatrixLODLOQLinearity RangeAccuracy/Recovery (%)Precision (%RSD)Reference
GC-MSortho-PhthalaldehydeHydrazineDrinking Water0.002 µg/L0.007 µg/L0.05 - 100 µg/L95 - 106< 13[4][5]
Headspace GC-MSAcetoneHydrazineDrug Substances-0.1 ppm0.1 - 10 ppm79 - 1172.7 - 5.6[6]
HPLC-UVSalicylaldehyde (B1680747)HydrazineDrug Substance-3.1 ppm--< 5.3[7]
UPLC-MS/MSNaphthalene-2,3-dialdehydeHydrazineDrinking Water0.003 µg/L0.01 µg/L-97 - 104< 9[8]
HPLC-MS/MS-HydrazineHuman Urine-0.0493 ng/mL0.0493 - 12.3 ng/mLWithin 15% error< 15[9]

Table 3: Electrochemical Methods

Electrode ModificationTechniqueMatrixLODLinearity RangeRecovery (%)Reference
Poly(dopamine)Cyclic VoltammetryBuffer/Tap Water1 µM100 µM - 10 mM94 - 115[10][11]
Ferrocene derivative/Ionic Liquid/CoS2-CNTDifferential Pulse VoltammetryWater0.015 µM0.03 - 500.0 µM96.7 - 103.0[12]
Electrochemically reduced Graphene Oxide/PEDOT:PSSDifferential Pulse VoltammetryRiver Water-20 - 100 µM-[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Spectrophotometric Determination using p-Dimethylaminobenzaldehyde

This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a yellow-colored azine complex, which is then quantified spectrophotometrically.[1][14][15]

Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water, dilute acid).

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate (B86663) in 0.1 N sulfuric acid. Create a series of working standards by diluting the stock solution.[16]

  • Derivatization: To a specific volume of the sample or standard solution, add a solution of p-DMAB in an acidic solvent (e.g., 1M nitric acid or a solution in methanol (B129727) and glacial acetic acid).[1][16]

  • Color Development: Allow the reaction to proceed for a specified time (typically 10-15 minutes) at room temperature for the yellow color to develop fully.[14]

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (typically around 455-458 nm) using a spectrophotometer.[1][3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of hydrazine in the sample from the calibration curve.

GC-MS Quantification after Derivatization with ortho-Phthalaldehyde

This highly sensitive method involves the derivatization of hydrazine with ortho-phthalaldehyde (OPA) to form a stable derivative that can be extracted and analyzed by GC-MS.[4][5]

Protocol:

  • Sample and Standard Preparation: Prepare aqueous solutions of the sample and hydrazine standards.

  • Derivatization:

    • Adjust the pH of the sample/standard solution to 2.

    • Add a solution of OPA.

    • Heat the mixture at 70°C for 20 minutes.[4]

  • Extraction: After cooling, extract the formed organic derivative with a suitable solvent like methylene (B1212753) chloride.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Create a calibration curve from the peak areas of the derivatized standards and use it to determine the hydrazine concentration in the sample.

HPLC-UV Quantification with Salicylaldehyde Derivatization

This method is suitable for quantifying hydrazine in complex matrices like pharmaceutical drug substances. Hydrazine is derivatized with salicylaldehyde to form a UV-active salicylaldazine.[7][17]

Protocol:

  • Sample and Standard Preparation: Dissolve the drug substance and hydrazine standards in an appropriate diluent.

  • Derivatization: Add a solution of salicylaldehyde to the sample and standard solutions and heat at a specific temperature (e.g., 60°C) for a defined period to ensure complete reaction.[18]

  • HPLC Analysis:

    • Inject the derivatized solutions into a reverse-phase HPLC system (e.g., C18 column).

    • Use a suitable mobile phase, for example, a mixture of buffer and methanol, in an isocratic or gradient elution mode.[7]

    • Detect the salicylaldazine derivative using a UV detector at its wavelength of maximum absorbance (e.g., 360 nm).[7]

  • Quantification: Quantify the hydrazine content by comparing the peak area of the derivative in the sample to that of the standards.

Electrochemical Detection

Electrochemical methods offer a rapid and sensitive approach for hydrazine quantification, often without the need for derivatization. The principle is based on the electro-oxidation of hydrazine at the surface of a modified electrode.[10][19]

Protocol:

  • Electrode Preparation:

    • Use a three-electrode system consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10][12]

    • The working electrode is typically modified to enhance sensitivity and selectivity. This can involve materials like poly(dopamine), metal oxides, or nanocomposites.[10][19]

  • Electrochemical Measurement:

    • Place the electrodes in a measurement cell containing a supporting electrolyte (e.g., phosphate (B84403) buffer solution at a specific pH).[12]

    • Add the sample containing hydrazine to the cell.

    • Apply a potential scan using a technique like cyclic voltammetry or differential pulse voltammetry.

  • Data Analysis:

    • An oxidation peak corresponding to hydrazine will appear in the voltammogram.

    • The height of this peak is proportional to the concentration of hydrazine.

  • Quantification: A calibration curve is constructed by measuring the peak currents for a series of standard hydrazine solutions.

Mandatory Visualization

Chemical Reaction and Detection Principle

The following diagrams illustrate the fundamental chemical reactions and detection principles involved in some of the described analytical methods.

G cluster_Spectrophotometry Spectrophotometric Derivatization Hydrazine Hydrazine (NH2-NH2) Azine Yellow Azine Product Hydrazine->Azine + p-DMAB (Acidic) pDMAB p-Dimethylaminobenzaldehyde pDMAB->Azine Detection Spectrophotometer Azine->Detection Absorbance at ~455 nm G cluster_Chromatography Chromatographic Workflow (GC/HPLC) Sample Sample with Hydrazine Derivatization Derivatization Sample->Derivatization Separation GC or HPLC Separation Derivatization->Separation Detection MS or UV Detection Separation->Detection Quantification Quantification Detection->Quantification G cluster_Electrochemical Electrochemical Detection Principle Hydrazine Hydrazine (N2H4) Electrode Modified Electrode Surface Hydrazine->Electrode Oxidation Electrochemical Oxidation N2H4 -> N2 + 4H+ + 4e- Electrode->Oxidation Applied Potential Current Measures Resulting Current Oxidation->Current

References

Purity Assessment of Benzylhydrazine Hydrochloride: A Comparative Guide to HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and active pharmaceutical ingredients like benzylhydrazine hydrochloride is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this compound hydrochloride. The comparison is supported by detailed experimental protocols and representative data to aid in selecting the most appropriate analytical method.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors including the nature of the impurities, the required sensitivity, and the desired level of structural information. HPLC is a robust and widely used technique for non-volatile compounds, while GC-MS is ideal for volatile and semi-volatile substances and offers excellent identification capabilities. qNMR provides an absolute quantification without the need for a specific reference standard of the analyte.

A summary of the performance of these three techniques for the purity analysis of this compound hydrochloride is presented below.

Table 1: Comparison of HPLC, GC-MS, and qNMR for Purity Assessment

ParameterHPLCGC-MSqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.
Typical Purity Result 99.5%99.3% (main component), identifies volatile impurities99.6% (absolute purity)
Limit of Quantification (LOQ) ~0.05%<0.01% for volatile impurities~0.1%
Analysis Time 20-30 minutes30-40 minutes10-15 minutes per sample
Sample Derivatization Not requiredRequired for this compoundNot required
Strengths - High precision and accuracy for non-volatile compounds.- Wide applicability.- Robust and reliable.- High sensitivity and selectivity for volatile impurities.- Provides structural information for impurity identification.- Absolute quantification without a specific reference standard.- Provides structural confirmation.- Non-destructive.
Limitations - May not be suitable for volatile impurities.- Identification of unknown impurities can be challenging without MS detection.- Requires the analyte to be volatile or amenable to derivatization.- Derivatization can add complexity and potential for error.- Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost.- Requires a highly pure internal standard.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound hydrochloride and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software.

Derivatization: In a GC vial, dissolve 10 mg of this compound hydrochloride in 1 mL of acetone (B3395972). The acetone acts as both the solvent and the derivatizing agent, reacting with the hydrazine (B178648) moiety to form a more volatile hydrazone.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Oven Program Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity determination of this compound hydrochloride using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound hydrochloride into an NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Gently agitate the tube to ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all nuclei)
Number of Scans 16 or more for good signal-to-noise
Acquisition Time ~4 seconds

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound hydrochloride (e.g., the benzylic CH2 protons) and a known signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity assessment methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water/ACN weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve derivatize Form Hydrazone dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separate on DB-5ms Column inject->separate detect Detect by MS separate->detect identify Identify Impurities detect->identify quantify Quantify Components identify->quantify

Characterization of Benzylhydrazine-Derived Hydrazones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzylhydrazine-derived hydrazones, supported by experimental data. It delves into their synthesis, spectral characterization, and biological activities, offering a comprehensive resource for evaluating these compounds as potential therapeutic agents.

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of compounds synthesized through the condensation of hydrazines with aldehydes or ketones.[1][2] this compound-derived hydrazones, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, antioxidant, anti-inflammatory, and anticonvulsant properties.[3][4][5] The biological potential of these compounds is often attributed to the presence of the imine bond, which can be modulated by various substituents on the aromatic rings.[1]

This guide summarizes key quantitative data from various studies to facilitate a comparative analysis of different this compound-derived hydrazones. Detailed experimental protocols for their synthesis and evaluation are also provided, alongside visualizations of experimental workflows and relevant biological pathways.

Comparative Data on this compound-Derived Hydrazones

The following tables present a compilation of data on the synthesis and biological evaluation of various this compound-derived hydrazones, allowing for a side-by-side comparison of their properties.

Table 1: Synthesis and Physicochemical Properties of Substituted (E)-1-Benzylidene-2-(4-methylphenyl)hydrazines [1]

Substituent (R)Molecular FormulaMelting Point (°C)Yield (%)
HC₁₅H₁₆N₂142-14492
4-OCH₃C₁₆H₁₈N₂O150-15295
4-CH₃C₁₆H₁₈N₂146-14890
4-ClC₁₅H₁₅ClN₂158-16094
4-NO₂C₁₅H₁₅N₃O₂188-19096
2-ClC₁₅H₁₅ClN₂134-13691
2-NO₂C₁₅H₁₅N₃O₂176-17893
2-OHC₁₅H₁₆N₂O162-16489
4-N(CH₃)₂C₁₇H₂₁N₃170-17294

Table 2: Spectral Characterization Data for Substituted (E)-1-Benzylidene-2-(4-methylphenyl)hydrazines [1]

Substituent (R)UV-Vis λmax (nm)IR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)¹³C NMR δ(C=N) (ppm)
H35015957.85137.2
4-OCH₃36215997.82136.8
4-CH₃35515977.83137.0
4-Cl35316017.88137.5
4-NO₂38016088.01138.9
2-Cl34815937.92135.9
2-NO₂34515907.98135.2
2-OH36516037.89137.8
4-N(CH₃)₂39516107.75136.1

Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of Substituted (E)-1-Benzylidene-2-(4-methylphenyl)hydrazines [1]

Substituent (R)S. aureusE. coliP. aeruginosaA. niger
H1210911
4-OCH₃14121113
4-CH₃13111012
4-Cl16141315
4-NO₂18161517
2-Cl15131214
2-NO₂17151416
2-OH119810
4-N(CH₃)₂10879

Table 4: Anticancer Activity (IC₅₀ in µM) of Selected Hydrazone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
5-Bromosalicylaldehyde-derived hydrazoneSKW-3 (T-cell leukemia)Not specified, but heightened activity reported[6]
5-Nitrosalicylaldehyde benzoylhydrazoneHL-60 (Leukemia)Micromolar concentrations[6]
3-Methoxysalicylaldehyde-derived hydrazoneHL-60 (AML)Potent cytotoxicity reported[6]
N'-(4-methoxybenzylidene)-4-(methylsulfonyl)benzohydrazide59 cancer cell linesMean GI₅₀ of 0.26 µM for the most active compound[7]
5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazideA549 (Lung cancer)Higher cytotoxic activity than cisplatin[8]

Table 5: Antioxidant Activity of Hydrazone Derivatives

Compound/AssayActivityReference
2,3-dihydroxy and 3,4-dihydroxy hydrazones (DPPH & ABTS assays)Most effective radical scavengers[9]
Hydrazones with multiple hydroxyl groups (DPPH, ABTS, FTC methods)Highest antioxidant activities[10]
Pyrrole-based hydrazide-hydrazone with salicylaldehyde (B1680747) (ABTS assay)More potent than Trolox standard[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound-derived hydrazones based on common practices reported in the literature.

Synthesis of this compound-Derived Hydrazones[1][2]

A general and efficient method for synthesizing hydrazones involves the condensation reaction between a hydrazine (B178648) and a carbonyl compound.

Materials:

  • Substituted this compound

  • Substituted benzaldehyde (B42025) or ketone

  • Ethanol (or other suitable solvent like methanol, glacial acetic acid)[5]

  • Catalytic amount of acid (e.g., glacial acetic acid, H₂SO₄)[1][2]

  • Reaction flask with a condenser

  • Heating mantle or water bath

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Dissolve equimolar amounts of the substituted this compound and the corresponding aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.[2]

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold solvent to remove any unreacted starting materials.

  • The crude product is then purified by recrystallization from a suitable solvent to obtain the pure hydrazone.

  • The final product is dried, and its melting point, yield, and spectral data are recorded.

Antimicrobial Activity Assessment by Disc Diffusion Method[1]

This method is widely used to screen for antimicrobial activity.

Materials:

  • Synthesized hydrazone compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, A. niger)

  • Nutrient agar (B569324) plates

  • Sterile filter paper discs

  • Standard antibiotic and antifungal discs (as positive controls)

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a uniform suspension of the test microorganism and spread it evenly on the surface of a nutrient agar plate.

  • Dissolve a known concentration of the synthesized hydrazone in a suitable solvent.

  • Impregnate sterile filter paper discs with the solution of the hydrazone and place them on the inoculated agar plates.

  • Place control discs (solvent-only and standard antimicrobial agent) on the same plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disc, which indicates the antimicrobial activity.

In Vitro Anticancer Activity using MTT Assay[12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Synthesized hydrazone compounds

  • Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (for selectivity)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hydrazone compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Antioxidant Activity Evaluation by DPPH Radical Scavenging Assay[11]

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Synthesized hydrazone compounds

  • DPPH solution in methanol

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the hydrazone compounds in methanol.

  • Mix the hydrazone solution with the DPPH solution in a test tube.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The results can be expressed as IC₅₀ values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Diagrams are provided below to illustrate the experimental workflow and a potential signaling pathway influenced by this compound-derived hydrazones.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis S1 This compound + Aldehyde/Ketone S2 Condensation Reaction (Solvent + Catalyst) S1->S2 S3 Crude Hydrazone S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Pure Hydrazone S4->S5 C1 Physicochemical (Melting Point, Yield) S5->C1 C2 Spectroscopic Analysis (FT-IR, NMR, Mass Spec) S5->C2 B1 Antimicrobial Assays S5->B1 B2 Anticancer Assays S5->B2 B3 Antioxidant Assays S5->B3 D1 Comparative Analysis B1->D1 B2->D1 B3->D1

Caption: Experimental workflow for synthesis and characterization of hydrazones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibits pro-apoptotic factors Apoptosis Apoptosis AKT->Apoptosis Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Hydrazone Hydrazone Derivative Hydrazone->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by hydrazones.

References

A Comparative Guide to the Reduction of Hydrazones: Selecting the Optimal Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of hydrazones to their corresponding hydrazines or amines is a pivotal transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and compatibility with other functional groups. This guide provides an objective comparison of common reducing agents for hydrazone reduction, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Common Reducing Agents

The selection of a reducing agent for hydrazone reduction is a balance between reactivity, selectivity, and reaction conditions. Below is a summary of the performance of several widely used reagents.

Reducing AgentTypical SubstrateProductKey AdvantagesKey Disadvantages
Sodium Borohydride (B1222165) (NaBH₄) TosylhydrazonesAlkanesMild, selective for carbonylsGenerally ineffective for simple hydrazones
Sodium Cyanoborohydride (NaBH₃CN) Hydrazones, TosylhydrazonesHydrazines, AlkanesMild, stable in acidic conditionsToxic cyanide byproduct
Lithium Aluminum Hydride (LiAlH₄) HydrazonesHydrazinesPowerful reducing agentHighly reactive, not selective
Catalytic Hydrogenation (e.g., Pd/C, H₂) HydrazonesHydrazinesClean, high yieldingRequires specialized equipment
Wolff-Kishner Reduction (H₂NNH₂, KOH) Hydrazones (in situ)AlkanesEffective for sterically hindered ketonesHarsh basic conditions, high temperatures

Quantitative Data Summary

The following table presents a comparison of reported yields for the reduction of various hydrazone substrates with different reducing agents. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly impact yields.

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
β-(p-Phenoxybenzoyl)propionic acid hydrazoneWolff-Kishner (Huang-Minlon modification)Diethylene glycol2003-595[1]
(Benzyloxycarbonyl)hydrazone of BenzaldehydeSodium CyanoborohydrideTetrahydrofuranRoom Temp.7-8High[2]
Aliphatic Ketone TosylhydrazoneSodium CyanoborohydrideDMF/sulfolane100-High[3]
Aldehyde N,N-dimethylhydrazonet-Butylamine boraneMethanol (B129727)Room Temp.-Good
Halogenated NitroareneHydrazine (B178648) Hydrate (B1144303), Pd/CMethanol800.08High[4]

Experimental Protocols

Detailed methodologies for key hydrazone reduction experiments are provided below.

Protocol 1: Reduction of a Tosylhydrazone with Sodium Borohydride

This procedure is adapted from the reduction of 5α-androstan-17β-ol-3-one tosylhydrazone.[5]

Materials:

  • Tosylhydrazone of the carbonyl compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Apparatus for reflux and magnetic stirring

Procedure:

  • Dissolve the tosylhydrazone (1 equivalent) in methanol or THF in a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to a gentle reflux for 3 hours to ensure the complete formation of the tosylhydrazone in situ if starting from the ketone.

  • Cool the solution to room temperature.

  • Add sodium borohydride (excess, e.g., 2.2 equivalents) in small portions over one hour.

  • Heat the resulting mixture under reflux for an additional 8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash successively with water, dilute aqueous sodium carbonate, 2 M hydrochloric acid, and water.

  • Dry the ethereal solution over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.

  • Purify the product by chromatography as needed.

Protocol 2: Catalytic Hydrogenation of a Hydrazone using Pd/C and a Hydrogen Balloon

This is a general procedure for atmospheric pressure hydrogenation.[3][6][7][8][9]

Materials:

  • Hydrazone

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Three-necked round-bottom flask with a stir bar

  • Septa

  • Hydrogen balloon

  • Vacuum/Inert gas manifold

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a three-necked round-bottom flask, add the palladium on carbon catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive flow of inert gas, add the anhydrous solvent, followed by the hydrazone substrate.

  • Seal the flask again, and with vigorous stirring, evacuate the flask and backfill with hydrogen from the balloon. Repeat this evacuation/backfill cycle two more times.

  • Leave the reaction to stir under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully evacuate the flask and backfill with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

This modified procedure allows for shorter reaction times and improved yields.[1]

Materials:

  • Carbonyl compound

  • Hydrazine hydrate (85%)

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • Diethylene glycol

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask, reflux the carbonyl compound, hydrazine hydrate (excess), and three equivalents of sodium hydroxide in diethylene glycol for one hour.

  • After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 200°C.

  • Once the temperature reaches 200°C, switch back to a reflux setup and continue to heat for an additional three to five hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizing the Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a reduced hydrazone product.[10][11][12]

Caption: A typical workflow for hydrazone reduction experiments.

Generalized Reaction Mechanism: Metal Hydride Reduction

This diagram illustrates the general mechanism for the reduction of a hydrazone by a metal hydride reagent (e.g., NaBH₄, LiAlH₄).[1][13]

metal_hydride_reduction Mechanism of Hydrazone Reduction by Metal Hydride hydrazone R₁R₂C=NNH₂ (Hydrazone) intermediate R₁R₂CH-N⁻-NH₂ (Anionic Intermediate) hydrazone->intermediate Nucleophilic Attack hydride [H]⁻ (from Metal Hydride) product R₁R₂CH-NH-NH₂ (Hydrazine Product) intermediate->product Protonation solvent H-Solvent byproduct Solvent⁻

Caption: Mechanism of hydrazone reduction by a metal hydride.

Reaction Pathway: Wolff-Kishner Reduction

The Wolff-Kishner reduction proceeds through a distinct mechanism involving the formation of a carbanion intermediate.[14][15]

wolff_kishner_reduction Wolff-Kishner Reduction Pathway start R₁R₂C=O + H₂NNH₂ (Ketone/Aldehyde + Hydrazine) hydrazone R₁R₂C=NNH₂ (Hydrazone) start->hydrazone Condensation deprotonation1 R₁R₂C=NNH⁻ (Hydrazone Anion) hydrazone->deprotonation1 Base (OH⁻) rearrangement R₁R₂CH-N=NH (Diazo Intermediate) deprotonation1->rearrangement Proton Transfer deprotonation2 R₁R₂CH-N=N⁻ rearrangement->deprotonation2 Base (OH⁻) carbanion R₁R₂CH⁻ + N₂ (Carbanion + Nitrogen Gas) deprotonation2->carbanion Elimination product R₁R₂CH₂ (Alkane) carbanion->product Protonation (H₂O)

Caption: The reaction pathway of the Wolff-Kishner reduction.

References

A Comparative Guide to the Validation of a GC Method for Residual Benzylhydrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of residual impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Benzylhydrazine, a potential genotoxic impurity, requires sensitive and robust analytical methods for its detection at trace levels. This guide provides an objective comparison of a validated Gas Chromatography (GC) method with a High-Performance Liquid Chromatography (HPLC) method for the determination of residual this compound. The information presented is based on established analytical principles and data from analogous validated methods for hydrazine (B178648) compounds.

Method Performance Comparison

The selection of an analytical method for impurity testing depends on various factors, including sensitivity, selectivity, and compatibility with the sample matrix. Below is a summary of the performance characteristics of a validated GC-FID method and a comparative HPLC-UV method for the detection of residual this compound.

Validation Parameter GC-FID Method HPLC-UV Method ICH Q2(R1) Guideline Recommendation
Limit of Detection (LOD) 0.02 µg/mL0.05 µg/mLThe detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.06 µg/mL0.15 µg/mLThe quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).
Precision (% RSD)
- Repeatability< 2.0%< 2.5%Repeatability should be assessed using a minimum of 9 determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.
- Intermediate Precision< 3.0%< 3.5%The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used.
Specificity High (with derivatization)High (with derivatization and chromatographic separation)Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

Gas Chromatography (GC-FID) Method

This method involves the derivatization of this compound to a more volatile and thermally stable compound prior to analysis.

1. Sample Preparation and Derivatization:

  • Weigh accurately 100 mg of the drug substance into a 10 mL headspace vial.

  • Add 1 mL of a derivatizing solution (e.g., 1% v/v acetone (B3395972) in a suitable solvent like N,N-dimethylformamide).

  • Seal the vial and heat at 80°C for 30 minutes to ensure complete derivatization of this compound to its corresponding hydrazone.

  • Allow the vial to cool to room temperature before analysis.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Headspace injection.

3. Validation Parameters:

  • Linearity: Prepare a series of this compound standards at different concentrations (e.g., 0.06 to 1.0 µg/mL) and subject them to the derivatization and GC analysis. Plot the peak area against the concentration and calculate the correlation coefficient.

  • Accuracy: Spike a known amount of this compound into the drug substance at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the drug substance spiked with this compound at the 100% specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method also utilizes a pre-column derivatization step to enhance the detectability of this compound.

1. Sample Preparation and Derivatization:

  • Weigh accurately 50 mg of the drug substance into a 10 mL volumetric flask.

  • Add 5 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Add 1 mL of a derivatizing agent solution (e.g., 0.1% w/v salicylaldehyde (B1680747) in the diluent).

  • Heat the mixture at 60°C for 20 minutes.

  • Cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized this compound (e.g., 320 nm).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the GC-FID method, using appropriate standard concentrations and spiked samples.

Methodology Visualization

To further clarify the experimental processes and the relationship between validation parameters, the following diagrams are provided.

GC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation weigh Weigh Drug Substance add_deriv Add Derivatization Reagent (e.g., Acetone) weigh->add_deriv heat Heat for Derivatization add_deriv->heat inject Headspace Injection heat->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD & LOQ detect->lod_loq specificity Specificity detect->specificity

Caption: Experimental workflow for the validation of a GC method for residual this compound.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range LOD LOD LOQ LOQ Method Validated Analytical Method Method->Accuracy Method->Precision Method->Linearity Method->LOD Method->LOQ Specificity Specificity Method->Specificity

Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

Conclusion

Both GC and HPLC methods, when properly validated, can be suitable for the determination of residual this compound in pharmaceutical substances. The choice between the two often depends on the available instrumentation, the specific characteristics of the drug substance matrix, and the required sensitivity.

The GC-FID method, particularly with headspace analysis, generally offers higher sensitivity and is well-suited for volatile impurities after derivatization. It can be a very robust and reliable method for routine quality control.

The HPLC-UV method provides a viable alternative, especially in laboratories where GC instrumentation is less readily available. While potentially slightly less sensitive for this specific application, it is a powerful and versatile technique that can be optimized to meet the required analytical specifications.

Ultimately, the selection of the analytical method should be based on a thorough validation study that demonstrates its suitability for the intended purpose, ensuring compliance with regulatory requirements and guaranteeing the quality and safety of the pharmaceutical product.

A Comparative Guide to Carbonyl Derivatization Reagents for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatizing Agents for the Analysis of Carbonyl Compounds.

The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, is a critical task in diverse fields ranging from environmental monitoring and food science to pharmaceutical development and clinical diagnostics. Due to the often low volatility and poor chromophoric or ionizable properties of many carbonyls, derivatization is a frequently employed strategy to enhance their detectability by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide provides an objective, data-supported comparison of several common derivatization reagents, with a focus on their performance in analytical applications. While benzylhydrazine is a potential reagent for carbonyl derivatization, a lack of extensive, direct comparative studies in the scientific literature limits a robust quantitative comparison. Therefore, this guide will focus on well-established alternatives—2,4-Dinitrophenylhydrazine (B122626) (DNPH), Dansylhydrazine, and Girard's Reagents—and provide available data on their performance.

Executive Summary

The choice of a derivatization reagent is critical and depends on the analytical platform, the nature of the carbonyl compound, the sample matrix, and the desired sensitivity.

  • 2,4-Dinitrophenylhydrazine (DNPH) is the most widely used reagent for HPLC-UV analysis of carbonyls, with numerous standardized methods. Its derivatives are stable and exhibit strong UV absorbance. However, the formation of E/Z stereoisomers can complicate chromatographic separation.

  • Dansylhydrazine is a fluorescent reagent, making it highly suitable for sensitive analysis by HPLC with fluorescence detection or by LC-MS. The dimethylamino group in its structure enhances ionization in mass spectrometry.

  • Girard's Reagents (T and P) are particularly advantageous for mass spectrometry-based analysis. They introduce a permanent positive charge to the carbonyl compound, significantly enhancing ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is crucial for the successful analysis of carbonyl compounds. The following tables summarize the key characteristics and quantitative performance of commonly used reagents based on available experimental data.

Table 1: General Characteristics of Carbonyl Derivatization Reagents

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)DansylhydrazineGirard's Reagent T (GT)
Primary Advantage Potentially simple structure.Well-established, widely used with numerous standardized methods (e.g., EPA).[1]Forms highly fluorescent derivatives.Introduces a permanent positive charge, significantly improving ESI+ ionization.
Primary Analytical Platform HPLC-UV, LC-MSHPLC-UV, LC-MS[2]HPLC-Fluorescence, LC-MS[3]LC-MS/MS, MALDI-MS
Derivative Stability Expected to be relatively stable.Generally stable, but the reagent can react with ozone.[4]Stable.Stable hydrazone derivatives.[5]
Key Disadvantages Limited comparative performance data available.Can form E/Z stereoisomers, potentially complicating chromatography.[6]Fluorescence is pH-dependent, requiring careful buffer control.Primarily for MS detection; not ideal for UV detection.

Table 2: Quantitative Performance Comparison

ReagentAnalyte(s)Analytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Sensitivity EnhancementReference
2,4-DNPH FormaldehydeUHPLC-UVLOD: 34.9 ng/mL, LOQ: 181.2 ng/mL-[7]
AcetaldehydeUHPLC-UVLOD: 56.8 ng/mL, LOQ: 236.4 ng/mL-[7]
AcetoneUHPLC-UVLOD: 101.1 ng/mL, LOQ: 319.4 ng/mL-[7]
Dansylhydrazine Mono- and disaccharidesCE-LIFLOD: 100 amol-[8]
Girard's Reagent T 5-Formyl-2'-deoxyuridineLC-MS/MS3-4 fmol~20-fold better than underivatized compound[5]

Experimental Workflows and Logical Relationships

The general workflow for the derivatization of carbonyl compounds for analysis is a multi-step process. The diagram below illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing Carbonyl Compound Extraction Extraction/Cleanup Sample->Extraction Reagent Add Derivatization Reagent (e.g., this compound) Extraction->Reagent Reaction Incubation (Controlled Temp & Time) Reagent->Reaction Separation Chromatographic Separation (HPLC/LC) Reaction->Separation Detection Detection (UV, FLD, MS) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: General workflow for carbonyl derivatization and analysis.

The fundamental reaction involves the nucleophilic addition of the hydrazine (B178648) derivative to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.

G reagents Carbonyl Compound (Aldehyde or Ketone) + Derivatization Reagent (Hydrazine Derivative) intermediate Intermediate reagents->intermediate Nucleophilic Addition product Hydrazone Derivative + Water intermediate->product Elimination

Caption: General reaction mechanism for hydrazone formation.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are example protocols for selected derivatization reagents.

Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is adapted from EPA Method 8315A for the analysis of carbonyl compounds in aqueous samples.[1]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.428 g in 100 mL acetonitrile)

  • Citrate (B86180) buffer (1 M, pH 3)

  • Acetonitrile (HPLC grade)

  • Reagent water

  • Sample containing carbonyl compounds

Procedure:

  • Sample Preparation: Measure a 100 mL aliquot of the aqueous sample into a flask.

  • Buffering: Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1 with HCl or NaOH.

  • Derivatization: Add an appropriate amount of DNPH solution. The exact volume will depend on the expected carbonyl concentration.

  • Reaction: Allow the reaction to proceed at room temperature. Reaction times can vary, but are often in the range of 1-2 hours.

  • Extraction: Extract the derivatized compounds using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.

  • Elution and Concentration: Elute the derivatives from the SPE cartridge with a small volume of acetonitrile. If liquid-liquid extraction was used, evaporate the solvent and reconstitute the residue in acetonitrile.

  • Analysis: Analyze the resulting solution by reversed-phase HPLC with UV detection at 360 nm.[9]

Protocol 2: Derivatization of Ketosteroids with Girard's Reagent T (GT) for LC-MS/MS Analysis

This protocol is a general procedure based on methods for derivatizing steroids.[10]

Materials:

Procedure:

  • Sample Preparation: Dissolve or dilute the sample containing ketosteroids in 1 mL of 70% methanol or ethanol.

  • Reagent Addition: Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T to the sample solution.

  • Reaction: Incubate the mixture at an elevated temperature (e.g., 70-85°C) for a specified time (e.g., 4 hours). Optimization of time and temperature may be necessary for different analytes.

  • Neutralization: After incubation, withdraw an aliquot and neutralize it with a methanolic solution of ammonium (B1175870) hydroxide.

  • Cleanup: The reaction mixture may require cleanup using solid-phase extraction (e.g., Oasis HLB cartridge) to remove excess reagent and salts.

  • Analysis: Analyze the final extract by LC-MS/MS in positive ion mode, monitoring for the characteristic neutral loss of the trimethylamine (B31210) group from the Girard's reagent moiety.

Protocol 3: Derivatization of Carbohydrates with Dansylhydrazine for Fluorescence Detection

This protocol is based on a method for the analysis of mono- and disaccharides.[8]

Materials:

  • Dansylhydrazine solution

  • Trichloroacetic acid (TCA) solution

  • Sample containing reducing sugars (aldehydes or ketones)

Procedure:

  • Reagent Mixture: Prepare a derivatizing solution containing dansylhydrazine and TCA in a suitable solvent like ethanol.

  • Derivatization: Mix the sample containing carbohydrates with the derivatizing solution.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 65°C) for a short period (e.g., 15 minutes).

  • Analysis: After cooling, the reaction mixture can be directly analyzed by capillary electrophoresis with laser-induced fluorescence detection or by HPLC with a fluorescence detector.

Conclusion

The selection of a derivatization reagent for carbonyl analysis is a critical decision that significantly impacts the sensitivity, selectivity, and robustness of the analytical method. While 2,4-DNPH remains a workhorse for HPLC-UV applications due to its extensive validation in standardized methods, Girard's reagents and dansylhydrazine offer superior performance for mass spectrometry and fluorescence-based detection, respectively.

Although this compound is a potential candidate for carbonyl derivatization, the lack of comprehensive and comparative data in the scientific literature makes it difficult to fully assess its performance against these more established reagents. For researchers developing new methods, particularly for LC-MS applications where high sensitivity is paramount, Girard's reagents and dansylhydrazine represent excellent, well-documented choices. For routine analysis requiring adherence to established protocols, DNPH continues to be a reliable option. Further research into the analytical performance of this compound and its derivatives is warranted to explore its potential as a valuable tool in the analysis of carbonyl compounds.

References

Unveiling the Potential: A Comparative Guide to Benzylhydrazine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide offers a comprehensive comparison of the efficacy of various benzylhydrazine derivatives as inhibitors of key enzymes, providing researchers, scientists, and drug development professionals with essential data to inform their work. The following analysis is based on a review of recent studies, with a focus on quantitative inhibitory data and the methodologies employed.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of this compound derivatives has been evaluated against several critical enzymes, including Monoamine Oxidase A (MAO-A) and B (MAO-B), α-amylase, and α-glucosidase. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below for a selection of derivatives.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 2bhMAO-A0.028Moclobemide6.061[1]
Compound 2ahMAO-A0.342Moclobemide6.061[1]
Compound 9α-amylase116.19Acarbose600[2][3][4]
Unsubstituted derivative 1α-amylase233.74Acarbose600[2]
Compound 7α-glucosidase61.16Acarbose27.86[2]
PhenylhydrazineLysyl Oxidase (LOX)6--[5]
Hydrazide 3Lysyl Oxidase (LOX)~20-100--[5]

Key Findings:

  • MAO-A Inhibition: Notably, compounds 2a and 2b , 1-substituted-2-phenylhydrazone derivatives, demonstrated significant inhibitory activity against human MAO-A, with compound 2b being approximately 216-fold more potent than the standard drug, moclobemide[1]. These findings highlight their potential as antidepressant agents[1].

  • α-Amylase Inhibition: Benzylidenehydrazine (B8809509) derivatives have shown promise as antidiabetic agents through the inhibition of α-amylase. The 2,4-fluoro substituted analogue 9 emerged as a particularly potent inhibitor, exhibiting an IC50 value nearly five times lower than the standard drug, acarbose[2][3][4].

  • α-Glucosidase Inhibition: While generally less potent against α-glucosidase compared to α-amylase, some benzylidenehydrazine derivatives still displayed noteworthy activity. Compound 7 showed an IC50 value of 61.16 µM[2].

  • Lysyl Oxidase Inhibition: Phenylhydrazine was identified as a more potent inhibitor of lysyl oxidase (LOX) compared to other hydrazine-based inhibitors, with an IC50 of 6 µM[5].

Experimental Protocols

The data presented in this guide were derived from rigorous in vitro enzyme inhibition assays. Below are the detailed methodologies for the key experiments cited.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B enzymes was determined using an in-vitro fluorometric method based on the Amplex Red® reagent assay[1].

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes were used. The substrate solution contained Amplex Red® reagent, horseradish peroxidase, and the respective substrate for each enzyme (p-tyramine for both).

  • Inhibition Assay: The synthesized this compound derivatives were dissolved in DMSO and added to the enzyme solution. After a pre-incubation period, the reaction was initiated by the addition of the substrate.

  • Measurement: The fluorescence generated by the reaction was measured at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.

  • Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence of the test samples with that of a control sample (without inhibitor). IC50 values were then determined from the concentration-response curves.

α-Amylase and α-Glucosidase Inhibition Assays

The inhibitory effects of benzylidenehydrazine derivatives on α-amylase and α-glucosidase were assessed as follows[2][3]:

  • α-Amylase Assay:

    • A solution of α-amylase was pre-incubated with the test compounds.

    • A starch solution was added as a substrate, and the mixture was incubated.

    • The reaction was stopped by adding dinitrosalicylic acid (DNSA) reagent, and the mixture was heated.

    • The absorbance was measured at 540 nm to determine the amount of reducing sugar produced.

  • α-Glucosidase Assay:

    • A solution of α-glucosidase was pre-incubated with the test compounds.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) was added as a substrate, and the mixture was incubated.

    • The reaction was terminated by the addition of sodium carbonate.

    • The absorbance of the released p-nitrophenol was measured at 405 nm.

  • Data Analysis: The percentage of inhibition was calculated, and IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

To visualize the role of MAO enzymes and the workflow for identifying inhibitors, the following diagrams are provided.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Reuptake Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Synaptic_Cleft Vesicles->Synaptic_Cleft Release Receptors Receptors Signal_Transduction Signal_Transduction Receptors->Signal_Transduction Synaptic_Cleft->Receptors

Caption: Monoamine Oxidase (MAO) signaling pathway at the synapse.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Inhibitor Screening cluster_analysis Further Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Enzyme_Assay Enzyme_Assay Characterization->Enzyme_Assay IC50_Determination IC50_Determination Enzyme_Assay->IC50_Determination Kinetic_Studies Kinetic_Studies IC50_Determination->Kinetic_Studies Active Compounds Docking_Studies Docking_Studies IC50_Determination->Docking_Studies Active Compounds

Caption: General workflow for identifying and characterizing enzyme inhibitors.

This guide provides a snapshot of the current research on this compound derivatives as enzyme inhibitors. The presented data and methodologies offer a valuable resource for the scientific community, paving the way for the development of novel therapeutics. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted.

References

Spectroscopic Standoff: A Comparative Analysis of Benzylhydrazine and Its Precursors, Benzaldehyde and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides a detailed comparative analysis of benzylhydrazine and its synthetic precursors, benzaldehyde (B42025) and hydrazine (B178648), supported by experimental data and protocols. By elucidating the distinct spectral features of each compound, this document aims to facilitate their unambiguous identification and characterization in a laboratory setting.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, benzaldehyde, and hydrazine, offering a clear comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic TechniqueThis compound (C₇H₁₀N₂)Benzaldehyde (C₇H₆O)Hydrazine (N₂H₄)
¹H NMR ~7.3 ppm (m, 5H, Ar-H), ~3.9 ppm (s, 2H, CH₂), ~3.6 ppm (s, 3H, NH-NH₂)~10.0 ppm (s, 1H, CHO), ~7.9 ppm (d, 2H, Ar-H), ~7.6 ppm (t, 1H, Ar-H), ~7.5 ppm (t, 2H, Ar-H)~3.5 ppm (s)
¹³C NMR ~138 ppm (Ar-C), ~129 ppm (Ar-CH), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~60 ppm (CH₂)~192 ppm (C=O), ~137 ppm (Ar-C), ~134 ppm (Ar-CH), ~130 ppm (Ar-CH), ~129 ppm (Ar-CH)Not applicable
IR (cm⁻¹) 3300-3400 (N-H stretch), 3030 (Ar C-H stretch), 2850-2950 (C-H stretch), 1600, 1495, 1450 (Ar C=C stretch)3080 (Ar C-H stretch), 2860, 2775 (C-H stretch, aldehyde), 1700 (C=O stretch), 1600, 1450 (Ar C=C stretch)3280-3350 (N-H stretch), 1600 (N-H bend)
Mass Spec. (m/z) 122 (M⁺), 91 (base peak, [C₇H₇]⁺), 77 ([C₆H₅]⁺)106 (M⁺), 105 ([M-H]⁺), 77 (base peak, [C₆H₅]⁺)32 (M⁺), 31 ([M-H]⁺), 15 ([NH]⁺)

Experimental Protocols

Synthesis of this compound from Benzaldehyde and Hydrazine

This protocol outlines the synthesis of this compound via the formation of benzalazine (B126859) intermediate followed by reduction.

Materials:

Procedure:

  • Formation of Benzalazine: In a round-bottom flask, dissolve benzaldehyde (2 equivalents) in ethanol. Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. A yellow precipitate of benzalazine should form. The reaction mixture is typically stirred for 2-3 hours at room temperature.

  • Isolation of Benzalazine: The precipitated benzalazine is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Reduction to this compound: The dried benzalazine is suspended in ethanol. Sodium borohydride (2-4 equivalents) is added portion-wise to the suspension with cooling in an ice bath. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is quenched by the slow addition of water. The ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For liquid samples (benzaldehyde, hydrazine, this compound), a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds, to generate charged ions.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizing the Process

The following diagrams illustrate the synthesis pathway and the experimental workflow for the spectroscopic comparison.

Synthesis_Pathway benzaldehyde Benzaldehyde intermediate Benzalazine (Intermediate) benzaldehyde->intermediate + Hydrazine (1 eq.) Ethanol, RT hydrazine Hydrazine hydrazine->intermediate This compound This compound intermediate->this compound NaBH₄ Ethanol

Caption: Synthesis of this compound from Benzaldehyde and Hydrazine.

Experimental_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison synthesis Synthesize this compound from Precursors nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms comparison Compare Spectra of This compound, Benzaldehyde, and Hydrazine nmr->comparison ir->comparison ms->comparison

Caption: Experimental Workflow for Spectroscopic Comparison.

Unraveling Benzylhydrazine's Reactive Journey: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Delving into the intricate reaction mechanisms of benzylhydrazine, a compound of significant interest in medicinal chemistry and enzymology, requires sophisticated analytical techniques. Isotopic labeling, a powerful tool for tracing the fate of atoms through complex transformations, has been instrumental in elucidating the oxidative and metabolic pathways of this hydrazine (B178648) derivative. This guide provides a comparative analysis of key findings from isotopic labeling studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and methodologies in this field.

The primary focus of isotopic labeling studies on this compound has been to understand its interaction with monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, and understanding their mechanism of action is vital for drug design and development. By replacing specific hydrogen or nitrogen atoms in this compound with their heavier isotopes (deuterium, ²H, or nitrogen-15, ¹⁵N), researchers can probe the rate-limiting steps of reactions and identify the points of enzymatic attack.

Probing Reaction Mechanisms with Deuterium (B1214612) Labeling

Deuterium labeling has been a cornerstone in studying the kinetics of this compound oxidation. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides invaluable information about the transition state of the rate-determining step. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopically labeled atom is broken in this step.

While direct quantitative KIE data for this compound is not extensively published, studies on structurally related compounds provide strong evidence for the mechanism of its oxidation by MAOs. For instance, the oxidation of benzylamine (B48309) by MAO-A exhibits substantial deuterium kinetic isotope effects, with values ranging from 6 to 13. This strongly indicates that the cleavage of the α-C-H bond is the rate-limiting step in the catalytic cycle. Similarly, studies on this compound analogs, such as 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, in their interaction with MAO-B also point towards C-H bond cleavage being a critical, rate-determining event.

These findings support a mechanism where the enzyme abstracts a hydrogen from the methylene (B1212753) bridge of this compound, leading to the formation of a reactive intermediate.

The Fate of Nitrogen: Insights from ¹⁵N Labeling

While deuterium labeling illuminates the role of C-H bond cleavage, ¹⁵N labeling is crucial for understanding the fate of the nitrogen atoms in the hydrazine moiety. Studies on the oxidation of benzylamine by MAO-B using nitrogen kinetic isotope effects have revealed that the cleavage of the C-H bond is not concerted with the rehybridization of the nitrogen atom. This suggests a stepwise mechanism.

For this compound, ¹⁵N labeling can help to distinguish between different potential pathways of N-N bond cleavage and the formation of various metabolites. This is particularly relevant in its interaction with cytochrome P450 enzymes, which are known to catalyze a wide range of oxidative reactions.

Experimental Protocols: A Closer Look

The synthesis of isotopically labeled this compound is a critical first step in these mechanistic studies.

Synthesis of α,α-Dideuterio-benzylhydrazine

A common method for introducing deuterium at the benzylic position involves the reduction of a suitable precursor with a deuterium source.

Protocol:

  • Starting Material: Benzaldehyde (B42025).

  • Reaction: Reductive amination of benzaldehyde with hydrazine in the presence of a deuterium source, such as sodium borodeuteride (NaBD₄).

  • Procedure:

    • Dissolve benzaldehyde in a suitable solvent (e.g., methanol).

    • Add hydrazine hydrate.

    • Slowly add a solution of sodium borodeuteride in the same solvent at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting α,α-dideuterio-benzylhydrazine using column chromatography or distillation.

  • Characterization: Confirm the isotopic enrichment and purity of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analysis of Reaction Products

The analysis of the reaction products of isotopically labeled this compound is typically carried out using mass spectrometry-based techniques.

Protocol:

  • Reaction: Incubate the isotopically labeled this compound with the enzyme of interest (e.g., MAO or CYP450) under appropriate conditions (buffer, temperature, cofactors).

  • Sample Preparation: Quench the reaction and extract the metabolites.

  • Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: By comparing the mass spectra of the metabolites from the labeled and unlabeled this compound, researchers can identify the products that have incorporated the isotopic label, thereby tracing the metabolic pathway.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed reaction mechanisms of this compound with MAO and the experimental workflow for isotopic labeling studies.

Benzylhydrazine_MAO_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound (PhCH₂NHNH₂) Intermediate_Complex Enzyme-Substrate Complex This compound->Intermediate_Complex MAO_FAD MAO (FAD) MAO_FAD->Intermediate_Complex Radical_Intermediate Benzylic Radical Intermediate Intermediate_Complex->Radical_Intermediate α-H abstraction (Rate-limiting) Diazene Phenyldiazene (PhN=NH) Radical_Intermediate->Diazene MAO_FADH2 MAO (FADH₂) Radical_Intermediate->MAO_FADH2 Benzaldehyde Benzaldehyde (PhCHO) Diazene->Benzaldehyde N2 N₂ Diazene->N2 MAO_FADH2->MAO_FAD O₂ → H₂O₂ Ammonia NH₃

Proposed mechanism of this compound oxidation by MAO.

Isotopic_Labeling_Workflow Start Synthesis of Isotopically Labeled this compound (e.g., α,α-dideuterio) Characterization Purity and Isotopic Enrichment Analysis (NMR, MS) Start->Characterization Incubation Incubation with Enzyme System (MAO or CYP450) Characterization->Incubation Extraction Extraction of Metabolites Incubation->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data_Interpretation Identification of Labeled Metabolites and Pathway Elucidation Analysis->Data_Interpretation

Experimental workflow for isotopic labeling studies.

Conclusion

Isotopic labeling studies have been pivotal in shaping our current understanding of this compound's reaction mechanisms. The use of deuterium labeling has strongly implicated α-C-H bond cleavage as the rate-limiting step in its oxidation by MAOs. While direct quantitative data for this compound remains a subject for further investigation, the insights gained from related compounds provide a solid foundation for future research. The application of ¹⁵N labeling holds promise for further dissecting the intricate steps of N-N bond cleavage and metabolite formation. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers aiming to employ these powerful techniques to unravel the complex chemistry of this compound and other pharmacologically relevant molecules.

Stability of Hydrazine Salts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazine (B178648) and its salts are fundamental building blocks in chemical synthesis, playing a crucial role in the development of pharmaceuticals and other specialized chemicals. Their utility, however, is intrinsically linked to their stability. For researchers, scientists, and drug development professionals, a thorough understanding of the stability of different hydrazine salts is paramount for ensuring safe handling, predictable reaction outcomes, and the overall integrity of their work. This guide provides a comparative analysis of the stability of three common hydrazine salts: hydrazine sulfate (B86663), hydrazine hydrochloride, and hydrazine nitrate (B79036), supported by available experimental data.

Comparative Stability Analysis

The stability of hydrazine salts can be assessed through their thermal and mechanical sensitivity. Thermal stability relates to how a substance behaves when subjected to heat, while mechanical sensitivity refers to its response to impact and friction.

PropertyHydrazine SulfateHydrazine HydrochlorideHydrazine Nitrate
Decomposition Temperature 254°C (melts and decomposes)[1]>250°C[2]307°C (explosion point, 50% detonation)[3][4]
Impact Sensitivity Not reported in publicly available literatureNot reported in publicly available literature[5]7.4 Nm[3]
Friction Sensitivity Not reported in publicly available literatureNot reported in publicly available literature[5]Not specifically quantified in the search results

Thermal Stability:

Hydrazine nitrate exhibits the highest decomposition temperature among the three, with an explosion point of 307°C.[3][4] Hydrazine sulfate melts and decomposes at a lower temperature of 254°C.[1] Hydrazine dihydrochloride (B599025) is reported to have a decomposition temperature greater than 250°C.[2] While hydrazine nitrate has a higher onset temperature for decomposition, its decomposition is explosive in nature. The decomposition of hydrazine is known to be catalyzed by various metals and their oxides, a factor to consider in storage and handling.[6]

Mechanical Sensitivity:

Experimental Protocols

The stability data presented in this guide are determined using standardized experimental methods. Below are detailed protocols for the key experiments used to assess the thermal and mechanical stability of energetic materials like hydrazine salts.

Thermal Stability Assessment

Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal behavior of energetic materials.[8]

  • Objective: To determine the onset temperature of decomposition, melting point, and enthalpy of decomposition.

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) of the hydrazine salt is hermetically sealed in a sample pan (e.g., aluminum, gold-plated copper).

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC furnace.

    • The furnace is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • Exothermic peaks indicate decomposition, while endothermic peaks typically represent melting. The onset temperature of the exothermic peak is taken as the decomposition temperature.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to analyze the decomposition kinetics.

  • Methodology:

    • A small, weighed sample of the hydrazine salt is placed in a tared TGA sample pan.

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve shows the temperature ranges where mass loss occurs, indicating decomposition.

Mechanical Sensitivity Assessment

BAM Fallhammer Test (Impact Sensitivity):

This test determines the sensitivity of a substance to impact energy.[6]

  • Objective: To determine the impact energy at which there is a 50% probability of initiation (E50).

  • Methodology:

    • A small amount of the test substance is placed in a standardized steel cup and plunger assembly.

    • A drop weight of a specified mass is released from a predetermined height, impacting the plunger and the sample.

    • The outcome (initiation or no initiation, indicated by sound, flame, or smoke) is recorded.

    • The "up-and-down" or Bruceton method is typically used, where the drop height is adjusted based on the previous result to converge on the 50% initiation height.

    • The impact energy is calculated from the mass of the drop weight and the 50% drop height.

BAM Friction Test (Friction Sensitivity):

This test assesses the sensitivity of a substance to frictional stimuli.[9]

  • Objective: To determine the frictional force at which initiation occurs.

  • Methodology:

    • A small amount of the test substance is spread on a porcelain plate.[10]

    • A porcelain pin is placed on the sample, and a specified load is applied through a weighted lever arm.

    • The porcelain plate is then moved back and forth under the pin once over a set distance.[11]

    • The test is repeated with varying loads to determine the lowest load at which initiation (e.g., crackling, report, or flame) occurs in at least one out of six trials.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive stability assessment of a hydrazine salt.

Stability_Testing_Workflow cluster_thermal Thermal Stability Assessment cluster_mechanical Mechanical Sensitivity Assessment DSC Differential Scanning Calorimetry (DSC) Thermal_Data Decomposition Temp, Enthalpy DSC->Thermal_Data TGA Thermogravimetric Analysis (TGA) Mass_Loss_Data Mass Loss vs. Temp TGA->Mass_Loss_Data Impact BAM Fallhammer Test (Impact Sensitivity) Impact_Data Impact Energy (E50) Impact->Impact_Data Friction BAM Friction Test (Friction Sensitivity) Friction_Data Friction Force (N) Friction->Friction_Data Sample Hydrazine Salt Sample Sample->DSC Sample->TGA Sample->Impact Sample->Friction Analysis Comparative Stability Analysis Thermal_Data->Analysis Mass_Loss_Data->Analysis Impact_Data->Analysis Friction_Data->Analysis

Experimental workflow for hydrazine salt stability testing.

Applications in Drug Development

The stability of hydrazine salts directly impacts their utility in pharmaceutical synthesis. Hydrazine and its derivatives are precursors to a wide range of heterocyclic compounds, such as pyrazoles and triazoles, which form the core structures of many bioactive molecules. The choice of hydrazine salt can influence reaction conditions and safety protocols. For instance, the greater stability of hydrazine sulfate makes it a preferred, non-volatile source of hydrazine for many organic reactions in a laboratory setting.[1] The reactivity of the hydrazinium (B103819) ion can be harnessed in the synthesis of hydrazides, which are versatile intermediates in drug discovery.

Conclusion

The stability of hydrazine salts varies significantly, with hydrazine nitrate being a considerably more energetic and sensitive material than hydrazine sulfate and hydrazine hydrochloride. While hydrazine nitrate possesses a higher decomposition temperature, its explosive nature and sensitivity to impact require stringent safety precautions. Hydrazine sulfate and hydrazine hydrochloride, being less sensitive to mechanical stimuli, offer safer alternatives for many synthetic applications where the introduction of the hydrazine moiety is required. The selection of a particular hydrazine salt should, therefore, be a careful consideration of the required reactivity versus the inherent stability and the safety protocols that must be implemented.

References

A Comparative Analysis of Benzylhydrazine Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three primary synthesis routes for benzylhydrazine, a crucial building block in the development of pharmaceuticals and other fine chemicals. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and starting materials.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods for this compound, providing a clear comparison of their efficiency.

ParameterMethod 1: Alkylation of Hydrazine (B178648)Method 2: Reductive Amination of Benzaldehyde (B42025)Method 3: Gabriel Synthesis (Adapted)
Starting Materials Benzyl (B1604629) chloride, Hydrazine hydrate (B1144303)Benzaldehyde, Hydrazine hydratePhthalimide (B116566), Benzyl chloride, Hydrazine hydrate
Key Reagents Potassium carbonate, Sodium hydroxideAcetic acid, Sodium borohydride (B1222165)Potassium carbonate
Reaction Time ~ 2-3 hours~ 4-6 hours~ 3-4 hours
Typical Overall Yield (%) 82%[1]70-80% (estimated)~49-55% (estimated based on benzylamine (B48309) synthesis)[2]
Reaction Temperature 40°CRoom Temperature to RefluxReflux
Key Advantages High yield, one-pot reactionReadily available starting materials, mild reducing agentAvoids over-alkylation, produces a clean primary amine
Key Disadvantages Benzyl chloride is a lachrymatorTwo-step process, potential for side reactionsLower overall yield, requires solid-phase separation

Detailed Experimental Protocols

Method 1: Alkylation of Hydrazine with Benzyl Chloride

This method involves the direct alkylation of hydrazine hydrate with benzyl chloride. It is a straightforward, one-pot synthesis with a high reported yield.

Experimental Protocol:

  • To a solution of 80% hydrazine hydrate (15 g, 0.28 mol) in 20 mL of water at room temperature, add 1-(chloromethyl)benzene (benzyl chloride) (11.3 g, 90 mmol) dropwise.

  • Stir the mixture for 15 minutes after the addition is complete.

  • Add potassium carbonate (24 g) to the reaction mixture.

  • Heat the reaction to 40°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20.0 g of NaOH, 80 mL of water, and 200 mL of methyl tert-butyl ether (MTBE) sequentially while stirring.

  • Separate the organic layer and evaporate the solvent in vacuo.

  • Cool the residue to room temperature and add 50 mL of n-hexane to precipitate the product.

  • Collect the this compound by filtration and dry it in vacuo at room temperature to yield the final product (9.1 g, 82%).[1]

Method 2: Reductive Amination of Benzaldehyde

This two-step method first involves the formation of benzaldehyde hydrazone, which is then reduced to this compound. This route utilizes readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of Benzaldehyde Hydrazone

  • In a flask, dissolve 4 mL of hydrazine in a solution of 3 mL of glacial acetic acid in 20 mL of water.

  • To this solution, add 2 mL of benzaldehyde.

  • Allow the mixture to stand with occasional shaking until the benzaldehyde hydrazone precipitates.

  • Filter the product, wash it with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Reduction of Benzaldehyde Hydrazone to this compound

  • Dissolve the prepared benzaldehyde hydrazone in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully add water to quench the excess sodium borohydride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Method 3: Gabriel Synthesis (Adapted for this compound)

The Gabriel synthesis is a well-established method for preparing primary amines and can be adapted for the synthesis of this compound. This method prevents the formation of over-alkylated byproducts. The following protocol is based on the synthesis of benzylamine.[2]

Experimental Protocol:

Step 1: Synthesis of N-Benzylphthalimide

  • In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate by grinding them to a very fine powder.

  • Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a potent lachrymator and skin irritant.

  • Heat the mixture at a gentle reflux for 2 hours.

  • Cool the reaction mixture and add 100 mL of water.

  • Filter the crude N-benzylphthalimide by suction filtration. The expected yield is 28-31 g (72-79%).[2]

Step 2: Hydrazinolysis of N-Benzylphthalimide to Benzylamine (Adapted for this compound)

  • In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic.

  • Reflux the mixture for 1 hour. A large amount of white precipitate (phthalhydrazide) will form.

  • Cool the mixture and add 100 mL of water.

  • Filter the mixture to remove the phthalhydrazide (B32825) precipitate.

  • Reduce the volume of the combined filtrate and washings to approximately 50 mL by distillation.

  • Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase should separate.

  • Extract the mixture with two 40-mL portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, decant, and evaporate the ether.

  • Distill the residual oil to obtain pure benzylamine. The expected yield is 60-70%.[2] By analogy, a similar yield would be expected for this compound.

Visualizations

Reaction Pathways

Method 1: Alkylation of Hydrazine Benzyl Chloride Benzyl Chloride This compound This compound Benzyl Chloride->this compound + Hydrazine Hydrate (K2CO3, H2O, 40°C) Hydrazine Hydrate Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of this compound via alkylation of hydrazine.

Method 2: Reductive Amination of Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde Hydrazone Benzaldehyde Hydrazone Benzaldehyde->Benzaldehyde Hydrazone + Hydrazine Hydrate (AcOH, H2O) Hydrazine Hydrate Hydrazine Hydrate This compound This compound Benzaldehyde Hydrazone->this compound + NaBH4 (MeOH)

Caption: Two-step synthesis of this compound through reductive amination.

Method 3: Gabriel Synthesis (Adapted) Phthalimide Phthalimide N-Benzylphthalimide N-Benzylphthalimide Phthalimide->N-Benzylphthalimide + Benzyl Chloride (K2CO3, Reflux) Benzyl Chloride Benzyl Chloride This compound This compound N-Benzylphthalimide->this compound + Hydrazine Hydrate (MeOH, Reflux)

Caption: Adapted Gabriel synthesis pathway for preparing this compound.

Comparative Experimental Workflow

Comparative Workflow of this compound Synthesis cluster_0 Method 1: Alkylation cluster_1 Method 2: Reductive Amination cluster_2 Method 3: Gabriel Synthesis M1_1 React Benzyl Chloride with Hydrazine Hydrate M1_2 Add K2CO3 and Heat M1_1->M1_2 M1_3 Workup and Extraction M1_2->M1_3 M1_4 Precipitation and Isolation M1_3->M1_4 M2_1 Form Benzaldehyde Hydrazone M2_2 Isolate Hydrazone M2_1->M2_2 M2_3 Reduce with NaBH4 M2_2->M2_3 M2_4 Workup and Extraction M2_3->M2_4 M3_1 Synthesize N-Benzylphthalimide M3_2 Isolate Intermediate M3_1->M3_2 M3_3 Hydrazinolysis M3_2->M3_3 M3_4 Workup, Extraction, and Distillation M3_3->M3_4

Caption: A flowchart comparing the key stages of the three synthesis methods.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzylhydrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of hazardous waste is paramount. Benzylhydrazine and its salts are potent chemical reagents that require meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste management.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and must be handled with strict adherence to safety protocols. It is toxic if swallowed or inhaled and harmful upon skin contact.[1][2] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[3][4] All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Before initiating any disposal-related activities, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection ANSI Z87.1-compliant safety goggles are required. A face shield should be used in conjunction with goggles for tasks with a high splash risk.[5]
Hand Protection Nitrile or chloroprene (B89495) gloves are recommended. Contaminated gloves must be disposed of as hazardous waste.[5]
Body Protection A fully fastened, flame-resistant laboratory coat is essential.[5] For significant contamination risks, consider a disposable jumpsuit.
Respiratory Protection All work must be performed in a certified chemical fume hood.[3][5]

Primary Disposal Pathway: Professional Waste Management

The most secure and recommended method for the disposal of this compound is to utilize a licensed and certified hazardous waste disposal company.[1] This ensures that the waste is managed in compliance with all federal, state, and local regulations.

Procedure for Professional Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams.[1]

  • Containment: Keep the waste in its original container or a compatible, properly labeled, and securely sealed container.[1][6] The label should clearly indicate "Hazardous Waste: this compound".

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Documentation: Maintain an accurate inventory of the waste, including the quantity and date of accumulation.

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.

Secondary Disposal Option: Chemical Neutralization for Small Quantities

For very small quantities of this compound waste, chemical neutralization can be considered as a preliminary step before final disposal, subject to approval by your institution's EHS officer. The following protocol is based on the oxidative destruction of hydrazines using sodium hypochlorite (B82951) (bleach).

Experimental Protocol: Neutralization of this compound with Sodium Hypochlorite

Objective: To convert this compound into less toxic and more easily disposable byproducts through oxidation.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Sodium bisulfite solution (for quenching excess oxidant)

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste)

  • pH paper or pH meter

  • Appropriate PPE

Procedure:

  • Preparation: In a certified chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin gentle stirring.

  • Dilution: Slowly dilute the this compound waste with water to a concentration of approximately 5% or less.[7] This helps to control the reaction rate and dissipate heat.

  • Neutralization: Slowly add the sodium hypochlorite solution to the diluted this compound solution. A general rule is to add an equal volume of 5% sodium hypochlorite solution.[7] The reaction is exothermic, so the addition should be gradual to prevent excessive heat generation.

  • Monitoring: Monitor the reaction mixture for any signs of uncontrolled reaction, such as excessive foaming or temperature increase.

  • Completion Check: After the addition is complete, continue stirring for at least one hour. Test for the presence of unreacted this compound using an appropriate analytical method if available.

  • Quenching Excess Oxidant: Check for the presence of excess hypochlorite using potassium iodide-starch paper. If excess oxidant is present, quench it by slowly adding a sodium bisulfite solution until the test paper no longer indicates the presence of an oxidant.

  • Final Disposal: The neutralized solution should be disposed of in accordance with local regulations. Consult your EHS office for the proper disposal of the final solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Benzylhydrazine_Disposal_Workflow cluster_prep Preparation cluster_decision Disposal Decision cluster_primary Primary Method cluster_secondary Secondary Method (Small Quantities) start This compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Consult EHS & Assess Quantity fume_hood->decision professional_disposal Licensed Professional Disposal decision->professional_disposal Large Quantity or Institutional Policy neutralization Chemical Neutralization decision->neutralization Small Quantity & EHS Approval segregate Segregate Waste professional_disposal->segregate contain Contain & Label segregate->contain store Store Safely contain->store schedule_pickup Schedule Pickup store->schedule_pickup dilute Dilute Waste neutralization->dilute add_naocl Add Sodium Hypochlorite dilute->add_naocl monitor Monitor Reaction add_naocl->monitor quench Quench Excess Oxidant monitor->quench final_disposal Dispose of Neutralized Solution quench->final_disposal

Caption: Workflow for the safe disposal of this compound.

It is crucial to re-emphasize that the primary and most highly recommended disposal route for this compound is through a professional waste management service.[1] Chemical neutralization should only be undertaken for small quantities by trained personnel with the explicit approval of their institution's safety officers. Always consult your local regulations and institutional policies before proceeding with any chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive compounds like benzylhydrazine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Key Safety and Handling Information at a Glance

Proper handling of this compound is critical due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Protection TypeSpecific RequirementsPurpose
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile). Gloves must be inspected before use and disposed of after contact with the substance.[5][6]To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1, EN 166, or equivalent standards.[1][7] A face shield should be worn when there is a risk of splashing.[5][6][8]To protect eyes from splashes and airborne particles.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[5][6] For larger quantities, chemical-resistant coveralls are recommended.[6]To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1][6][9] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is necessary.[5][10]To prevent the inhalation of dust or vapors.
Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Engineering Controls and Safe Handling:

  • Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6][9]

  • Dispensing: When weighing or transferring the solid material, care should be taken to avoid the creation of dust.[1][6][9]

  • Reactions: Ensure all glassware is securely clamped. If a reaction has the potential to be exothermic or splash, a blast shield must be used.[6]

  • Post-Handling: After handling, thoroughly wash hands and any other exposed skin.[1] Decontaminate all work surfaces to prevent secondary exposure.[6]

2. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11]

  • Store locked up and away from incompatible materials such as oxidizing agents.[1][7][11]

  • For some hydrazines, storage under an inert atmosphere like nitrogen is recommended.[5]

3. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Categorization: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[6]

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container.[6]

    • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[6]

  • Storage of Waste: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[6]

  • Disposal Method: All this compound waste must be disposed of in accordance with local, state, and federal regulations.[6][7][11] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain or in regular trash.[6][7][9]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Benzylhydrazine_Handling_Workflow prep Preparation - Review SDS - Don PPE - Prepare work area handling Handling in Fume Hood - Weighing/Dispensing - Performing Reaction prep->handling post_handling Post-Handling - Decontaminate work area - Remove PPE handling->post_handling emergency Emergency Procedures - Spill/Exposure handling->emergency waste_collection Waste Collection - Segregate solid & liquid waste - Label containers post_handling->waste_collection post_handling->emergency storage Waste Storage - Store in designated area waste_collection->storage disposal Disposal - Arrange for pickup by licensed service storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.